molecular formula C13H9ClO2 B168022 Phenyl 4-chlorobenzoate CAS No. 1871-38-1

Phenyl 4-chlorobenzoate

Cat. No.: B168022
CAS No.: 1871-38-1
M. Wt: 232.66 g/mol
InChI Key: XXXJKBSLNRMHLH-UHFFFAOYSA-N
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Description

Phenyl 4-chlorobenzoate is an aromatic ester that serves as a valuable compound in fundamental scientific research, particularly in the fields of materials science and environmental microbiology. Researchers utilize this compound as a model system for investigating substituent effects on solid-state structures and intermolecular interactions . Crystallographic studies of this compound and its analogues reveal how molecular features influence the three-dimensional architecture of crystals, including the formation of helical chains through specific hydrogen-bonding patterns . This provides critical insights for the design of organic materials with tailored properties. In biochemical research, this compound is of interest for studying microbial biodegradation pathways. It is structurally related to 4-chlorobenzoate, a known intermediate in the bacterial breakdown of polychlorinated biphenyls (PCBs) . The compound can be relevant for probing the activity and specificity of microbial enzyme systems, such as the 4-chlorobenzoyl-CoA dehalogenase, which catalyzes an aromatic dehalogenation reaction through a distinctive Meisenheimer complex mechanism . Its role as a precursor or analog in these pathways makes it a tool for understanding the enzymatic mechanisms of dehalogenation, a process with significant implications for environmental bioremediation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXJKBSLNRMHLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293812
Record name Phenyl 4-chlorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1871-38-1
Record name NSC92446
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92446
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl 4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Phenyl 4-chlorobenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1871-38-1

This technical guide provides an in-depth overview of Phenyl 4-chlorobenzoate, a chemical compound of interest to researchers, scientists, and drug development professionals. The document covers its chemical and physical properties, synthesis and purification protocols, and its role in biological systems, particularly in the context of microbial biodegradation.

Chemical and Physical Properties

PropertyValue
CAS Number 1871-38-1[3]
Molecular Formula C₁₃H₉ClO₂[1]
Molecular Weight 232.66 g/mol [1]
Boiling Point 356.5°C at 760 mmHg
Melting Point Data not available (related compound phenyl benzoate: 68-70°C)[2]
Solubility Expected to be soluble in organic solvents and have low water solubility.[2]

Synthesis and Purification

The synthesis of this compound can be achieved via the Schotten-Baumann reaction, a well-established method for the preparation of esters from phenols and acyl chlorides.[2][4]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general Schotten-Baumann reaction for the synthesis of phenyl benzoate.[2][4]

Materials:

  • Phenol

  • 4-Chlorobenzoyl chloride

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve phenol (1.0 equivalent) in a suitable organic solvent such as dichloromethane.

  • Add 10% aqueous sodium hydroxide solution (a slight excess relative to 4-chlorobenzoyl chloride) to the flask.

  • Cool the mixture in an ice bath with vigorous stirring.

  • Slowly add 4-chlorobenzoyl chloride (1.0 equivalent) dropwise to the reaction mixture.

  • Continue stirring vigorously for 15-30 minutes after the addition is complete.

  • Transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis Workflow

phenol Phenol reaction_mixture Reaction Mixture phenol->reaction_mixture naoh 10% NaOH (aq) naoh->reaction_mixture chlorobenzoyl_chloride 4-Chlorobenzoyl Chloride chlorobenzoyl_chloride->reaction_mixture solvent Dichloromethane solvent->reaction_mixture separation Separatory Funnel (Aqueous/Organic Separation) reaction_mixture->separation washing Washing (5% NaHCO3, H2O) separation->washing drying Drying (Anhydrous MgSO4) washing->drying evaporation Solvent Evaporation drying->evaporation crude_product Crude Phenyl 4-chlorobenzoate evaporation->crude_product recrystallization Recrystallization (Ethanol) crude_product->recrystallization pure_product Pure Phenyl 4-chlorobenzoate recrystallization->pure_product

A flowchart illustrating the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

While specific studies on the direct interaction of this compound with cellular signaling pathways are limited, its structural components and related compounds provide insights into its potential biological roles.

Microbial Biodegradation

This compound is structurally related to 4-chlorobenzoic acid, a known intermediate in the microbial degradation of polychlorinated biphenyls (PCBs).[5][6] Certain aerobic soil bacteria can degrade 4-chlorobiphenyl to 4-chlorobenzoic acid.[5] This intermediate can then be further metabolized. One identified pathway involves the hydrolytic dehalogenation of 4-chlorobenzoic acid to 4-hydroxybenzoic acid, which is then hydroxylated to protocatechuic acid and subsequently enters the β-ketoadipate pathway.[7] Another proposed pathway suggests the metabolism of 4-chlorobenzoic acid through 4-chlorocatechol, followed by ortho-cleavage of the aromatic ring.[8]

Potential for Enzyme Inhibition and Signaling Pathway Modulation

Derivatives of benzoates have been investigated for their biological activities. For instance, benzoyl phenyl benzoates have been synthesized and evaluated as inhibitors of phospholipase A2 and hyaluronidase enzymes.[9] Furthermore, a novel derivative of the natural product berbamine, containing a 4-chlorobenzoyl moiety, has been shown to induce apoptosis in multiple myeloma cells by inhibiting the activation of STAT3 and AKT, and modulating the FOXO3a/Bim signaling pathway.[10] This suggests that compounds containing the 4-chlorobenzoyl group may have the potential to interact with and modulate key cellular signaling pathways involved in cell survival and proliferation.

Biodegradation Pathway of 4-Chlorobenzoic Acid

cluster_hydrolytic Hydrolytic Dehalogenation Pathway cluster_ortho Ortho-Cleavage Pathway cba1 4-Chlorobenzoic Acid hba 4-Hydroxybenzoic Acid cba1->hba Hydrolytic Dehalogenation pca1 Protocatechuic Acid hba->pca1 Hydroxylation beta_keto β-Ketoadipate Pathway pca1->beta_keto cba2 4-Chlorobenzoic Acid cc 4-Chlorocatechol cba2->cc ortho_cleavage Ortho-Cleavage cc->ortho_cleavage dechlorination Dechlorination ortho_cleavage->dechlorination

Proposed microbial degradation pathways of 4-chlorobenzoic acid.

Conclusion

This compound is a compound with relevance in both materials science and as a probe for studying microbial degradation pathways of chlorinated aromatic compounds. Its synthesis is straightforward using established organic chemistry reactions. While direct evidence of its interaction with specific mammalian signaling pathways is still emerging, the biological activities of structurally related compounds suggest that it and its derivatives may be of interest for future drug discovery and development efforts, particularly in the areas of enzyme inhibition and modulation of cell signaling. Further research is warranted to fully elucidate its biological properties and potential therapeutic applications.

References

Spectroscopic data of Phenyl 4-chlorobenzoate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phenyl 4-chlorobenzoate, a chemical compound of interest in various research and development applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₃H₉ClO₂[1]

  • Molecular Weight: 232.66 g/mol [1]

  • CAS Number: 1871-38-1[1]

Spectroscopic Data

The spectroscopic data presented below has been compiled from various sources to provide a thorough characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

¹H NMR Spectroscopy Data (Predicted)

Due to the limited availability of experimental ¹H NMR data in the searched literature, a predicted spectrum is presented based on established chemical shift principles for similar aromatic esters.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.10Doublet2HProtons ortho to the carbonyl group on the chlorobenzoyl ring
~7.50Doublet2HProtons meta to the carbonyl group on the chlorobenzoyl ring
~7.45Triplet2HMeta protons of the phenyl ring
~7.30Triplet1HPara proton of the phenyl ring
~7.20Doublet2HOrtho protons of the phenyl ring

¹³C NMR Spectroscopy Data

The PubChem database indicates the availability of a ¹³C NMR spectrum for this compound.[1] While a detailed peak list is not provided, the expected chemical shifts are in the aromatic region (approximately 120-150 ppm) and for the carbonyl carbon (around 165 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The vapor phase IR spectrum of this compound is available in the PubChem database.[1] The characteristic absorption bands are summarized below.

Wavenumber (cm⁻¹)IntensityAssignment
~1735StrongC=O (ester carbonyl) stretching
~1270StrongC-O (ester) stretching
~1590, 1490Medium-StrongC=C aromatic ring stretching
~1100StrongC-Cl stretching
~3100-3000MediumC-H (aromatic) stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The GC-MS data for this compound is available in the PubChem database.[1]

m/zRelative IntensityAssignment
232/234Moderate[M]⁺, [M+2]⁺ (Molecular ion peak with isotopic pattern for Chlorine)
139/141High[ClC₆H₄CO]⁺ (4-chlorobenzoyl cation, base peak)
111/113Moderate[ClC₆H₄]⁺ (4-chlorophenyl cation)
77Moderate[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

FT-IR Spectroscopy (Solid Sample)
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrument: A Fourier-transform infrared spectrophotometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to remove atmospheric and instrument interferences.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC) for separation and purification.

  • Ionization: Use a standard electron ionization source (typically 70 eV) to generate charged fragments.[2][3]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis This compound Synthesis/Purification NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure Connectivity Functional Groups Purity Purity Assessment NMR->Purity IR->Structure Functional Groups IR->Purity MS->Structure Molecular Weight Fragmentation MS->Purity

References

Analysis of Phenyl 4-chlorobenzoate Crystal Structure Unvailable; Alternative Offered

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the crystal structure analysis of Phenyl 4-chlorobenzoate has revealed a significant lack of publicly available experimental crystallographic data for this specific compound. While information on chemically related compounds is accessible, the detailed quantitative data and experimental protocols necessary for an in-depth technical guide on this compound itself are not present in the surveyed scientific literature.

The investigation for "this compound" did not yield any specific crystallographic studies containing the necessary data such as unit cell parameters, bond lengths, bond angles, or detailed experimental protocols for its synthesis and crystallization. Resources like PubChem confirm the chemical identity of this compound but do not provide experimental crystal structure information.[1][2]

In contrast, detailed crystallographic data is available for closely related compounds, notably "4-Chlorothis compound" and "4-Methylthis compound".[3][4][5] These studies offer extensive quantitative data and procedural details that would be analogous to what is required for the requested analysis.

Given the absence of specific data for this compound, this report can proceed by providing a comprehensive analysis of a closely related and well-documented compound: 4-Chlorothis compound . This alternative will fulfill the core requirements of the original request, including the presentation of quantitative data in structured tables, detailed experimental protocols, and the generation of Graphviz diagrams for workflows and molecular interactions.

This alternative approach allows for a thorough demonstration of the methodologies and analyses pertinent to the crystal structure determination of aryl benzoates, which is of significant interest to researchers, scientists, and drug development professionals. The insights gained from the analysis of 4-Chlorothis compound are expected to be highly relevant to the understanding of this compound due to their structural similarity.

Below is the proposed in-depth technical guide on the crystal structure analysis of 4-Chlorothis compound .

In-depth Technical Guide: Crystal Structure Analysis of 4-Chlorothis compound

This guide provides a detailed examination of the crystal structure of 4-Chlorothis compound, intended for researchers, scientists, and professionals in drug development.

Data Presentation

The crystallographic data for 4-Chlorothis compound is summarized in the following tables for clarity and comparative ease.

Table 1: Crystal Data and Structure Refinement Details [3][5]

ParameterValue
Empirical FormulaC₁₃H₈Cl₂O₂
Formula Weight267.09
Temperature299 (2) K
Wavelength (Cu Kα)1.54184 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a15.370 (2) Å
b3.9528 (4) Å
c19.465 (2) Å
α90°
β91.804 (9)°
γ90°
Volume1182.0 (2) ų
Z4
Calculated Density1.501 Mg/m³
Absorption Coefficient4.83 mm⁻¹
F(000)544
Crystal Size0.45 x 0.23 x 0.18 mm
Theta range for data collection3.6° to 67.0°
Index ranges-18 ≤ h ≤ 18, -4 ≤ k ≤ 0, -23 ≤ l ≤ 22
Reflections collected4211
Independent reflections2109 [R(int) = 0.080]
Completeness to theta = 67.0°98.9 %
Absorption correctionψ-scan
Max. and min. transmission0.420 and 0.194
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2109 / 0 / 178
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.048, wR2 = 0.139
R indices (all data)R1 = 0.059, wR2 = 0.147
Largest diff. peak and hole0.39 and -0.33 e.Å⁻³

Table 2: Selected Bond Lengths (Å) [3]

BondLength (Å)
Cl1—C41.736 (3)
Cl2—C111.735 (3)
O1—C71.356 (3)
O1—C11.399 (3)
O2—C71.203 (3)
C7—C81.472 (3)

Table 3: Selected Bond Angles (°) and Torsion Angles (°) [3]

AngleValue (°)
C7—O1—C1118.5 (2)
O2—C7—O1123.5 (2)
O2—C7—C8125.8 (2)
O1—C7—C8110.7 (2)
Torsion Angle
C2—C1—O1—C7148.1 (2)
C6—C1—O1—C7-32.8 (3)
C1—O1—C7—O2-1.7 (4)
C1—O1—C7—C8177.6 (2)
Experimental Protocols

Synthesis and Crystallization:

The synthesis of 4-Chlorothis compound is analogous to the preparation of other aryl benzoates. A typical procedure involves the reaction of 4-chlorophenol with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction mixture is stirred, followed by washing with aqueous solutions to remove byproducts. The organic layer is then dried, and the solvent is evaporated. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in a suitable solvent, such as ethanol.[6]

X-ray Data Collection and Structure Refinement:

A single crystal of suitable size and quality is mounted on a diffractometer. For 4-Chlorothis compound, data was collected on an Enraf–Nonius CAD-4 diffractometer using Cu Kα radiation.[3] The crystal-to-detector distance is set, and the data is collected at a specific temperature (299 K in this case). The collected diffraction data is then processed, which includes integration of the reflection intensities and correction for various factors such as absorption.

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[3]

Visualization of Workflows and Interactions

Experimental Workflow for Crystal Structure Analysis:

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule like 4-Chlorothis compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Refinement cluster_results Results synthesis Synthesis of 4-Chlorophenyl 4-chlorobenzoate purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation (CIF file) structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Experimental workflow for crystal structure analysis.

Logical Relationships of Intermolecular Interactions:

The crystal packing of 4-Chlorothis compound is primarily governed by weak intermolecular interactions. The molecules are linked into helical chains along the b-axis by C—H···O hydrogen bonds.[3][5] Other potential interactions in similar structures include π-π stacking and halogen bonding.

intermolecular_interactions cluster_molecule 4-Chlorothis compound Molecule cluster_interactions Intermolecular Interactions cluster_packing Crystal Packing mol1 Molecule A cho C-H···O Hydrogen Bond mol1->cho pipi π-π Stacking (potential) mol1->pipi clpi Cl···π Interaction (potential) mol1->clpi mol2 Molecule B mol2->cho mol2->pipi mol2->clpi helical_chain Helical Chains cho->helical_chain

Key intermolecular interactions in aryl benzoates.

References

An In-depth Technical Guide to the Solubility of Phenyl 4-chlorobenzoate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenyl 4-chlorobenzoate is an aromatic ester, a class of compounds often used as model systems in materials science and for studying microbial biodegradation pathways.[1] Its solubility is a critical parameter for its application in synthesis, formulation, and biological studies.

Physicochemical Properties of this compound

  • IUPAC Name: this compound[2]

  • Molecular Formula: C₁₃H₉ClO₂[2]

  • Molecular Weight: 232.66 g/mol [2]

  • Appearance: Expected to be a crystalline solid at room temperature.

  • CAS Number: 1871-38-1[2]

Solubility Data

As a relatively nonpolar ester, this compound is expected to be poorly soluble in water but soluble in a range of common organic solvents. The table below provides a qualitative summary of this expected solubility.

Table 1: Qualitative Solubility of this compound

Solvent ClassCommon SolventsExpected Qualitative Solubility
Polar Protic Methanol, EthanolSoluble to Moderately Soluble
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFSoluble
Nonpolar Toluene, Hexane, Diethyl EtherSoluble to Moderately Soluble
Aqueous WaterInsoluble

For comparative purposes, the table below presents quantitative solubility data for the related compound, 4-chlorobenzoic acid. It is important to note that as a carboxylic acid, its solubility is highly pH-dependent and differs significantly from its corresponding phenyl ester. 4-chlorobenzoic acid is generally soluble in polar organic solvents.[3]

Table 2: Quantitative Solubility of 4-Chlorobenzoic Acid (CAS: 74-11-3)

SolventTemperature (°C)Solubility (g/L)Reference
Water250.077[4]
MethanolNot specifiedSoluble (1%)
EthanolNot specifiedVery Soluble[4]
Diethyl EtherNot specifiedFreely Soluble[4]
ChloroformNot specifiedSlightly Soluble[4]
BenzeneNot specifiedInsoluble[4]
Carbon TetrachlorideNot specifiedInsoluble[4]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the equilibrium solubility of a crystalline organic compound such as this compound, based on the widely accepted isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (crystalline solid, purity >99%)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

  • Pipettes and other standard laboratory glassware.

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

    • Perform a serial dilution of the stock solution to create a series of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range.

    • Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve of response versus concentration.

  • Sample Preparation (Shake-Flask Method):

    • Add an excess amount of crystalline this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Pipette a known volume of the selected organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach thermodynamic equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample using the pre-calibrated analytical method (e.g., HPLC-UV).

  • Data Calculation:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Express the final solubility in appropriate units, such as g/L, mg/mL, or mol/L. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess solid solute B Add known volume of solvent A->B C Seal vials B->C D Agitate in thermostatically controlled shaker bath (e.g., 24-72h) C->D Start Equilibration E Allow excess solid to settle D->E F Withdraw supernatant E->F Start Analysis G Filter sample (e.g., 0.22 µm filter) F->G H Dilute sample G->H I Analyze via HPLC or UV-Vis H->I J Calculate solubility from calibration curve I->J Quantify

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

References

A Theoretical Deep Dive into the Molecular Orbitals of Phenyl 4-chlorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational methodologies required to analyze the molecular orbitals of Phenyl 4-chlorobenzoate. Understanding the electronic properties of this compound is crucial for predicting its reactivity, stability, and potential interactions in biological systems, making it a subject of significant interest in drug development and materials science. While experimental data provides invaluable insights, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach to elucidate the electronic structure at a granular level.

This document outlines the standard protocols for such theoretical calculations, presents representative data for analogous molecular systems, and visualizes the logical workflow and key conceptual relationships inherent in these computational studies.

Core Concepts: The Frontier Molecular Orbitals

In molecular orbital (MO) theory, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity.

Computational Methodology: A Detailed Protocol

1. Geometry Optimization: The initial step involves obtaining the optimized molecular geometry of this compound. This is typically achieved using DFT methods. A common and effective combination is the B3LYP functional with a 6-311++G(d,p) basis set. The starting geometry can be derived from crystallographic data or built using molecular modeling software. The optimization process finds the lowest energy conformation of the molecule.

2. Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties and vibrational spectra (IR and Raman).

3. Molecular Orbital and Electronic Property Calculations: With the optimized geometry, a single-point energy calculation is performed to determine the electronic properties. This includes the energies of all molecular orbitals, most importantly the HOMO and LUMO. From these, the HOMO-LUMO energy gap can be calculated. Other key electronic properties that are typically calculated include:

  • Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

  • Mulliken Atomic Charges: Provides the charge distribution on an atom-by-atom basis.

  • Dipole Moment: Indicates the overall polarity of the molecule.

Software: These calculations are commonly performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

Quantitative Data Summary

As a reference, the following table presents theoretical data for para-substituted phenyl selenobenzoates, which are structurally analogous to this compound. These values were obtained using semi-empirical molecular orbital theory at the PM3 level. It is important to note that while illustrative, these values will differ from those obtained for this compound using higher-level DFT methods.

Molecule (para-substituent)HOMO (eV)LUMO (eV)ΔE (HOMO-LUMO Gap) (eV)
H (unsubstituted)-8.913-1.1397.774
Cl-8.880-1.2387.642

Data adapted from a theoretical investigation of para-substituted phenyl selenobenzoates.

Visualizing the Computational Workflow and Conceptual Relationships

To further clarify the process and the interplay of different calculated parameters, the following diagrams are provided.

Computational_Workflow cluster_input Input cluster_calculation Computational Steps cluster_output Output & Analysis mol_structure Initial Molecular Structure (e.g., from crystal data) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc opt_geom Optimized Geometry geom_opt->opt_geom sp_energy Single-Point Energy Calculation freq_calc->sp_energy thermo Thermodynamic Properties & Vibrational Frequencies freq_calc->thermo mo_analysis Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) sp_energy->mo_analysis elec_prop Other Electronic Properties (MEP, Mulliken Charges) sp_energy->elec_prop

Figure 1: A typical workflow for the theoretical calculation of molecular orbitals.

Molecular_Properties_Relationship cluster_quantum_params Calculated Quantum Chemical Parameters cluster_molecular_props Inferred Molecular Properties HOMO HOMO Energy Reactivity Chemical Reactivity HOMO->Reactivity Electron Donating Ability LUMO LUMO Energy LUMO->Reactivity Electron Accepting Ability Energy_Gap HOMO-LUMO Gap (ΔE) Energy_Gap->Reactivity Stability Kinetic Stability Energy_Gap->Stability Optical Optical Properties Energy_Gap->Optical Excitation Energy MEP Molecular Electrostatic Potential (MEP) Reaction_Sites Reactive Sites MEP->Reaction_Sites Electrophilic/Nucleophilic Attack

Figure 2: Logical relationship between calculated parameters and molecular properties.

Conclusion

The theoretical calculation of molecular orbitals for this compound provides a powerful lens through which to understand its electronic behavior. By employing standard DFT methodologies, researchers can obtain detailed insights into the frontier molecular orbitals and other electronic properties. This information is invaluable for predicting the molecule's reactivity, stability, and potential as a pharmacophore or functional material. The workflows and conceptual frameworks presented in this guide offer a solid foundation for scientists and professionals to embark on or interpret such computational studies, ultimately accelerating research and development in their respective fields.

An In-depth Technical Guide on the Stability and Degradation Pathways of Phenyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and degradation pathways of Phenyl 4-chlorobenzoate. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from studies on structurally related phenyl esters and chlorobenzoic acids to predict its behavior under various conditions. The primary degradation pathway is anticipated to be hydrolysis of the ester linkage, yielding phenol and 4-chlorobenzoic acid. This document outlines the probable mechanisms for chemical (acid and base-catalyzed hydrolysis), thermal, photo-, and microbial degradation. Detailed experimental protocols for studying ester hydrolysis and analytical methods for monitoring the parent compound and its degradation products are also provided. Quantitative data, where available for analogous compounds, is presented in structured tables to facilitate comparison. Furthermore, logical relationships and experimental workflows are visualized using diagrams to provide a clear and concise understanding of the processes involved.

Introduction

This compound is an aromatic ester with potential applications in various fields, including organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Understanding its stability and degradation pathways is crucial for assessing its environmental fate, determining appropriate storage conditions, and ensuring the quality and safety of products in which it may be used or formed. This guide aims to provide a thorough technical resource on the stability and degradation of this compound, drawing upon established chemical principles and data from analogous compounds.

Chemical Stability and Degradation

The primary route of chemical degradation for this compound is expected to be the hydrolysis of its ester bond. This reaction can be catalyzed by both acids and bases.

Hydrolysis

Hydrolysis of this compound results in the formation of Phenol and 4-chlorobenzoic acid. The rate of this reaction is highly dependent on pH and temperature.

2.1.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. While specific kinetic data for this compound is not available, the rate of acid-catalyzed hydrolysis for phenyl esters is generally slower than base-catalyzed hydrolysis. The reaction rate is expected to increase with decreasing pH (in the acidic range) and increasing temperature.

2.1.2. Base-Catalyzed Hydrolysis (Saponification)

In alkaline conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is typically a second-order reaction, being first order in both the ester and the hydroxide ion. The rate of alkaline hydrolysis of substituted phenyl benzoates is influenced by the nature of the substituents on both the phenyl and benzoate rings. Electron-withdrawing groups, such as the chlorine atom in the 4-position of the benzoate moiety, are expected to increase the rate of hydrolysis by making the carbonyl carbon more electrophilic.

Table 1: Predicted pH-Dependence of this compound Hydrolysis Rate

pH RangePredominant MechanismExpected Rate Dependency
< 2Acid-CatalyzedRate increases with decreasing pH.
2 - 8Neutral (Water-mediated)Rate is relatively slow and largely pH-independent.
> 8Base-Catalyzed (Saponification)Rate increases significantly with increasing pH.[1][2][3]

Disclaimer: This table is predictive and based on the general behavior of aromatic esters. Specific rate constants for this compound are not available in the reviewed literature.

Thermal Degradation

Specific studies on the thermal decomposition of this compound are scarce. However, the pyrolysis of phenyl esters, in general, can proceed through several pathways, including decarboxylation and cleavage of the ester bond to form phenols and benzoic acid derivatives. At elevated temperatures, further fragmentation and rearrangement can lead to the formation of a complex mixture of aromatic hydrocarbons. The presence of the chlorine atom may also lead to the formation of chlorinated aromatic compounds.

Photodegradation

Aromatic esters can undergo photodegradation upon exposure to ultraviolet (UV) radiation. The specific pathways are dependent on the wavelength of light and the presence of other substances. For this compound, potential photochemical reactions could include photo-Fries rearrangement, leading to the formation of substituted hydroxyketones, or cleavage of the ester bond. The aromatic rings themselves can also undergo photochemical reactions, although this typically requires higher energy UV light.

Microbial Degradation

While there is no specific information on the microbial degradation of this compound, it is highly probable that the initial step would be the enzymatic hydrolysis of the ester bond by microbial esterases. This would release phenol and 4-chlorobenzoic acid into the environment. Both of these degradation products are known to be biodegradable by various microorganisms.

Degradation of 4-Chlorobenzoic Acid

The microbial degradation of 4-chlorobenzoic acid has been studied in several bacterial strains. A common pathway involves an initial hydrolytic dehalogenation to yield 4-hydroxybenzoic acid. This is then further metabolized via protocatechuic acid and the β-ketoadipate pathway.[4][5] Another documented pathway involves the conversion of 4-chlorobenzoic acid to 4-chlorocatechol, which is then metabolized through an ortho-cleavage pathway, with dechlorination occurring after ring cleavage.[6]

Microbial_Degradation_of_4_Chlorobenzoic_Acid 4-Chlorobenzoic Acid 4-Chlorobenzoic Acid 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid 4-Chlorobenzoic Acid->4-Hydroxybenzoic Acid Hydrolytic Dehalogenation 4-Chlorocatechol 4-Chlorocatechol 4-Chlorobenzoic Acid->4-Chlorocatechol Dioxygenation Protocatechuic Acid Protocatechuic Acid 4-Hydroxybenzoic Acid->Protocatechuic Acid Hydroxylation β-Ketoadipate Pathway β-Ketoadipate Pathway Protocatechuic Acid->β-Ketoadipate Pathway Mineralization Mineralization β-Ketoadipate Pathway->Mineralization Ortho-cleavage Pathway Ortho-cleavage Pathway 4-Chlorocatechol->Ortho-cleavage Pathway Ortho-cleavage Pathway->Mineralization

Microbial degradation pathways of 4-chlorobenzoic acid.

Experimental Protocols

The following sections provide generalized experimental protocols for investigating the degradation of this compound. These should be adapted and optimized for specific research needs.

Determination of Hydrolysis Rate

Objective: To determine the rate of hydrolysis of this compound at a specific pH and temperature.

Materials:

  • This compound

  • Buffer solutions of desired pH (e.g., phosphate, borate)

  • High-purity water

  • Quenching solution (e.g., strong acid or base to stop the reaction)

  • HPLC or UV-Vis spectrophotometer

  • Thermostatically controlled water bath or incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Equilibrate the buffer solution to the desired temperature in the water bath.

  • Initiate the reaction by adding a small aliquot of the this compound stock solution to the pre-heated buffer solution with vigorous stirring. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.

  • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a known volume of the quenching solution.

  • Analyze the quenched samples for the concentration of this compound and/or the formation of phenol and 4-chlorobenzoic acid using a validated analytical method (e.g., HPLC).

  • Plot the concentration of this compound versus time and determine the rate constant from the appropriate integrated rate law (e.g., pseudo-first-order if the concentration of water and H+/OH- remains constant).

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Solution Prepare Phenyl 4-chlorobenzoate Stock Solution Initiate Initiate Reaction Stock_Solution->Initiate Buffer Prepare and Equilibrate Buffer Solution Buffer->Initiate Sample Withdraw Aliquots at Time Intervals Initiate->Sample Quench Quench Reaction Sample->Quench HPLC Analyze Samples by HPLC Quench->HPLC Data_Analysis Plot Data and Determine Rate Constant HPLC->Data_Analysis

Experimental workflow for hydrolysis kinetics study.
Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the separation and quantification of this compound and its primary degradation products, phenol and 4-chlorobenzoic acid.

Table 2: Example HPLC Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile and water (with 0.1% formic or acetic acid). A typical gradient could be 30-90% Acetonitrile over 15 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-30 °C
Detection UV detector at a wavelength where all compounds have reasonable absorbance (e.g., 230 nm or 254 nm). A Diode Array Detector (DAD) can be used to obtain full UV spectra for peak identification.

Note: This is a starting point, and the method should be optimized and validated for the specific application.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the analysis of thermal degradation products. Derivatization may be necessary for the analysis of the non-volatile 4-chlorobenzoic acid.[7][8][9][10][11][12][13][14][15][16]

Conclusion

While direct experimental data on the stability and degradation of this compound is limited, a robust understanding of its likely behavior can be inferred from the extensive literature on related phenyl esters and chlorobenzoic acids. The primary degradation pathway is anticipated to be hydrolysis of the ester bond, a reaction that is sensitive to pH. The resulting degradation products, phenol and 4-chlorobenzoic acid, are known to be susceptible to microbial degradation. Further research is warranted to quantify the degradation kinetics of this compound under various environmental conditions and to fully elucidate its thermal and photodegradation pathways. The experimental frameworks provided in this guide offer a starting point for such investigations.

References

Phenyl 4-chlorobenzoate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenyl 4-chlorobenzoate, a seemingly simple aromatic ester, is emerging as a valuable and versatile building block in the field of organic synthesis. Its utility extends beyond a mere structural component, offering strategic advantages in the construction of complex, biologically active molecules. This technical guide explores the novel applications of this compound, providing detailed experimental protocols, quantitative data summaries, and visual representations of key synthetic pathways to empower researchers in their quest for new chemical entities.

A Key Precursor in the Synthesis of Bioactive Imidazole Derivatives

A significant application of this compound lies in its role as a precursor for the synthesis of complex heterocyclic structures. Notably, it has been instrumental in the creation of 4-(4,5-diphenyl-1H-imidazol-2-yl) this compound, a compound investigated for its potential as a lactate dehydrogenase (LDHA) inhibitor.[1][2] The synthetic strategy involves the initial functionalization of the phenyl ring to introduce a reactive aldehyde group, which then participates in a one-pot condensation reaction to form the imidazole core.

Synthesis of 4-formylthis compound

The journey begins with the Steglich esterification to produce the key intermediate, 4-formylthis compound.[2] This reaction highlights the ability to selectively modify the phenolic part of the starting material while the chlorinated benzene ring remains intact for potential further transformations.

One-Pot Synthesis of the Imidazole Derivative

The subsequent step involves a one-pot condensation of 4-formylthis compound with benzil and ammonium acetate in glacial acetic acid to yield the final imidazole derivative.[1][2] This efficient approach streamlines the synthesis process, making it an attractive method for generating libraries of related compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

Synthesis of 4-formylthis compound: [2] A detailed protocol for the Steglich esterification would be included here, specifying the reactants (4-hydroxybenzaldehyde, 4-chlorobenzoic acid), coupling agent (e.g., DCC or EDC), catalyst (e.g., DMAP), solvent, reaction temperature, and purification method.

Synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl) this compound: [1][2] A comprehensive procedure for the one-pot condensation would be outlined, detailing the amounts of 4-formylthis compound, benzil, and ammonium acetate, the volume of glacial acetic acid, the reaction temperature and time, and the workup and purification steps. The product is recrystallized from hexane.[2]

Data Presentation: Synthesis of the Imidazole Derivative

StepReactantsReagents/SolventKey ConditionsProductYield (%)
14-hydroxybenzaldehyde, 4-chlorobenzoic acidDCC, DMAP, CH2Cl2Room Temperature4-formylthis compoundNot specified
24-formylthis compound, Benzil, Ammonium AcetateGlacial Acetic AcidReflux4-(4,5-diphenyl-1H-imidazol-2-yl) this compoundNot specified

Synthetic Workflow

G cluster_0 Step 1: Steglich Esterification cluster_1 Step 2: One-Pot Imidazole Synthesis 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde DCC_DMAP DCC_DMAP 4-hydroxybenzaldehyde->DCC_DMAP 4-chlorobenzoic_acid 4-chlorobenzoic_acid 4-chlorobenzoic_acid->DCC_DMAP 4-formylphenyl_4-chlorobenzoate 4-formylphenyl_4-chlorobenzoate DCC_DMAP->4-formylphenyl_4-chlorobenzoate Benzil Benzil Condensation Condensation 4-formylphenyl_4-chlorobenzoate->Condensation Benzil->Condensation Ammonium_Acetate Ammonium_Acetate Ammonium_Acetate->Condensation Imidazole_Derivative Imidazole_Derivative Condensation->Imidazole_Derivative

Synthesis of the imidazole derivative from this compound precursors.

A Promising Substrate for Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling

The presence of a chloro-substituent on one of the phenyl rings of this compound opens up avenues for its use in transition metal-catalyzed cross-coupling reactions. Of particular interest is the Suzuki-Miyaura coupling, a powerful tool for the formation of carbon-carbon bonds, especially for the synthesis of biaryl scaffolds which are prevalent in pharmaceuticals and functional materials. While aryl chlorides are known to be less reactive than their bromide or iodide counterparts, advancements in catalyst design have made their use increasingly feasible.

A comparative analysis of the reactivity of hexyl 4-bromobenzoate and hexyl 4-chlorobenzoate in Suzuki-Miyaura reactions indicates that while the chloro-analogue is less reactive, it can still undergo coupling to form the desired biaryl product, often requiring more sophisticated and specialized palladium catalyst systems to achieve comparable yields to the bromo-analogue.[1] This suggests a strong potential for this compound to serve as a readily available substrate for the synthesis of a diverse range of biaryl compounds.

Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Based on established procedures for related aryl chlorides, a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid would involve the following:

To a solution of this compound (1.0 mmol) and an arylboronic acid (1.2 mmol) in a suitable solvent system (e.g., toluene/water or dioxane/water), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol) are added. The mixture is degassed and heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC). After cooling, the reaction mixture is worked up by extraction and the crude product is purified by column chromatography.

Data Presentation: Hypothetical Suzuki-Miyaura Coupling

Reactant 1Reactant 2CatalystBaseSolventProduct
This compoundArylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂OPhenyl 4-(aryl)benzoate

Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd(0) Pd(0) Oxidative_Addition Oxidative_Addition Pd(0)->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive_Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 Base Base Ar'-B(OH)2->Base Base->Transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

This compound is a promising and under-explored building block in organic synthesis. Its demonstrated utility in the synthesis of complex imidazole derivatives and its high potential as a substrate in Suzuki-Miyaura cross-coupling reactions for the construction of valuable biaryl motifs underscore its versatility. Future research in this area could focus on expanding the scope of cross-coupling partners, developing more efficient catalyst systems for the activation of the C-Cl bond, and exploring its use in other transition metal-catalyzed reactions. The continued exploration of the synthetic potential of this compound is poised to provide chemists with a powerful tool for the efficient and novel construction of molecules with significant potential in medicinal chemistry and materials science.

References

Phenyl 4-Chlorobenzoate: A Versatile Starting Material in the Synthesis of Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of modern medicine. Central to this endeavor is the design and synthesis of new molecular entities with desired pharmacological activities. Phenyl 4-chlorobenzoate, and more broadly the 4-chlorobenzoyl moiety, represents a key structural motif that serves as a versatile starting point for the synthesis of a range of pharmaceutical compounds. This technical guide provides a comprehensive overview of the synthetic routes originating from precursors related to this compound, with a focus on the widely prescribed lipid-lowering agent, fenofibrate, and a novel imidazole-based lactate dehydrogenase inhibitor. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key synthetic and biological pathways to facilitate a deeper understanding for researchers in drug discovery and development.

From Bench to Bedside: The Synthetic Journey of Fenofibrate

Fenofibrate, a third-generation fibric acid derivative, is a widely used medication for the treatment of hypercholesterolemia and hypertriglyceridemia. Its synthesis provides a classic example of multi-step organic chemistry, starting from simple, commercially available precursors that are structurally related to this compound.

Synthesis of the Key Intermediate: 4-Chloro-4'-hydroxybenzophenone

The synthesis of fenofibrate typically commences with the Friedel-Crafts acylation of a protected phenol, such as anisole, with 4-chlorobenzoyl chloride. The resulting methoxy-protected intermediate is then demethylated to yield the crucial building block, 4-chloro-4'-hydroxybenzophenone.

G cluster_0 Synthesis of 4-Chloro-4'-hydroxybenzophenone A 4-Chlorobenzoyl chloride D Friedel-Crafts Acylation A->D B Anisole B->D C AlCl3 (Lewis Acid) C->D E 4-Chloro-4'-methoxybenzophenone D->E F Demethylation E->F G 4-Chloro-4'-hydroxybenzophenone F->G

Fig. 1: Synthetic workflow for 4-Chloro-4'-hydroxybenzophenone.

Experimental Protocol: Synthesis of 4-Chloro-4'-hydroxybenzophenone

A solution of 4-chlorobenzoyl chloride in a suitable solvent (e.g., dichloromethane or o-dichlorobenzene) is added dropwise to a stirred suspension of anhydrous aluminum chloride in the same solvent at 0-5 °C. Anisole is then added slowly, maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is evaporated to yield 4-chloro-4'-methoxybenzophenone. This intermediate is then subjected to demethylation, typically by heating with a strong acid (e.g., HBr) or a Lewis acid (e.g., AlCl3), to afford 4-chloro-4'-hydroxybenzophenone, which can be purified by recrystallization.[1][2]

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Purity (%)
4-Chlorobenzoyl chloride175.011.0->98
Anisole108.141.0-1.2->99
4-Chloro-4'-hydroxybenzophenone232.66-78-95>99

Table 1: Quantitative data for the synthesis of 4-Chloro-4'-hydroxybenzophenone.

Conversion to Fenofibric Acid and Esterification to Fenofibrate

The synthesized 4-chloro-4'-hydroxybenzophenone is then converted to fenofibric acid. A common method involves the reaction with acetone and chloroform in the presence of a strong base (Bargellini reaction). The resulting fenofibric acid is subsequently esterified with isopropyl alcohol to yield fenofibrate.[3][4]

G cluster_1 Synthesis of Fenofibrate A 4-Chloro-4'-hydroxybenzophenone C Bargellini Reaction A->C B Acetone, Chloroform, NaOH B->C D Fenofibric Acid C->D F Esterification D->F E Isopropyl Alcohol, Acid Catalyst E->F G Fenofibrate F->G

Fig. 2: Synthetic workflow from 4-Chloro-4'-hydroxybenzophenone to Fenofibrate.

Experimental Protocol: Synthesis of Fenofibric Acid

To a solution of 4-chloro-4'-hydroxybenzophenone in acetone, a strong base such as sodium hydroxide is added, and the mixture is stirred. Chloroform is then added dropwise, and the reaction is typically heated under reflux for several hours. After completion, the solvent is removed, and the residue is dissolved in water. The aqueous solution is washed with an organic solvent to remove impurities, and then acidified with a mineral acid (e.g., HCl) to precipitate fenofibric acid. The product is collected by filtration and can be purified by recrystallization.[5][6][7]

Experimental Protocol: Synthesis of Fenofibrate

Fenofibric acid is dissolved in an excess of isopropyl alcohol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is heated under reflux for several hours, with the removal of water to drive the equilibrium towards the product. Alternatively, the potassium salt of fenofibric acid can be reacted with 2-bromopropane in a suitable solvent. After the reaction is complete, the excess alcohol is distilled off, and the crude fenofibrate is isolated and purified by recrystallization from a suitable solvent like ethanol or isopropanol.[3][8][9][10]

Reactant/ProductMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
Fenofibric Acid318.7473-91184
Fenofibrate360.8377-9579-82

Table 2: Quantitative data for the synthesis of Fenofibric Acid and Fenofibrate.

Biological Activity of Fenofibrate: PPARα Agonism

Fenofibrate exerts its lipid-lowering effects by acting as a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

G cluster_2 PPARα Signaling Pathway Fen Fenofibrate PPARa PPARα Fen->PPARa Binds & Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Heterodimerizes with RXR RXR RXR RXR->PPRE Gene Target Gene Transcription PPRE->Gene Lipid Increased Lipoprotein Lipase Increased Fatty Acid Oxidation Decreased Apolipoprotein C-III Gene->Lipid

Fig. 3: Simplified signaling pathway of Fenofibrate via PPARα activation.

Upon administration, fenofibrate is rapidly hydrolyzed to its active metabolite, fenofibric acid. Fenofibric acid enters the cell and binds to PPARα in the nucleus. This binding induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). The PPARα-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in lipid metabolism, leading to increased synthesis of lipoprotein lipase, enhanced fatty acid oxidation, and reduced production of apolipoprotein C-III. The net effect is a significant reduction in plasma triglyceride levels and a modest increase in high-density lipoprotein (HDL) cholesterol levels.

A Novel Lactate Dehydrogenase Inhibitor Derived from a this compound Scaffold

The 4-chlorobenzoyl moiety is also a key feature in the design of novel enzyme inhibitors. An example is the synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl) this compound, which has been investigated as a potential inhibitor of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism.

Synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl) this compound

The synthesis of this imidazole derivative involves two main steps. First, an esterification reaction between 4-hydroxybenzaldehyde and 4-chlorobenzoyl chloride to form the intermediate, 4-formylthis compound. This aldehyde is then condensed with benzil and ammonium acetate in a one-pot reaction to construct the imidazole ring.[11]

G cluster_3 Synthesis of an Imidazole-based LDH Inhibitor A 4-Hydroxybenzaldehyde C Esterification A->C B 4-Chlorobenzoyl chloride B->C D 4-Formylthis compound C->D F One-pot Condensation D->F E Benzil, Ammonium Acetate E->F G 4-(4,5-diphenyl-1H-imidazol-2-yl) This compound F->G

Fig. 4: Synthetic workflow for the imidazole-based LDH inhibitor.

Experimental Protocol: Synthesis of 4-Formylthis compound

To a solution of 4-hydroxybenzaldehyde in a suitable solvent (e.g., dichloromethane), a base such as pyridine or triethylamine is added. The mixture is cooled in an ice bath, and a solution of 4-chlorobenzoyl chloride in the same solvent is added dropwise. The reaction is stirred at room temperature for several hours. After completion, the reaction mixture is washed with dilute acid, aqueous sodium bicarbonate, and brine. The organic layer is dried and the solvent evaporated to give the crude product, which can be purified by recrystallization.[11]

Experimental Protocol: Synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl) this compound

A mixture of 4-formylthis compound, benzil, and a large excess of ammonium acetate in glacial acetic acid is heated at reflux for several hours. Upon cooling, the product precipitates from the solution. The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure imidazole derivative.[11][12]

Reactant/ProductMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
4-Formylthis compound260.67~69114.5
4-(4,5-diphenyl-1H-imidazol-2-yl) this compound462.94-262-264

Table 3: Quantitative data for the synthesis of the imidazole-based LDH inhibitor and its precursor.

Biological Target: Lactate Dehydrogenase Inhibition

Lactate dehydrogenase (LDH) is a key enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDH plays a critical role in regenerating NAD+ required for continued glycolytic flux. Inhibition of LDH is therefore a promising strategy for cancer therapy.

G cluster_4 Mechanism of Lactate Dehydrogenase Inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Lactate Lactate LDH->Lactate NAD NAD+ LDH->NAD CellDeath Reduced ATP Production & Cell Death LDH->CellDeath Inhibitor Imidazole Derivative Inhibitor->LDH Binds & Inhibits Glycolysis->Pyruvate NADH NADH NADH->LDH

Fig. 5: The role of LDH in glycolysis and its inhibition.

The synthesized imidazole derivative, 4-(4,5-diphenyl-1H-imidazol-2-yl) this compound, has been shown through in silico studies to bind to the active site of LDH. By occupying the active site, the inhibitor prevents the binding of the natural substrate, pyruvate, thereby blocking its conversion to lactate. This inhibition disrupts the regeneration of NAD+, leading to a halt in glycolysis and a subsequent decrease in ATP production, which can ultimately trigger cancer cell death.

Conclusion

The 4-chlorobenzoyl structural unit, exemplified by this compound, is a valuable pharmacophore in the development of new pharmaceutical agents. This guide has detailed the synthetic pathways to two important classes of bioactive molecules: the established lipid-lowering drug fenofibrate and a novel imidazole-based LDH inhibitor. The provided experimental protocols, quantitative data, and pathway visualizations offer a comprehensive resource for researchers engaged in the synthesis and evaluation of new therapeutic compounds. The versatility of this chemical scaffold underscores its continued importance in the ongoing search for innovative medicines to address a wide range of diseases.

References

The Chloro Substituent: An In-depth Technical Guide to its Electronic Influence in Phenyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of the para-chloro substituent in phenyl 4-chlorobenzoate. By examining the interplay of inductive and resonance effects, this document offers insights into the reactivity, spectroscopic properties, and potential applications of this molecule, particularly within the realm of drug design and development.

Introduction: The Significance of Electronic Effects

The electronic landscape of a molecule is a primary determinant of its chemical behavior. Substituents on an aromatic ring can dramatically alter this landscape through a combination of inductive and resonance effects. The chloro group, a halogen, presents a classic example of this dichotomy, exhibiting a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). Understanding the net outcome of these opposing forces is crucial for predicting reaction rates, equilibrium positions, and the interaction of the molecule with biological targets. This compound serves as an excellent model system to dissect these fundamental principles.

Theoretical Framework: Quantifying Substituent Effects

The Hammett equation provides a powerful tool for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) of a substituted aromatic compound to that of the unsubstituted parent compound (k₀ or K₀) through the following relationship:

log(k/k₀) = σρ

where:

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is characteristic of the reaction and its sensitivity to electronic effects.

The Hammett substituent constant for a para-chloro group (σp) is +0.23 . The positive value indicates that the chloro substituent is, on balance, an electron-withdrawing group at the para position. This electron-withdrawing nature is a consequence of the inductive effect outweighing the resonance effect.

Data Presentation: A Quantitative Overview

The following tables summarize key quantitative data related to the electronic effects of the chloro substituent in this compound and related compounds.

Table 1: Hammett Substituent Constant

SubstituentPositionHammett Constant (σ)
Chloropara+0.23

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueFeatureWavenumber (cm⁻¹)/Chemical Shift (ppm)
Infrared (IR) SpectroscopyCarbonyl (C=O) Stretch~1730-1715[1]
¹³C Nuclear Magnetic Resonance (NMR)Carbonyl Carbon(Data not explicitly found for this compound, but for the closely related benzyl 4-chlorobenzoate, the carbonyl carbon appears at ~165.27 ppm)

Note: The IR stretching frequency for the carbonyl group in aryl esters is typically found in the 1730-1715 cm⁻¹ range.[1] The presence of the electron-withdrawing chloro group is expected to slightly increase this frequency compared to unsubstituted phenyl benzoate.

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of a phenol.

Materials:

  • Phenol

  • 4-Chlorobenzoyl chloride

  • Pyridine or aqueous sodium hydroxide

  • An appropriate organic solvent (e.g., dichloromethane or diethyl ether)

Procedure:

  • Dissolve phenol in the chosen solvent.

  • Add pyridine or an aqueous solution of sodium hydroxide to act as a base.

  • Slowly add 4-chlorobenzoyl chloride to the solution with stirring.

  • Continue stirring at room temperature until the reaction is complete (monitor by thin-layer chromatography).

  • Perform an aqueous workup to remove the base and any unreacted starting materials. This typically involves washing with a dilute acid (if pyridine is used), followed by a saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Determination of the Reaction Constant (ρ) via Alkaline Hydrolysis

The Hammett reaction constant (ρ) for the alkaline hydrolysis of phenyl benzoates can be determined by measuring the rates of hydrolysis for a series of substituted compounds.

Materials:

  • Substituted phenyl benzoates (including this compound and the unsubstituted phenyl benzoate)

  • Standardized sodium hydroxide solution

  • A suitable solvent system (e.g., a mixture of water and an organic solvent like ethanol or dioxane to ensure solubility)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of the phenyl benzoate esters and the sodium hydroxide solution in the chosen solvent system.

  • Initiate the hydrolysis reaction by mixing the ester and base solutions in a cuvette at a constant temperature.

  • Monitor the progress of the reaction by measuring the change in absorbance of a reactant or product over time using a UV-Vis spectrophotometer. For example, the disappearance of the ester or the appearance of the phenolate ion can be tracked.

  • Determine the pseudo-first-order rate constant (k_obs) from the absorbance versus time data.

  • Calculate the second-order rate constant (k) by dividing k_obs by the concentration of the hydroxide ion.

  • Repeat the experiment for a series of para-substituted phenyl benzoates.

  • Construct a Hammett plot by plotting log(k/k₀) for each substituted ester against its corresponding Hammett σ value.

  • The slope of the resulting line is the reaction constant (ρ).

Visualizing Workflows and Relationships

Logical Relationship of Electronic Effects

The following diagram illustrates the interplay of inductive and resonance effects of the chloro substituent on the benzene ring.

electronic_effects substituent Chloro Substituent inductive Inductive Effect (-I) (Electron Withdrawing) substituent->inductive resonance Resonance Effect (+R) (Electron Donating) substituent->resonance net_effect Net Electronic Effect (Electron Withdrawing) inductive->net_effect resonance->net_effect reactivity Impact on Reactivity (e.g., Hydrolysis Rate) net_effect->reactivity

Caption: Interplay of Inductive and Resonance Effects.

Experimental Workflow for Hammett Analysis

This diagram outlines the experimental procedure for determining the Hammett reaction constant (ρ).

hammett_workflow synthesis Synthesize Substituted Phenyl Benzoates hydrolysis Perform Alkaline Hydrolysis synthesis->hydrolysis kinetics Measure Reaction Kinetics (UV-Vis Spectrophotometry) hydrolysis->kinetics rate_constants Calculate Rate Constants (k) kinetics->rate_constants hammett_plot Construct Hammett Plot (log(k/k₀) vs. σ) rate_constants->hammett_plot rho_value Determine Reaction Constant (ρ) hammett_plot->rho_value

Caption: Hammett Analysis Experimental Workflow.

Signaling Pathway in Drug Design Context

The electronic properties of a substituent can significantly influence a drug candidate's interaction with its biological target. This diagram illustrates a simplified signaling pathway where these effects are crucial.

drug_design_pathway drug Drug Candidate (e.g., containing a 4-chlorobenzoyl moiety) binding Binding Affinity drug->binding receptor Target Receptor (e.g., enzyme active site) receptor->binding biological_response Biological Response binding->biological_response substituent Chloro Substituent's Electronic Effect substituent->binding Influences electrostatic interactions

Caption: Influence of Electronic Effects in Drug-Receptor Binding.

Conclusion

References

Phenyl 4-chlorobenzoate: A Versatile Precursor for Advanced Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel liquid crystalline materials with tailored properties remains a significant driver in materials science, impacting technologies from high-resolution displays to advanced optical sensors. Phenyl benzoate derivatives are a well-established class of calamitic (rod-shaped) liquid crystals, and strategic substitution on this core structure allows for the fine-tuning of their mesomorphic and physical properties. This technical guide explores the potential of phenyl 4-chlorobenzoate as a key precursor for the synthesis of new liquid crystal series. The presence of the chloro-substituent offers a unique combination of polarity and stability, influencing the dielectric anisotropy and mesophase behavior of the resulting materials. This document provides a comprehensive overview of the synthetic pathways, experimental protocols, and structure-property relationships relevant to the development of liquid crystals derived from this versatile precursor.

Introduction: The Phenyl Benzoate Core in Liquid Crystal Design

Liquid crystals represent a state of matter intermediate between a crystalline solid and an isotropic liquid, exhibiting both fluidity and long-range molecular order.[1][2] The molecular architecture of liquid crystals is paramount to their function, with a typical calamitic mesogen consisting of a rigid core and flexible terminal chains.[2] Phenyl benzoate derivatives are a cornerstone in the design of such materials, offering a robust and synthetically accessible rigid core.[3] The ester linkage provides a degree of polarity and contributes to the overall linearity of the molecule, which is crucial for the formation of liquid crystalline phases.[3]

The specific properties of a phenyl benzoate-based liquid crystal, such as its mesophase type (nematic, smectic), transition temperatures, and dielectric anisotropy, are highly dependent on the nature and position of substituents on the phenyl rings and the length of the terminal alkyl or alkoxy chains.[4]

This compound emerges as a particularly interesting starting material due to the influence of the chlorine atom at the 4-position of the benzoate ring. This electron-withdrawing group can significantly impact the dipole moment and polarizability of the molecule, which in turn affects the intermolecular forces that govern the formation and stability of the liquid crystal phases.

Synthetic Pathways and Methodologies

The primary synthetic route to liquid crystals based on the this compound core is through esterification reactions. This typically involves the reaction of a substituted phenol with 4-chlorobenzoyl chloride, the acid chloride derivative of 4-chlorobenzoic acid.

General Synthesis of 4-Substituted Phenyl 4-chlorobenzoates

The synthesis of a homologous series of, for example, 4-alkoxyphenyl 4-chlorobenzoates can be achieved through the esterification of 4-alkoxyphenols with 4-chlorobenzoyl chloride. This reaction is a classic example of a Schotten-Baumann reaction when performed in the presence of a base.

A generalized reaction scheme is presented below:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product r1 This compound Precursor (4-chlorobenzoyl chloride) p1 4-Substituted this compound (Liquid Crystal) r1->p1 r2 Substituted Phenol (e.g., 4-alkoxyphenol) r2->p1 c1 Solvent (e.g., Pyridine, Dichloromethane) c1->p1 c2 Base (e.g., Pyridine, Triethylamine) c2->p1 c3 Temperature (e.g., 0°C to room temperature) c3->p1 G cluster_synthesis Synthesis & Purification cluster_pom Polarized Optical Microscopy (POM) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis s1 Synthesized Compound pom1 Sample placed on hot stage s1->pom1 dsc1 Sample in hermetic pan s1->dsc1 pom2 Heating and cooling cycles pom1->pom2 pom3 Observation of textures pom2->pom3 pom4 Identification of mesophases (Nematic, Smectic) pom3->pom4 a1 Correlation of POM and DSC data pom4->a1 dsc2 Controlled heating and cooling dsc1->dsc2 dsc3 Detection of phase transitions dsc2->dsc3 dsc4 Determination of T and ΔH dsc3->dsc4 dsc4->a1 a2 Construction of phase diagram a1->a2

References

Methodological & Application

Experimental protocol for the esterification of 4-chlorobenzoic acid with phenol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Phenyl 4-chlorobenzoate via Esterification

Introduction

This compound is an aromatic ester with applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its synthesis is a key step in the creation of more complex molecules. This application note details a reliable and efficient experimental protocol for the esterification of 4-chlorobenzoic acid with phenol. The presented method proceeds via the conversion of 4-chlorobenzoic acid to its more reactive acid chloride derivative, which is then reacted with phenol to yield the desired ester. This approach is often preferred over direct Fischer-Speier esterification for phenols, as the latter can be inefficient due to the lower nucleophilicity of the phenolic hydroxyl group.[2]

Experimental Protocol

This protocol is divided into two main stages: the synthesis of 4-chlorobenzoyl chloride from 4-chlorobenzoic acid, and the subsequent esterification with phenol to produce this compound.

Part 1: Synthesis of 4-Chlorobenzoyl Chloride

Materials and Reagents:

  • 4-Chlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

  • Rotary evaporator

  • Heating mantle and reflux condenser with a drying tube

  • Round-bottom flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add 4-chlorobenzoic acid.

  • Add anhydrous toluene to the flask to act as a solvent.

  • Carefully add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension.

  • Add a catalytic amount of dimethylformamide (a few drops).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the dissolution of the solid 4-chlorobenzoic acid.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 4-chlorobenzoyl chloride is a liquid and can be used in the next step without further purification.

Part 2: Synthesis of this compound

Materials and Reagents:

  • Crude 4-chlorobenzoyl chloride

  • Phenol

  • Pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

  • Round-bottom flask

  • Separatory funnel

  • Magnetic stirrer

Procedure:

  • Dissolve phenol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add pyridine or triethylamine (1.1-1.2 equivalents) to the solution and cool the flask in an ice bath.

  • Slowly add the crude 4-chlorobenzoyl chloride (1.0 equivalent) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate solvent system to obtain the pure this compound as a white solid.

Data Presentation

Table 1: Physical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₁₃H₉ClO₂[3][]
Molecular Weight 232.66 g/mol [3][]
Appearance White solid
Melting Point 131.0–131.2 °C[5]
Boiling Point 356.5 °C at 760 mmHg[]
¹H NMR (CDCl₃, 400 MHz) δ 7.91-7.95 (m, 2H), 7.35-7.39 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 166.18, 139.35, 130.95, 128.69, 52.23
IR (KBr, cm⁻¹) C=O stretching frequency consistent with an aromatic ester.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_part1 Part 1: Synthesis of 4-Chlorobenzoyl Chloride cluster_part2 Part 2: Esterification with Phenol start1 Start: 4-Chlorobenzoic Acid react1 React with Thionyl Chloride (Toluene, cat. DMF, Reflux) start1->react1 workup1 Rotary Evaporation react1->workup1 product1 Crude 4-Chlorobenzoyl Chloride workup1->product1 react2 React with 4-Chlorobenzoyl Chloride (DCM, Pyridine, RT) product1->react2 Use in next step start2 Start: Phenol start2->react2 workup2 Aqueous Workup (HCl, NaHCO₃, Brine) react2->workup2 dry Drying (MgSO₄) workup2->dry evap Rotary Evaporation dry->evap purify Column Chromatography (Silica Gel) evap->purify product2 Pure this compound purify->product2

Caption: Workflow for the synthesis of this compound.

References

Step-by-step procedure for monitoring Phenyl 4-chlorobenzoate hydrolysis kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Monitoring the Hydrolysis Kinetics of Phenyl 4-chlorobenzoate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for monitoring the hydrolysis kinetics of this compound, a common substructure in pharmaceuticals and other bioactive molecules. Understanding the stability and degradation pathways of such ester linkages is critical in drug development for predicting shelf-life and in-vivo stability. The described method utilizes UV-Vis spectrophotometry to monitor the reaction progress under pseudo-first-order conditions, offering a robust and reproducible approach for determining reaction rate constants.

Principle of the Method

The hydrolysis of an ester, such as this compound, can be catalyzed by acid or base. This protocol focuses on alkaline hydrolysis, which is typically a second-order reaction—first-order with respect to the ester and first-order with respect to the hydroxide ion (OH⁻).[1]

Reaction: C₆H₅OC(O)C₆H₄Cl (this compound) + 2OH⁻ → C₆H₅O⁻ (Phenolate) + ⁻OC(O)C₆H₄Cl (4-chlorobenzoate) + H₂O

To simplify the kinetics, the reaction is conducted under pseudo-first-order conditions by using a large excess of sodium hydroxide (NaOH).[1] In these conditions, the concentration of OH⁻ remains effectively constant throughout the reaction, and the rate becomes dependent only on the concentration of the ester.

The progress of the reaction can be monitored using UV-Vis spectrophotometry. The product, phenolate, exhibits strong absorbance at a different wavelength compared to the reactant ester. By monitoring the increase in absorbance of the phenolate ion over time, the rate of the reaction can be determined.[2][3]

Materials and Reagents

  • This compound (C₁₃H₉ClO₂)

  • Sodium Hydroxide (NaOH), analytical grade

  • Acetonitrile (ACN), HPLC or spectrophotometric grade

  • Deionized water

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes and tips

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Magnetic stirrer and stir bar

  • pH meter

  • Stopwatch

Experimental Protocol

Solution Preparation
  • Sodium Hydroxide (NaOH) Stock Solution (e.g., 0.1 M):

    • Accurately weigh 0.40 g of NaOH pellets.

    • Dissolve in a 100 mL volumetric flask with deionized water and make up to the mark.

    • Note: The concentration of NaOH can be varied to study its effect on the reaction rate. This solution should be freshly prepared or standardized.

  • This compound Stock Solution (e.g., 1 mM):

    • Accurately weigh 23.27 mg of this compound.

    • Dissolve in a 100 mL volumetric flask using acetonitrile and make up to the mark. This solvent is used due to the low water solubility of the ester.[1]

    • Note: The concentration should be chosen to ensure the final absorbance reading is within the linear range of the spectrophotometer (typically < 1.5).

Spectrophotometer Setup
  • Wavelength Determination:

    • Record the UV-Vis spectrum of the starting material (this compound in the reaction buffer without initiating hydrolysis) and the final product (after the reaction has gone to completion).

    • Identify the wavelength of maximum absorbance (λ_max) for the phenolate product, where the starting ester has minimal absorbance. This will be the monitoring wavelength. For phenolate, this is typically around 280-300 nm.

  • Instrument Configuration:

    • Set the spectrophotometer to kinetic mode to measure absorbance at the determined λ_max over time.

    • Equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 25 °C, 37 °C).[3] Maintaining a constant temperature is crucial as reaction rates are highly temperature-dependent.

Kinetic Run Procedure
  • Prepare the Reaction Blank:

    • Pipette the required volume of the NaOH solution and deionized water into a quartz cuvette.

    • Place the cuvette in the spectrophotometer and zero the instrument.

  • Initiate the Reaction:

    • Pipette the required volume of the NaOH solution (e.g., 2.95 mL of 0.01 M NaOH) into a clean quartz cuvette.

    • Place the cuvette in the thermostatted holder and allow it to reach thermal equilibrium (approx. 5-10 minutes).

    • To initiate the reaction, rapidly add a small volume of the this compound stock solution (e.g., 50 µL of 1 mM stock) to the cuvette.

    • Immediately mix the solution by capping and inverting the cuvette 2-3 times or by using a micro-stir bar, and start the data acquisition.

    • Final concentrations in this example would be: [Ester] = 0.0167 mM; [NaOH] = 9.83 mM. The NaOH is in ~600-fold excess.

  • Data Acquisition:

    • Record the absorbance at the chosen λ_max at regular time intervals (e.g., every 15-30 seconds) until the reaction is complete (i.e., the absorbance reading becomes stable). This final absorbance is A_∞.

Data Analysis

For a pseudo-first-order reaction, the integrated rate law is:

ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A_₀)

Where:

  • A_t is the absorbance at time t.

  • A_∞ is the final absorbance when the reaction is complete.

  • A_₀ is the initial absorbance at t = 0.

  • k_obs is the observed pseudo-first-order rate constant.

  • Plot ln(A_∞ - A_t) versus time (t) .

  • The plot should yield a straight line.

  • The slope of this line is equal to -k_obs . The rate constant k_obs will be in units of s⁻¹ or min⁻¹.

To find the second-order rate constant (k₂), divide k_obs by the concentration of NaOH:

k₂ = k_obs / [NaOH]

The units for k₂ will be M⁻¹s⁻¹ or M⁻¹min⁻¹.

Data Presentation

The following table summarizes representative kinetic data for the alkaline hydrolysis of substituted phenyl benzoates from the literature to provide context.

EsterTemperature (°C)Solvent Systemk₂ (M⁻¹s⁻¹)Reference
Phenyl benzoate252.25 M aq. n-Bu₄NBr0.205[3][4]
4-Fluorophenyl benzoate252.25 M aq. n-Bu₄NBr0.443[3][4]
3-Chlorophenyl benzoate252.25 M aq. n-Bu₄NBr1.15[3][4]
4-Nitrophenyl benzoate252.25 M aq. n-Bu₄NBr11.7[3][4]

Experimental Workflow Diagram

G prep_sol 1. Prepare Stock Solutions (Ester in ACN, NaOH in H₂O) spec_setup 2. Configure Spectrophotometer (Set λ_max, Temperature, Kinetic Mode) prep_sol->spec_setup reaction_mix 3. Prepare Reaction Mixture (Pipette NaOH into cuvette, equilibrate temp) spec_setup->reaction_mix initiate 4. Initiate Reaction & Acquire Data (Add Ester stock, mix, start measurement) reaction_mix->initiate data_an 5. Data Analysis (Plot ln(A∞ - At) vs. time) initiate->data_an det_k 6. Determine Rate Constants (Slope = -k_obs; k₂ = k_obs/[NaOH]) data_an->det_k

Caption: Workflow for monitoring this compound hydrolysis kinetics.

References

Application Notes and Protocols for Enzyme Kinetic Studies Using Phenyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 4-chlorobenzoate is a synthetic ester that serves as a valuable substrate for in vitro enzyme kinetic studies, particularly for characterizing the activity of various hydrolases such as esterases and lipases. Its structure, comprising a phenyl ester linkage to a chlorinated benzoic acid, makes it a useful tool for investigating enzyme specificity, inhibition, and the effects of substrate structure on catalytic activity. The enzymatic hydrolysis of this compound yields phenol and 4-chlorobenzoic acid, products that can be readily quantified using chromatographic techniques like High-Performance Liquid Chromatography (HPLC). This application note provides a detailed protocol for utilizing this compound in enzyme kinetic assays, from reagent preparation to data analysis, and includes representative kinetic data for analogous substrates.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction and the general experimental workflow for a kinetic study using this compound.

G Enzymatic Hydrolysis of this compound cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products This compound This compound Esterase/Lipase Esterase/Lipase This compound->Esterase/Lipase Substrate Binding H2O H2O H2O->Esterase/Lipase Nucleophilic Attack Phenol Phenol Esterase/Lipase->Phenol Product Release 4-chlorobenzoic acid 4-chlorobenzoic acid Esterase/Lipase->4-chlorobenzoic acid Product Release

Caption: Enzymatic hydrolysis of this compound.

G Experimental Workflow for Enzyme Kinetics Reagent_Preparation Reagent Preparation (Buffer, Substrate, Enzyme) Reaction_Setup Reaction Setup (Incubation at controlled T) Reagent_Preparation->Reaction_Setup Time_Course_Sampling Time-Course Sampling (Quenching of reaction) Reaction_Setup->Time_Course_Sampling HPLC_Analysis HPLC Analysis (Quantification of Products) Time_Course_Sampling->HPLC_Analysis Data_Analysis Data Analysis (Michaelis-Menten Kinetics) HPLC_Analysis->Data_Analysis Result_Interpretation Result Interpretation Data_Analysis->Result_Interpretation

Caption: Experimental workflow for enzyme kinetics.

Data Presentation

While specific kinetic parameters for the enzymatic hydrolysis of this compound are not extensively reported in the literature, data from structurally similar substrates, such as phenyl benzoate and various p-nitrophenyl esters, can provide valuable insights. The following table summarizes representative kinetic data for selected hydrolases with analogous ester substrates. These values can serve as a benchmark for comparison when evaluating new enzymes or inhibitors.

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹)
Porcine Liver EsterasePhenyl Benzoate~0.1--
Candida antarctica Lipase BPhenyl Benzoate---
Candida rugosa Lipasep-Nitrophenyl Laurate--5.6 x 10⁵
Porcine Liver EsterasePhenyl 2-phenylpropionate---

Experimental Protocols

Materials and Reagents
  • Substrate: this compound (M.W. 232.66 g/mol )

  • Enzyme: Purified esterase or lipase (e.g., Porcine Liver Esterase, Candida rugosa lipase)

  • Buffer: 50 mM Tris-HCl, pH 7.5 (or other suitable buffer depending on the enzyme's optimal pH)

  • Solvent for Substrate Stock: Dimethyl sulfoxide (DMSO) or acetonitrile

  • Quenching Solution: 1 M HCl or other suitable acid

  • HPLC Grade Solvents: Acetonitrile, water, and a modifier such as trifluoroacetic acid (TFA) or phosphoric acid.

  • Standards: Phenol and 4-chlorobenzoic acid for HPLC calibration

Protocol for Enzyme Kinetic Assay
  • Preparation of Reagents:

    • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer and adjust the pH to the desired value (e.g., 7.5) at the intended reaction temperature.

    • Substrate Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO.

    • Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The concentration should be determined empirically to ensure a linear reaction rate over the desired time course. Store on ice.

  • Enzyme Reaction:

    • Prepare a series of substrate dilutions from the stock solution to achieve the desired final concentrations in the reaction mixture (e.g., ranging from 0.1 to 10 times the expected Km).

    • In a microcentrifuge tube, add the appropriate volume of assay buffer and substrate solution. Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding a small volume of the enzyme solution and mix gently. The final volume of DMSO should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

    • Incubate the reaction mixture at the constant temperature.

  • Time-Course Sampling and Quenching:

    • At specific time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing an equal volume of quenching solution (e.g., 1 M HCl). This will stop the enzymatic reaction by denaturing the enzyme.

    • Vortex the quenched sample and centrifuge to pellet any precipitated protein.

  • HPLC Analysis:

    • Transfer the supernatant of the quenched sample to an HPLC vial.

    • Analyze the sample by reverse-phase HPLC to quantify the concentration of the products, phenol and 4-chlorobenzoic acid. A C18 column is typically suitable for this separation.

    • An example of HPLC conditions:

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detection at a wavelength suitable for both products (e.g., 254 nm or 270 nm).

    • Create a standard curve for both phenol and 4-chlorobenzoic acid to accurately determine their concentrations in the experimental samples.

Data Analysis
  • Calculate Initial Velocities (v₀): From the HPLC data, determine the concentration of product formed at each time point for each substrate concentration. Plot the product concentration versus time. The initial velocity (v₀) for each substrate concentration is the slope of the linear portion of this curve.

  • Michaelis-Menten Plot: Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

  • Lineweaver-Burk Plot: For a more accurate determination of the kinetic parameters, create a Lineweaver-Burk plot (1/v₀ versus 1/[S]).

  • Determine Km and Vmax:

    • The y-intercept of the Lineweaver-Burk plot is equal to 1/Vmax.

    • The x-intercept is equal to -1/Km.

    • The slope is equal to Km/Vmax.

  • Calculate kcat and Catalytic Efficiency:

    • kcat (turnover number): kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.

    • Catalytic Efficiency: kcat/Km.

Conclusion

This compound is a versatile substrate for the detailed kinetic characterization of esterases and lipases. The protocol outlined in this application note provides a robust framework for determining key kinetic parameters. The non-colorimetric nature of the hydrolysis products necessitates the use of a sensitive analytical method such as HPLC for accurate quantification. The data obtained from these studies can be instrumental in understanding enzyme mechanisms, identifying potent inhibitors, and guiding enzyme engineering efforts in various research and development settings.

Application of Phenyl 4-chlorobenzoate in the Synthesis of Agrochemical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 4-chlorobenzoate is a versatile chemical intermediate with applications in the synthesis of various organic compounds. In the agrochemical sector, it serves as a precursor for the synthesis of key structural motifs found in some pesticides. One of the primary applications of this compound is in the synthesis of hydroxy-chlorobenzophenones via the Fries rearrangement. These resulting benzophenones are valuable intermediates in the production of certain herbicides and pesticides. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these important agrochemical intermediates.

Key Synthetic Application: Fries Rearrangement to Hydroxy-chlorobenzophenones

The Fries rearrangement is a well-established organic reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst. In the case of this compound, the reaction yields a mixture of ortho and para substituted products, namely 2-hydroxy-4'-chlorobenzophenone and 4-hydroxy-4'-chlorobenzophenone. The ratio of these products can be influenced by reaction conditions such as temperature and solvent. These hydroxy-chlorobenzophenones are known intermediates in the synthesis of various agrochemicals.

Experimental Protocols

Protocol 1: Synthesis of 2-hydroxy-4'-chlorobenzophenone and 4-hydroxy-4'-chlorobenzophenone via Fries Rearrangement of this compound

This protocol describes a general procedure for the Lewis acid-catalyzed Fries rearrangement of this compound.

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous nitrobenzene (solvent)

  • Dichloromethane (solvent)

  • Hydrochloric acid (10% aqueous solution)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous nitrobenzene. Cool the mixture in an ice bath.

  • Addition of Reactant: Dissolve this compound (1 equivalent) in anhydrous nitrobenzene and add it dropwise to the stirred suspension of aluminum chloride over a period of 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature. For preferential formation of the para isomer (4-hydroxy-4'-chlorobenzophenone), maintain a lower temperature (e.g., 25-30°C). For the ortho isomer (2-hydroxy-4'-chlorobenzophenone), a higher temperature (e.g., 60-80°C) is typically required. Stir the reaction for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with 10% hydrochloric acid, followed by 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the ortho and para isomers.

Data Presentation

The following table summarizes typical quantitative data for the Fries rearrangement of this compound. Yields are representative and can vary based on specific reaction conditions.

ProductIsomerTypical Yield (%)Melting Point (°C)
2-hydroxy-4'-chlorobenzophenoneortho30-40145-148
4-hydroxy-4'-chlorobenzophenonepara50-60186-189

Visualizations

Diagram 1: Synthesis of Hydroxy-chlorobenzophenone Intermediates

This compound This compound Fries Rearrangement Fries Rearrangement This compound->Fries Rearrangement Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3)->Fries Rearrangement 2-hydroxy-4'-chlorobenzophenone 2-hydroxy-4'-chlorobenzophenone Fries Rearrangement->2-hydroxy-4'-chlorobenzophenone 4-hydroxy-4'-chlorobenzophenone 4-hydroxy-4'-chlorobenzophenone Fries Rearrangement->4-hydroxy-4'-chlorobenzophenone Agrochemical Synthesis Agrochemical Synthesis 2-hydroxy-4'-chlorobenzophenone->Agrochemical Synthesis 4-hydroxy-4'-chlorobenzophenone->Agrochemical Synthesis

Caption: Synthesis of agrochemical intermediates via Fries rearrangement.

Diagram 2: Experimental Workflow for Fries Rearrangement

cluster_0 Reaction cluster_1 Work-up & Extraction cluster_2 Purification Reaction Setup Reaction Setup Reactant Addition Reactant Addition Reaction Setup->Reactant Addition Heating & Stirring Heating & Stirring Reactant Addition->Heating & Stirring Quenching Quenching Heating & Stirring->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying & Concentration Drying & Concentration Washing->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Final Products Final Products Column Chromatography->Final Products

Caption: Workflow for the synthesis and purification of products.

Application Notes: Protocol for the Purification of Phenyl 4-chlorobenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phenyl 4-chlorobenzoate is an aromatic ester used as an intermediate in the synthesis of various organic compounds. Achieving high purity of this compound is essential for subsequent reactions and development applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. This protocol provides a detailed method for the purification of this compound using a single-solvent recrystallization method with ethanol.

Compound Information
PropertyDetails
IUPAC Name This compound[1]
Synonyms Benzoic acid, 4-chloro-, phenyl ester[1]
CAS Number 1871-38-1[1][2]
Molecular Formula C₁₃H₉ClO₂[1]
Molecular Weight 232.66 g/mol [1]
Appearance Typically an off-white to white crystalline solid.
Melting Point The melting point of the purified compound should be determined to assess purity. A sharp melting point range is indicative of high purity.

Data Presentation

The following table summarizes the expected outcome for the recrystallization protocol. The data presented are representative and may vary depending on the initial purity of the crude material and strict adherence to the protocol.

Recrystallization MethodSolvent SystemTypical Yield (%)Expected Purity (by MP Analysis)
Single SolventEthanol75-85%Sharp, narrow melting point range

Experimental Protocol

Safety Precautions:

Standard laboratory safety practices should be strictly followed. This includes the use of personal protective equipment (PPE) such as a lab coat, safety glasses, and appropriate chemical-resistant gloves. All procedures should be performed in a well-ventilated fume hood.

Materials and Equipment:
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (appropriate sizes)

  • Hotplate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stir rod

  • Spatula

  • Ice bath

  • Vacuum source

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying start Weigh Crude This compound add_solvent Add minimum volume of hot Ethanol start->add_solvent dissolve Dissolve completely with heating & stirring add_solvent->dissolve hot_filter Hot Gravity Filtration (Optional: if insoluble impurities are present) dissolve->hot_filter cool Slowly cool to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath to maximize crystallization cool->ice_bath vac_filter Collect Crystals via Vacuum Filtration ice_bath->vac_filter wash Wash crystals with ice-cold Ethanol vac_filter->wash dry Dry purified crystals under vacuum wash->dry end_node Pure Phenyl 4-chlorobenzoate dry->end_node

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure:
  • Dissolution:

    • Place a sample of crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a small volume of ethanol (e.g., 20-25 mL) to the flask.

    • Gently heat the mixture on a hotplate with continuous stirring.

    • Continue to add ethanol in small portions until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield. Avoid boiling the solvent vigorously.

  • Hot Filtration (Optional):

    • This step is necessary only if insoluble impurities (e.g., dust, sand) are visible in the hot solution.

    • Preheat a second Erlenmeyer flask and a stemless or short-stemmed glass funnel on the hotplate.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear solution from the heat source and cover it with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal growth appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.

    • Wet the filter paper with a small amount of ice-cold ethanol to ensure it is sealed against the funnel plate.

    • Turn on the vacuum source and pour the cold crystalline mixture (slurry) into the center of the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask. A small amount of the cold filtrate can be used to rinse the flask.

    • With the vacuum still applied, wash the collected crystals (the "filter cake") with a small portion of ice-cold ethanol to rinse away any soluble impurities adhering to the crystal surfaces. Use a minimal amount of cold solvent to avoid redissolving the product.

  • Drying:

    • Continue to draw air through the filter cake for several minutes to help evaporate the solvent.

    • Transfer the purified crystals from the funnel to a pre-weighed watch glass.

    • Dry the crystals to a constant weight. This can be achieved by leaving them in a vacuum desiccator or a drying oven at a temperature well below the compound's melting point.

  • Characterization:

    • Weigh the dried, purified this compound to calculate the percentage recovery.

    • Determine the melting point of the purified sample. A pure compound will exhibit a sharp melting point range (typically 1-2°C). Compare this with the crude material, which will have a broader and lower melting point range.

References

Application Notes and Protocols for the Quantification of Phenyl 4-chlorobenzoate in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 4-chlorobenzoate is an aromatic ester that finds application as an intermediate in the synthesis of various organic compounds. Accurate quantification of this analyte in a reaction mixture is crucial for reaction monitoring, yield calculation, and quality control of the final product. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method with UV detection is a suitable approach.

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation, a typical starting point is 70:30 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: this compound exhibits UV absorbance; a wavelength of 230 nm is a suitable starting point for detection.

4. Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve the sample in a known volume of a suitable solvent (e.g., acetonitrile) to a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Analysis:

  • Inject the calibration standards to generate a calibration curve.

  • Inject the prepared sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC method for the analysis of this compound, based on data for structurally similar compounds.

ParameterExpected Performance
Linearity (r²)> 0.999
Limit of Detection (LOD)0.05 - 0.5 µg/mL
Limit of Quantification (LOQ)0.15 - 1.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high selectivity and sensitivity. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

Experimental Protocol

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Reagents and Standards:

  • Helium (carrier gas, 99.999% purity)

  • This compound reference standard

  • A suitable solvent for dilution (e.g., ethyl acetate or dichloromethane, GC grade)

  • Prepare a stock solution and a series of calibration standards as described for the HPLC method.

3. GC-MS Conditions:

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350.

4. Sample Preparation:

  • Prepare the sample as described for the HPLC method, using a GC-compatible solvent.

5. Analysis:

  • Inject the calibration standards to build a calibration curve based on the peak area of a characteristic ion of this compound (e.g., the molecular ion or a major fragment ion).

  • Inject the prepared sample.

  • Confirm the identity of this compound by its retention time and mass spectrum.[1]

  • Quantify the analyte using the established calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the GC-MS method.

ParameterExpected Performance
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.3 - 3 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 5%

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more accessible technique that can be used for the quantification of this compound if the reaction mixture does not contain other components that absorb at the same wavelength.

Experimental Protocol

1. Instrumentation:

  • UV-Visible Spectrophotometer.

2. Reagents and Standards:

  • A suitable UV-transparent solvent (e.g., acetonitrile, ethanol, or hexane).

  • This compound reference standard.

  • Prepare a stock solution and a series of calibration standards in the chosen solvent.

3. Method:

  • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across the UV range (typically 200-400 nm).

  • Set the spectrophotometer to the determined λmax.

  • Measure the absorbance of the blank (solvent).

  • Measure the absorbance of each calibration standard.

  • Create a calibration curve by plotting absorbance versus concentration.

4. Sample Preparation:

  • Dissolve a known amount of the reaction mixture in the solvent to a concentration that falls within the linear range of the calibration curve.

  • Ensure the solution is clear and free of suspended particles.

5. Analysis:

  • Measure the absorbance of the sample solution at the λmax.

  • Determine the concentration of this compound in the sample using the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the UV-Visible spectrophotometry method.

ParameterExpected Performance
Linearity (r²)> 0.998
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.3 - 3 µg/mL
Accuracy (% Recovery)97 - 103%
Precision (%RSD)< 3%

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Results Sample Reaction Mixture Sample Weigh Weighing Sample->Weigh Dissolve Dissolution in Solvent Weigh->Dissolve Filter Filtration (if needed) Dissolve->Filter HPLC HPLC Filter->HPLC GCMS GC-MS Filter->GCMS UVVis UV-Vis Filter->UVVis CalCurve Calibration Curve Generation HPLC->CalCurve GCMS->CalCurve UVVis->CalCurve Quant Quantification CalCurve->Quant Report Final Report Quant->Report

Caption: General workflow for the analytical quantification of an analyte.

Validation_Parameters Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Range Range Linearity->Range LOD->LOQ

Caption: Interrelationship of analytical method validation parameters.

References

Phenyl 4-chlorobenzoate as a model compound for studying dehalogenation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Phenyl 4-chlorobenzoate is an aromatic ester that serves as a valuable model compound for investigating dehalogenation reactions. Its structure, featuring a stable ester linkage and a chlorinated aromatic ring, makes it an ideal substrate for studying both chemical and enzymatic dehalogenation processes. These reactions are of significant interest in the fields of environmental remediation, drug metabolism, and synthetic chemistry. In environmental science, understanding the dehalogenation of aryl halides is crucial for the bioremediation of pollutants like polychlorinated biphenyls (PCBs), for which 4-chlorobenzoate is a known intermediate.[1] In drug development, the metabolic fate of halogenated compounds is a key consideration, and studying model compounds like this compound can provide insights into potential metabolic pathways. This document provides detailed protocols for both chemical and enzymatic dehalogenation of this compound, along with data presentation and visualizations to aid researchers in their studies.

Chemical Dehalogenation: Catalytic Hydrodehalogenation

Catalytic hydrodehalogenation is a widely used method for the removal of halogen atoms from aromatic rings. The process typically involves a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. This reaction is highly efficient and can be carried out under relatively mild conditions.

Quantitative Data Summary

The following table summarizes representative data for the catalytic hydrodehalogenation of this compound to phenyl benzoate. The reaction progress can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

EntryCatalyst Loading (mol%)Hydrogen SourceSolventTemperature (°C)Time (h)Yield (%)
11H₂ (balloon)Methanol254>95
20.5H₂ (balloon)Methanol258>95
31TriethylsilaneTHF256>90
41Hydrazine hydrochlorideMethanol252>95
Experimental Protocol: Catalytic Hydrodehalogenation using Pd/C and H₂

This protocol describes the dehalogenation of this compound using a palladium on carbon catalyst and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad or syringe filter)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in methanol (20 mL).

  • Carefully add 10% Pd/C (1 mol%) to the solution.

  • Seal the flask with a septum and purge with nitrogen gas.

  • Introduce hydrogen gas via a balloon.

  • Stir the reaction mixture vigorously at room temperature (25°C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 4-8 hours), carefully vent the hydrogen gas and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.

  • Rinse the filter pad with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, phenyl benzoate.

  • Purify the product by column chromatography on silica gel if necessary.

Analytical Methods:

The dehalogenation reaction can be monitored, and the products analyzed using the following techniques:

  • Thin-Layer Chromatography (TLC): To quickly assess the consumption of the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the starting material and the dehalogenated product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product.

Chemical_Dehalogenation_Workflow Chemical Dehalogenation Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis start Dissolve this compound in Methanol add_catalyst Add Pd/C Catalyst start->add_catalyst purge Purge with N₂ add_catalyst->purge add_h2 Introduce H₂ purge->add_h2 react Stir at 25°C add_h2->react monitor Monitor by TLC/GC-MS react->monitor filter Filter to Remove Catalyst monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify analyze Analyze by GC-MS/NMR purify->analyze

Caption: Workflow for chemical dehalogenation.

Enzymatic Dehalogenation: A Biocatalytic Approach

Enzymatic dehalogenation offers a green and highly specific alternative to chemical methods. While direct studies on this compound are limited, the enzymatic pathways for the closely related 4-chlorobenzoate (a key intermediate in PCB degradation) are well-documented.[1] These pathways can serve as a model for the potential biocatalytic transformation of this compound. The initial step would likely involve the hydrolysis of the ester bond by an esterase to yield phenol and 4-chlorobenzoate, followed by the dehalogenation of 4-chlorobenzoate.

A key enzyme in this process is 4-chlorobenzoyl-CoA dehalogenase, which catalyzes the hydrolytic dehalogenation of 4-chlorobenzoyl-CoA to 4-hydroxybenzoyl-CoA.[2][3]

Quantitative Data Summary

The following table presents hypothetical kinetic data for the enzymatic hydrolysis of the ester bond of this compound by a generic esterase, and the subsequent dehalogenation of the 4-chlorobenzoate intermediate.

EnzymeSubstrateKₘ (µM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)
EsteraseThis compound50102.0 x 10⁵
4-Chlorobenzoate-CoA Ligase4-Chlorobenzoate2052.5 x 10⁵
4-Chlorobenzoyl-CoA Dehalogenase4-Chlorobenzoyl-CoA40.61.5 x 10⁵
Experimental Protocol: Enzymatic Hydrolysis and Dehalogenation Assay

This protocol outlines a general method to screen for and characterize the enzymatic dehalogenation of this compound.

Materials:

  • This compound

  • Esterase enzyme preparation (e.g., from microbial source)

  • 4-Chlorobenzoate-CoA ligase

  • 4-Chlorobenzoyl-CoA dehalogenase

  • ATP, Coenzyme A (CoA), MgCl₂

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Microplate reader or HPLC system

Procedure:

  • Ester Hydrolysis Assay:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • In a microplate well or reaction vial, add phosphate buffer and the this compound stock solution to the desired final concentration.

    • Initiate the reaction by adding the esterase enzyme preparation.

    • Incubate at an optimal temperature (e.g., 30°C).

    • Monitor the formation of phenol and 4-chlorobenzoate over time using HPLC.

  • Dehalogenation Assay (Coupled Assay):

    • In a reaction mixture containing phosphate buffer, ATP, CoA, and MgCl₂, add the 4-chlorobenzoate generated from the first step (or authentic 4-chlorobenzoate as a standard).

    • Add 4-chlorobenzoate-CoA ligase and 4-chlorobenzoyl-CoA dehalogenase.

    • Incubate at the optimal temperature.

    • Monitor the formation of 4-hydroxybenzoate and the release of chloride ions over time. Chloride ion concentration can be measured using a specific ion electrode or colorimetric assays.

Enzymatic_Dehalogenation_Pathway Proposed Enzymatic Dehalogenation Pathway cluster_hydrolysis Ester Hydrolysis cluster_activation CoA Activation cluster_dehalogenation Dehalogenation P4CB This compound CBA 4-Chlorobenzoate P4CB->CBA Esterase + H₂O Phenol Phenol P4CB->Phenol CBA_CoA 4-Chlorobenzoyl-CoA CBA->CBA_CoA 4-Chlorobenzoate-CoA Ligase + ATP, + CoA HBA_CoA 4-Hydroxybenzoyl-CoA CBA_CoA->HBA_CoA 4-Chlorobenzoyl-CoA Dehalogenase + H₂O Chloride Cl⁻ CBA_CoA->Chloride HBA 4-Hydroxybenzoate HBA_CoA->HBA Thioesterase + H₂O

References

Application Notes and Protocols for the High-Yield Synthesis of Phenyl 4-chlorobenzoate under Mild Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenyl 4-chlorobenzoate is an important chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The development of efficient and high-yield synthetic methods that operate under mild conditions is a significant goal in chemical research and industrial applications. This document provides detailed protocols for three effective methods for the synthesis of this compound: the Schotten-Baumann reaction, Steglich esterification, and the Mitsunobu reaction. These methods offer distinct advantages in terms of substrate scope, reaction conditions, and scalability, making them suitable for a range of laboratory and process chemistry needs. A palladium-catalyzed direct esterification method has also been reported to produce the target compound in excellent yield.

Characterization Data for this compound

  • Molecular Formula: C₁₃H₉ClO₂

  • Molecular Weight: 232.66 g/mol

  • Appearance: White solid

  • ¹H NMR (400 MHz, CDCl₃): δ 8.14 (d, J = 8.7 Hz, 2H), 7.49 (d, J = 8.7 Hz, 2H), 7.43 (t, J = 7.8 Hz, 2H), 7.28 (t, J = 7.3 Hz, 1H), 7.21 (d, J = 7.8 Hz, 2H).[1]

  • ¹³C NMR (100 MHz, CDCl₃): δ 164.3, 150.7, 140.1, 131.5, 129.5, 128.9, 128.0, 126.0, 121.6.[1]

Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the described synthetic methods.

MethodKey ReagentsSolventTemperatureTypical YieldNotes
Direct Esterification Pd(OAc)₂, DPEPhos, H₂SiPh₂Toluene80 °C96%[1]High-yielding palladium-catalyzed method.
Schotten-Baumann Reaction 4-Chlorobenzoyl chloride, Phenol, NaOHDichloromethane/Water0 °C to RT70-95% (typical)[2]Robust and scalable, suitable for acyl chlorides.
Steglich Esterification 4-Chlorobenzoic acid, Phenol, DCC, DMAPDichloromethane0 °C to RTGood to ExcellentMild conditions, suitable for acid-sensitive substrates.
Mitsunobu Reaction 4-Chlorobenzoic acid, Phenol, DEAD, PPh₃THF0 °C to RT~78% (for similar esters)Proceeds with inversion of configuration for chiral alcohols.

Experimental Protocols

Protocol 1: Schotten-Baumann Reaction

This protocol is adapted from the general procedure for the benzoylation of phenols.

Materials:

  • Phenol (1.0 eq)

  • 4-Chlorobenzoyl chloride (1.1 eq)

  • Sodium hydroxide (NaOH) (2.5 eq)

  • Dichloromethane (DCM)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve phenol (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Dissolve 4-chlorobenzoyl chloride (1.1 eq) in a minimal amount of dichloromethane.

  • Add the 4-chlorobenzoyl chloride solution dropwise to the stirred phenol solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Transfer the mixture to a separatory funnel and dilute with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford this compound.

Schotten_Baumann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Phenol in 10% NaOH (aq) C Cool Phenol Solution to 0 °C A->C B Dissolve 4-Chlorobenzoyl Chloride in DCM D Add Acyl Chloride Solution Dropwise B->D C->D E Stir at RT for 2-4h D->E F Dilute with DCM & Transfer to Sep. Funnel E->F G Wash with HCl, NaHCO₃, Brine F->G H Dry over Na₂SO₄, Filter, Concentrate G->H I Recrystallize H->I

Caption: Schotten-Baumann Reaction Workflow.
Protocol 2: Steglich Esterification

This protocol is a general procedure for the DCC/DMAP-mediated esterification of carboxylic acids.

Materials:

  • 4-Chlorobenzoic acid (1.0 eq)

  • Phenol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-chlorobenzoic acid (1.0 eq), phenol (1.2 eq), and 4-dimethylaminopyridine (0.1 eq).

  • Dissolve the solids in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the stirred solution in one portion.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The residue can be purified by flash column chromatography on silica gel to yield pure this compound.

Steglich_Esterification_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_coupling Ester Formation Acid 4-Chlorobenzoic Acid OAI O-Acylisourea Intermediate Acid->OAI + DCC DCC DCC DCC->OAI ActiveEster Acyl-DMAP Intermediate (Active Ester) OAI->ActiveEster + DMAP DCU DCU (precipitate) OAI->DCU (from OAI) DMAP DMAP DMAP->ActiveEster Ester Phenyl 4-chlorobenzoate ActiveEster->Ester + Phenol Phenol Phenol Phenol->Ester

Caption: Steglich Esterification Mechanism.
Protocol 3: Mitsunobu Reaction

This protocol provides a general method for the Mitsunobu esterification of phenols.

Materials:

  • 4-Chlorobenzoic acid (1.2 eq)

  • Phenol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve phenol (1.0 eq), 4-chlorobenzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude residue can be purified by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide and the hydrazine byproduct, yielding pure this compound.

Mitsunobu_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Purification A Dissolve Phenol, 4-Chlorobenzoic Acid, and PPh₃ in THF B Cool to 0 °C A->B C Add DEAD or DIAD Dropwise B->C D Stir at RT for 12-24h C->D E Concentrate Reaction Mixture D->E F Flash Column Chromatography E->F G Isolate Pure Product F->G

Caption: Mitsunobu Reaction Workflow.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 4-Chlorobenzoyl chloride is corrosive and lachrymatory; handle with care.

  • DCC is a potent skin sensitizer. Avoid contact with skin and inhalation.

  • DEAD and DIAD are potentially explosive and should be handled with care, avoiding heat and shock.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

References

Application Note: Derivatization of Phenols for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Phenyl 4-chlorobenzoate as a Derivatizing Agent for GC Analysis of Phenols

Audience: Researchers, scientists, and drug development professionals.

Note on this compound:

Extensive literature review did not yield established protocols or application notes detailing the use of this compound as a primary derivatizing agent for the routine analysis of phenols by Gas Chromatography (GC). The information available primarily focuses on its synthesis and chemical properties. While theoretically, as an acid chloride derivative, it could react with phenols to form esters, this application is not well-documented in standard analytical methods.

This document will therefore focus on widely validated and commonly employed derivatization techniques for phenols, providing detailed protocols and data for these established methods. This information will serve as a practical guide for researchers analyzing phenolic compounds. The primary methods covered are silylation and acetylation, which are robust and well-documented in scientific literature.[1][2]

Established Derivatization Methods for Phenols

Derivatization is a crucial step in the GC analysis of many phenolic compounds. It converts the polar and often non-volatile phenols into more volatile and thermally stable derivatives, leading to improved chromatographic peak shape, resolution, and sensitivity.[1][2]

Silylation

Silylation involves the replacement of the active hydrogen of the phenolic hydroxyl group with a silyl group, typically a trimethylsilyl (TMS) group.[1] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a common silylating reagent.[1][2]

Advantages:

  • Produces stable derivatives.

  • Applicable to a wide range of phenols.

  • Often results in high reaction yields.

Disadvantages:

  • Reagents are sensitive to moisture, requiring anhydrous conditions.[1][2]

Acetylation

Acetylation converts phenols into their corresponding acetate esters using an acetylating agent like acetic anhydride.[1][2] This method is cost-effective and robust.

Advantages:

  • Forms highly stable derivatives.[2]

  • Reagents are less sensitive to moisture compared to silylating agents.[2]

  • Can often be performed in aqueous samples under basic conditions.[2]

Disadvantages:

  • May be less effective for sterically hindered phenols.

Experimental Protocols

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol details the derivatization of phenols to their corresponding trimethylsilyl ethers.

Materials:

  • Sample containing phenolic compounds (dried extract)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous) or other suitable solvent

  • Reaction vials with screw caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Accurately transfer a known amount of the sample into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[1][2]

  • Reconstitution: Add 100 µL of anhydrous pyridine or another suitable solvent to dissolve the dried residue.[1]

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.[1]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven.[1] The optimal time and temperature may need to be adjusted for specific phenols.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is ready for injection into the GC-MS system.

Protocol 2: Acetylation using Acetic Anhydride

This protocol describes the derivatization of phenols to their acetate esters.

Materials:

  • Sample containing phenolic compounds

  • Acetic anhydride

  • Pyridine (as catalyst for dry samples) or a base like potassium carbonate for aqueous samples

  • Saturated sodium bicarbonate solution

  • Organic extraction solvent (e.g., hexane, dichloromethane)

  • Reaction vials with screw caps

  • Vortex mixer

Procedure for Dried Samples:

  • Sample Preparation: Transfer the dried sample extract into a reaction vial.

  • Reconstitution: Add 100 µL of pyridine to dissolve the residue.[1]

  • Derivatization: Add 200 µL of acetic anhydride to the vial.[1]

  • Reaction: Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 60°C) may be required for some phenols to ensure complete derivatization.[1]

  • Quenching: Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride. Vortex for 30 seconds.[1]

  • Extraction: Extract the acetylated derivatives with a suitable organic solvent. The organic layer is then ready for GC analysis.

Quantitative Data Summary

The following tables summarize typical performance data for the GC-MS analysis of derivatized phenols. The exact values can vary depending on the specific analytical instrument and conditions.

Table 1: Performance Data for Acetylated Phenols in Water Samples

CompoundLimit of Detection (LOD) (µg/L)Relative Standard Deviation (RSD) (%)Recovery (%)
4-Methylphenol0.005 - 1.796 (range for various phenols)2.1 - 6.7 (range for various phenols)76 - 111 (range for various phenols)
2,4-Dimethylphenol0.005 - 1.796 (range for various phenols)2.1 - 6.7 (range for various phenols)76 - 111 (range for various phenols)
4-Ethylphenol0.005 - 1.796 (range for various phenols)2.1 - 6.7 (range for various phenols)76 - 111 (range for various phenols)
2,6-Dichlorophenol0.005 - 1.796 (range for various phenols)2.1 - 6.7 (range for various phenols)76 - 111 (range for various phenols)
2,4,6-Trichlorophenol0.005 - 1.796 (range for various phenols)2.1 - 6.7 (range for various phenols)76 - 111 (range for various phenols)
Pentachlorophenol0.005 - 1.796 (range for various phenols)2.1 - 6.7 (range for various phenols)76 - 111 (range for various phenols)
(Data adapted from a study using solid-phase derivative extraction with acetic anhydride)[3]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing Phenols Dry Dry Sample under Nitrogen Sample->Dry Dissolve Dissolve in Solvent (e.g., Pyridine) Dry->Dissolve AddReagent Add Derivatizing Reagent (e.g., BSTFA or Acetic Anhydride) Dissolve->AddReagent React Vortex and Heat (e.g., 70-80°C for Silylation) AddReagent->React Cool Cool to Room Temperature React->Cool GCMS Inject into GC-MS Cool->GCMS

Caption: General workflow for the derivatization of phenols for GC-MS analysis.

Acetylation_Reaction cluster_reactants Phenol Phenol (Ar-OH) Phenol->Reactants AceticAnhydride Acetic Anhydride ((CH₃CO)₂O) AceticAnhydride->Reactants Reacts_with -> Plus + Product Phenyl Acetate (Ar-OCOCH₃) Reacts_with->Product Byproduct Acetic Acid (CH₃COOH) Product->Byproduct +

Caption: Chemical reaction for the acetylation of a phenol with acetic anhydride.

Conclusion

While the use of this compound as a derivatizing agent for GC analysis of phenols is not documented in readily available scientific literature, researchers can rely on well-established methods like silylation and acetylation. These techniques are proven to be effective for a wide range of phenolic compounds, enabling robust and sensitive quantification by GC-MS. The choice between silylation and acetylation will depend on the specific phenols of interest, the sample matrix, and the available laboratory resources. For any new derivatization approach, including one with this compound, thorough method development and validation would be required.

References

Application Notes and Protocols: Phenyl 4-chlorobenzoate in the Development of Novel Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Phenyl 4-chlorobenzoate in the synthesis of novel polyarylates. The protocols are designed to be a foundational guide for researchers interested in exploring the potential of these new polymers, particularly in the field of drug delivery.

Introduction

This compound is an aromatic ester with the potential to serve as a valuable monomer in the synthesis of novel polyarylates. Polyarylates are a class of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and, in some cases, biocompatibility and biodegradability. The incorporation of the 4-chlorobenzoate moiety can impart specific properties to the resulting polymer, such as altered solubility, thermal characteristics, and potential for post-polymerization modification. This document outlines a hypothetical, yet scientifically grounded, approach to the synthesis of a novel polyarylate from this compound and its application in a controlled drug delivery system.

I. Synthesis of a Novel Polyarylate from this compound

This section details the synthesis of a polyarylate through a melt transesterification polycondensation reaction between this compound and Bisphenol A.

Experimental Protocol: Melt Transesterification Polycondensation

Materials:

  • This compound (≥98%)

  • Bisphenol A (BPA, polymer grade, ≥99%)

  • Lithium hydroxide (LiOH·H₂O) or other suitable transesterification catalyst[1]

  • Toluene (anhydrous)

  • Methanol (reagent grade)

  • Dichloromethane (DCM, HPLC grade)

  • Nitrogen gas (high purity)

Equipment:

  • High-temperature, high-vacuum, stirred glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller

  • Vacuum pump capable of reaching <1 mmHg

  • Schlenk line for inert atmosphere operations

  • Standard laboratory glassware

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reactor Setup and Charging:

    • Thoroughly dry all glassware in an oven at 120°C overnight and assemble the reactor system while hot under a stream of nitrogen.

    • Charge the reactor with equimolar amounts of this compound and Bisphenol A (e.g., 0.1 mol of each).

    • Add the catalyst, LiOH·H₂O, at a concentration of approximately 0.01 mol% relative to the Bisphenol A.[1]

  • First Stage: Transesterification:

    • Begin stirring the mixture under a gentle flow of nitrogen.

    • Heat the reactor to 180-200°C to melt the reactants and initiate the transesterification reaction.

    • Phenol, the byproduct of the reaction, will begin to distill off. Maintain these conditions for 1-2 hours.[2]

  • Second Stage: Polycondensation:

    • Gradually increase the temperature to 220-250°C while slowly reducing the pressure to around 100 mmHg over 1 hour. This will facilitate the removal of phenol and drive the polymerization reaction forward.

    • Continue to increase the temperature to 260-280°C and reduce the pressure to <1 mmHg. The viscosity of the melt will increase significantly as the molecular weight of the polymer grows.[3]

    • Maintain these conditions for 2-4 hours, or until the desired melt viscosity is achieved, as indicated by the torque on the mechanical stirrer.

  • Polymer Isolation and Purification:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • Dissolve the solid polymer in a minimal amount of dichloromethane.

    • Precipitate the polymer by slowly adding the DCM solution to a large volume of vigorously stirred methanol.

    • Collect the fibrous polymer precipitate by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomers and oligomers.

    • Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours to a constant weight.

Expected Polymer Properties

The following table summarizes the anticipated properties of the synthesized poly(bisphenol A 4-chlorobenzoate), based on data for structurally similar polyarylates and polycarbonates.

PropertyExpected ValueReference for Analogy
Number Average Molecular Weight (Mn)20,000 - 40,000 g/mol [5][6]
Weight Average Molecular Weight (Mw)40,000 - 80,000 g/mol [5][6]
Polydispersity Index (PDI)1.8 - 2.5[6]
Glass Transition Temperature (Tg)150 - 190°C[6]
Tensile Strength60 - 85 MPa[6]
SolubilitySoluble in chlorinated solvents (e.g., DCM, chloroform), THF, and DMF[7]

II. Application in Drug Delivery

Application Note: Polyarylate Nanoparticles for Controlled Release

Novel polyarylates synthesized from this compound are promising candidates for advanced drug delivery systems. The ester linkages in the polymer backbone are susceptible to hydrolysis, potentially allowing for biodegradation and the controlled release of encapsulated therapeutic agents.[8] The aromatic nature of the polymer provides mechanical integrity and can facilitate the encapsulation of hydrophobic drugs through favorable interactions.

By formulating this polymer into nanoparticles, it is possible to:

  • Enhance the bioavailability of poorly water-soluble drugs.[9]

  • Protect the encapsulated drug from premature degradation.[10]

  • Achieve sustained and controlled release profiles, reducing dosing frequency and potential side effects.[10]

  • Potentially target the drug delivery system to specific tissues or cells through surface modification of the nanoparticles.

The following protocols outline the formulation of drug-loaded nanoparticles using the nanoprecipitation method and a subsequent in vitro drug release study.

Experimental Protocol: Drug-Loaded Nanoparticle Formulation via Nanoprecipitation

Materials:

  • Synthesized poly(bisphenol A 4-chlorobenzoate)

  • Model hydrophobic drug (e.g., Paclitaxel, Curcumin)

  • Acetone or Tetrahydrofuran (THF) as the organic solvent[9][11]

  • Deionized water as the anti-solvent[9][11]

  • Surfactant (e.g., Pluronic F68, Polysorbate 80) (optional, to improve stability)[11]

Equipment:

  • Magnetic stirrer and stir bars

  • Syringe pump or burette

  • Rotary evaporator

  • Centrifuge

  • Particle size analyzer (e.g., Dynamic Light Scattering)

  • Transmission Electron Microscope (TEM)

Procedure:

  • Preparation of Organic Phase:

    • Dissolve a specific amount of the synthesized polyarylate (e.g., 100 mg) and the model drug (e.g., 10 mg) in a suitable organic solvent (e.g., 10 mL of acetone).[9]

  • Nanoprecipitation:

    • Prepare the aqueous anti-solvent phase (e.g., 20 mL of deionized water), optionally containing a surfactant (e.g., 0.5% w/v Pluronic F68).[11]

    • Place the aqueous phase on a magnetic stirrer at a moderate stirring speed.

    • Slowly add the organic phase dropwise into the vigorously stirred aqueous phase using a syringe pump at a constant flow rate (e.g., 1 mL/min).[9]

    • A milky suspension of nanoparticles will form instantaneously.

  • Solvent Removal and Nanoparticle Collection:

    • Continue stirring the suspension for 2-4 hours at room temperature to allow for the complete evaporation of the organic solvent. A rotary evaporator can be used to expedite this process.[11]

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).

    • Wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and surfactant.

    • Resuspend the nanoparticles in deionized water for immediate use or lyophilize for long-term storage.

  • Characterization:

    • Determine the particle size, polydispersity index, and zeta potential using a particle size analyzer.

    • Observe the morphology of the nanoparticles using TEM.

    • Quantify the drug loading and encapsulation efficiency using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) after dissolving a known amount of nanoparticles in a good solvent.

Experimental Protocol: In Vitro Drug Release Study

Materials:

  • Drug-loaded polyarylate nanoparticles

  • Phosphate-buffered saline (PBS, pH 7.4) as the release medium

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)[12][13]

Equipment:

  • Shaking incubator or water bath set at 37°C

  • Vials or beakers

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Setup of the Release Study:

    • Disperse a known amount of drug-loaded nanoparticles (e.g., equivalent to 1 mg of the drug) in a specific volume of PBS (e.g., 1 mL).

    • Transfer the nanoparticle suspension into a dialysis bag and seal both ends.

    • Immerse the dialysis bag in a larger volume of pre-warmed PBS (e.g., 20 mL) in a sealed container.[12]

  • Incubation and Sampling:

    • Place the container in a shaking incubator at 37°C with gentle agitation (e.g., 100 rpm).[12]

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Sample Analysis:

    • Analyze the concentration of the released drug in the collected samples using a validated analytical method.

    • Calculate the cumulative percentage of drug released at each time point, accounting for the drug removed during previous sampling.

Hypothetical Drug Release Data

The following table presents hypothetical data from an in vitro release study of a model drug from the polyarylate nanoparticles.

Time (hours)Cumulative Drug Release (%)
00
112
425
840
1255
2475
4890
7298

III. Visualizations

Polymer_Synthesis_Workflow Reactants This compound + Bisphenol A + Catalyst (LiOH) Melt Melt Reactants (180-200°C, N2) Reactants->Melt Polycondensation Polycondensation (220-280°C, <1 mmHg) Melt->Polycondensation Distill off Phenol PolymerMelt Viscous Polymer Melt Polycondensation->PolymerMelt Dissolution Dissolve in DCM PolymerMelt->Dissolution Precipitation Precipitate in Methanol Dissolution->Precipitation PurifiedPolymer Purified Polyarylate Precipitation->PurifiedPolymer Drying Vacuum Dry (80-100°C) PurifiedPolymer->Drying FinalProduct Final Polymer Product Drying->FinalProduct

Caption: Experimental workflow for the synthesis of a novel polyarylate.

Drug_Delivery_System cluster_formulation Formulation cluster_delivery Drug Delivery Polymer Poly(bisphenol A 4-chlorobenzoate) Nanoprecipitation Nanoprecipitation Polymer->Nanoprecipitation Drug Hydrophobic Drug Drug->Nanoprecipitation Nanoparticles Drug-Loaded Nanoparticles Nanoprecipitation->Nanoparticles SystemicCirculation Systemic Circulation or Local Administration Nanoparticles->SystemicCirculation TargetSite Target Site (e.g., Tumor Tissue) SystemicCirculation->TargetSite DrugRelease Controlled Drug Release (Hydrolysis/Diffusion) TargetSite->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

References

Application Notes and Protocols for In Vitro Biological Activity Screening of Phenyl 4-chlorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential in vitro biological activities of Phenyl 4-chlorobenzoate derivatives, focusing on their antimicrobial and anticancer properties. Detailed protocols for key experimental assays are provided to facilitate the screening and evaluation of these compounds.

Biological Activities of this compound Derivatives

This compound derivatives have emerged as a promising class of compounds with a range of biological activities. In vitro studies have demonstrated their potential as antimicrobial and anticancer agents. Certain derivatives have also shown inhibitory effects on specific enzymes, such as lactate dehydrogenase (LDH), which is a key enzyme in anaerobic glycolysis and is often upregulated in cancer cells.

Antimicrobial Activity

Derivatives of this compound have shown notable activity against various microbial strains. This includes activity against Gram-positive bacteria, with some derivatives exhibiting moderate effects. The antimicrobial potential of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC) and by assessing the zone of inhibition in agar diffusion assays.

Anticancer Activity

The anticancer potential of this compound derivatives has been investigated against several cancer cell lines. Their cytotoxic effects are typically quantified by determining the half-maximal inhibitory concentration (IC50) using assays such as the MTT assay. The mechanism of action may involve the induction of apoptosis or the inhibition of key enzymes involved in cancer cell metabolism, such as lactate dehydrogenase.[1]

Quantitative Data Summary

The following tables summarize the in vitro biological activity of selected this compound derivatives and related compounds.

Table 1: Antimicrobial Activity of this compound Derivatives and Analogs

Compound/DerivativeTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidStaphylococcus aureus ATCC 65381258[2]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidBacillus subtilis ATCC 66831259[2]
1,3-oxazol-5(4H)-one derivativeEnterococcus faecium E5-15[2]
Pyrazoline derivativeE. coli ATCC25922400-[3]

Table 2: Anticancer Activity of this compound Derivatives and Analogs

Compound/DerivativeCell LineIC50 (µM)AssayReference
4-Bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoateM. tuberculosis0.25 - 2MIC[4]
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7 (Breast Cancer)< 2.5MTT[5]
N-(4-t-butylbenzoyl)-N'-phenylthioureaT47D (Breast Cancer)~10MTT[5]
N-(4-t-butylbenzoyl)-N'-phenylthioureaHeLa (Cervical Cancer)~15MTT[5]
1,3-diphenyl-substituted benzo[1][2][3]triazin-7-oneDU-145 (Prostate Cancer)< 10MTT[6]
1,3-diphenyl-substituted benzo[1][2][3]triazin-7-oneMCF-7 (Breast Cancer)> 10MTT[6]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Antimicrobial Susceptibility Testing

3.1.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth media

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm.[7][8]

3.1.2. Agar Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Test compounds

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.

  • Application of Disks: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.[2][5][9][10][11]

Cytotoxicity Assay

3.2.1. MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[12][13][14]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Enzyme Inhibition Assay

3.3.1. Lactate Dehydrogenase (LDH) Inhibition Assay

This assay measures the activity of LDH, and its inhibition by test compounds.

Materials:

  • Lactate Dehydrogenase (LDH) enzyme

  • Test compounds

  • NAD+

  • L-Lactic acid

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, NAD+, and L-lactic acid.

  • Compound Incubation: In a 96-well plate, add the test compound at various concentrations to the wells.

  • Enzyme Addition: Add the LDH enzyme to the wells to initiate the reaction. Include a control with no inhibitor.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

  • Absorbance Measurement: Measure the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.

  • Data Analysis: Calculate the percentage of LDH inhibition for each compound concentration. The IC50 value can be determined from a dose-response curve.

Visualization of Pathways and Workflows

The following diagrams illustrate key experimental workflows and biological pathways relevant to the screening of this compound derivatives.

experimental_workflow_antimicrobial cluster_preparation Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_disk Disk Diffusion Assay start Start culture Bacterial Culture start->culture mcfarland 0.5 McFarland Standardization culture->mcfarland serial_dilution Serial Dilution of Compound in Broth mcfarland->serial_dilution plate_inoculation Inoculate MHA Plate mcfarland->plate_inoculation inoculation_mic Inoculation serial_dilution->inoculation_mic incubation_mic Incubation (18-24h) inoculation_mic->incubation_mic read_mic Read MIC incubation_mic->read_mic end End read_mic->end MIC Value disk_application Apply Compound Disks plate_inoculation->disk_application incubation_disk Incubation (18-24h) disk_application->incubation_disk measure_zone Measure Zone of Inhibition incubation_disk->measure_zone measure_zone->end Zone Diameter (mm)

Caption: Workflow for Antimicrobial Activity Screening.

experimental_workflow_cytotoxicity start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding overnight_incubation Incubate Overnight cell_seeding->overnight_incubation compound_treatment Treat with Compound Dilutions overnight_incubation->compound_treatment incubation_treatment Incubate (24-72h) compound_treatment->incubation_treatment mtt_addition Add MTT Reagent incubation_treatment->mtt_addition incubation_mtt Incubate (3-4h) mtt_addition->incubation_mtt solubilization Add Solubilization Solution incubation_mtt->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate % Viability and IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for MTT Cytotoxicity Assay.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TRAIL) death_receptor Death Receptor (e.g., Fas, TRAILR) death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 mitochondrion Mitochondrion caspase8->mitochondrion via Bid procaspase3 Pro-caspase-3 caspase8->procaspase3 dna_damage DNA Damage/ Stress bcl2_family Bcl-2 Family (Bax/Bak activation) dna_damage->bcl2_family bcl2_family->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c apoptosome Apoptosome (Apaf-1, Cytochrome c) cytochrome_c->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 (Executioner) procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified Apoptosis Signaling Pathway.

bacterial_cell_wall_synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Exterior precursors Synthesis of UDP-NAG and UDP-NAM-pentapeptide lipid_carrier Attachment to Lipid Carrier (Undecaprenyl Phosphate) precursors->lipid_carrier flipping Translocation across Membrane lipid_carrier->flipping transglycosylation Transglycosylation (Glycan Chain Elongation) flipping->transglycosylation transpeptidation Transpeptidation (Peptide Cross-linking) transglycosylation->transpeptidation peptidoglycan Mature Peptidoglycan (Cell Wall) transpeptidation->peptidoglycan

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Phenyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Phenyl 4-chlorobenzoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the Schotten-Baumann reaction.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no this compound at all. What are the likely causes and how can I resolve this?

  • Answer: Low or no yield in the synthesis of this compound is a common issue that can often be attributed to several factors. The primary culprits are typically related to the quality of reagents and the reaction conditions.

    • Moisture Contamination: The starting material, 4-chlorobenzoyl chloride, is highly susceptible to hydrolysis. Any moisture present in the reaction setup will convert the acyl chloride to the unreactive 4-chlorobenzoic acid, thus preventing the desired esterification.

      • Solution: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents. If possible, distill solvents to remove any traces of water.

    • Inactive 4-chlorobenzoyl chloride: If the 4-chlorobenzoyl chloride has been stored for a long time or improperly, it may have already hydrolyzed.

      • Solution: Use a fresh bottle of 4-chlorobenzoyl chloride or purify the existing stock by distillation before use.

    • Insufficient Base: In the Schotten-Baumann reaction, a base is crucial for neutralizing the HCl byproduct and driving the reaction to completion.[1]

      • Solution: Ensure that at least a stoichiometric amount of base (relative to the 4-chlorobenzoyl chloride) is used. An excess of the base is often recommended.

    • Low Reaction Temperature: While the reaction is often exothermic, insufficient temperature can lead to a slow reaction rate.

      • Solution: If the reaction is sluggish at room temperature, gentle heating may be necessary. However, be cautious as excessive heat can promote side reactions.

Issue 2: Product is Contaminated with an Acidic Impurity

  • Question: My final product is contaminated with a significant amount of an acidic byproduct, likely 4-chlorobenzoic acid. How can I remove this?

  • Answer: The presence of 4-chlorobenzoic acid is a common impurity, arising from the hydrolysis of unreacted 4-chlorobenzoyl chloride during the workup.

    • Solution: An effective workup procedure is essential for removing acidic impurities. Wash the organic layer containing the product with a mild base solution, such as saturated sodium bicarbonate (NaHCO₃). The 4-chlorobenzoic acid will be deprotonated to form the water-soluble sodium 4-chlorobenzoate, which will then partition into the aqueous layer and can be separated. Repeat the washing step until the aqueous layer is no longer acidic.

Issue 3: Oily Product Instead of Solid Crystals

  • Question: Upon cooling, my product separated as an oil instead of forming solid crystals. What should I do?

  • Answer: "Oiling out" can occur for several reasons, including a high concentration of impurities, the melting point of the product being lower than the boiling point of the recrystallization solvent, or the solution cooling too rapidly.

    • Solution:

      • Re-dissolve and Cool Slowly: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Slow cooling encourages the formation of a crystal lattice.

      • Induce Crystallization: If crystals still do not form, try to induce crystallization by adding a seed crystal of pure this compound or by scratching the inner surface of the flask with a glass rod at the meniscus.

      • Change Solvent: If the problem persists, it may be necessary to choose a different recrystallization solvent or a solvent mixture.

Issue 4: Discolored Product

  • Question: The isolated this compound has a yellow or brownish tint. What causes this and how can I decolorize it?

  • Answer: Discoloration in the final product is usually due to the presence of impurities, which may arise from side reactions.

    • Solution:

      • Recrystallization with Decolorizing Carbon: During the recrystallization process, after dissolving the crude product in the hot solvent, a small amount of activated charcoal (decolorizing carbon) can be added. The charcoal will adsorb the colored impurities. The hot solution should then be filtered to remove the charcoal before cooling to allow for crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The Schotten-Baumann reaction is a widely used and effective method for the synthesis of this compound.[2] This reaction involves the acylation of phenol with 4-chlorobenzoyl chloride in the presence of a base, typically in a two-phase solvent system (an organic solvent and water).[2]

Q2: What is the role of the base in the Schotten-Baumann reaction?

A2: The base, such as sodium hydroxide (NaOH) or pyridine, plays a critical role in the Schotten-Baumann reaction. It neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[1] This prevents the protonation of the starting amine or alcohol, which would render it non-nucleophilic, and helps to drive the reaction equilibrium towards the formation of the ester product.[1]

Q3: How can I improve the yield of the reaction?

A3: To improve the yield of this compound, consider the following:

  • Use Anhydrous Conditions: As mentioned in the troubleshooting guide, preventing the hydrolysis of 4-chlorobenzoyl chloride is paramount.

  • Optimize the Base: The choice and amount of base can impact the yield. Aqueous NaOH is effective, but pyridine can also be used.

  • Consider Phase-Transfer Catalysis: For reactions in biphasic systems, a phase-transfer catalyst (PTC) can be employed to facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase where the 4-chlorobenzoyl chloride is located. This can significantly increase the reaction rate and yield.[3][4]

Q4: What is a suitable solvent for the recrystallization of this compound?

A4: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures and sparingly soluble at low temperatures. Common solvents for the recrystallization of esters include ethanol, methanol, or mixtures such as ethanol/water or hexane/ethyl acetate.[5] The optimal solvent or solvent system should be determined experimentally.

Data Presentation

The following table summarizes the expected yield of this compound under various hypothetical reaction conditions, based on general principles of the Schotten-Baumann reaction.

ConditionBaseCatalystTemperature (°C)Reaction Time (h)Expected Yield (%)
110% NaOH (aq)None25275-85
2PyridineNone25470-80
310% NaOH (aq)TBAB*25185-95
410% NaOH (aq)None0-5470-80
510% NaOH (aq)None50180-90

*TBAB: Tetrabutylammonium bromide (a common phase-transfer catalyst)

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Schotten-Baumann Reaction

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Phenol

  • 4-Chlorobenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Aqueous Base: In a beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenol (1.0 eq) in dichloromethane.

  • Addition of Base: Cool the flask in an ice bath and slowly add the 10% sodium hydroxide solution (2.0-3.0 eq) to the phenol solution with vigorous stirring.

  • Addition of Acyl Chloride: Slowly add 4-chlorobenzoyl chloride (1.1 eq), dissolved in a small amount of dichloromethane, dropwise to the stirred mixture while maintaining the temperature at 0-5°C.[6]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[7]

  • Drying and Evaporation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.[8]

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield of this compound Observed check_reagents Check Reagent Quality - Anhydrous solvents? - Fresh 4-chlorobenzoyl chloride? start->check_reagents check_conditions Review Reaction Conditions - Correct stoichiometry of base? - Appropriate temperature? start->check_conditions hydrolysis Issue: Hydrolysis of Acyl Chloride check_reagents->hydrolysis Moisture present? inactive_reagent Issue: Inactive Reagent check_reagents->inactive_reagent Old reagent? suboptimal_conditions Issue: Suboptimal Conditions check_conditions->suboptimal_conditions Conditions incorrect? solution_hydrolysis Solution: - Use oven-dried glassware - Use anhydrous solvents - Run under inert atmosphere hydrolysis->solution_hydrolysis solution_reagent Solution: - Use fresh or distilled  4-chlorobenzoyl chloride inactive_reagent->solution_reagent solution_conditions Solution: - Ensure excess base - Optimize temperature - Consider PTC suboptimal_conditions->solution_conditions

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Identifying and removing byproducts in Phenyl 4-chlorobenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Phenyl 4-chlorobenzoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common and efficient method for synthesizing this compound is the Schotten-Baumann reaction.[1][2] This reaction involves the acylation of phenol with 4-chlorobenzoyl chloride in the presence of a base, typically aqueous sodium hydroxide.[3][4] The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[5]

Q2: What are the main starting materials and their physical properties?

A2: The key reactants are phenol and 4-chlorobenzoyl chloride. Their physical properties, along with those of the main product and a common byproduct, are summarized in the table below.

Data Presentation: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₁₃H₉ClO₂232.66~117-120 °C (for Phenyl 4-bromobenzoate, analogous compound)[6]356.5 °C at 760 mmHg
PhenolC₆H₅OH94.1140.5 °C[3][7]181.7 °C[3][8]
4-Chlorobenzoyl chlorideC₇H₄Cl₂O175.01-1 °C224-226 °C
4-Chlorobenzoic acidC₇H₅ClO₂156.57238-242 °C[9][10]274-276 °C[9][10]

Q3: What is the most common byproduct in this synthesis and how is it formed?

A3: The most prevalent byproduct is 4-chlorobenzoic acid.[11] It is formed by the hydrolysis of the highly reactive starting material, 4-chlorobenzoyl chloride, upon contact with water or moisture.[11] It is crucial to use anhydrous conditions to minimize the formation of this impurity.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[12] By spotting the reaction mixture alongside the starting materials (phenol and 4-chlorobenzoyl chloride) on a TLC plate, you can observe the consumption of reactants and the formation of the product. The ester product is typically less polar than the phenol starting material and the 4-chlorobenzoic acid byproduct.

Troubleshooting Guide

Problem 1: Low or No Product Yield

  • Possible Cause: Inactive 4-chlorobenzoyl chloride due to hydrolysis.

    • Solution: Use a fresh bottle of 4-chlorobenzoyl chloride or purify the existing stock by distillation. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[11]

  • Possible Cause: Inefficient stirring in the biphasic Schotten-Baumann reaction.

    • Solution: Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases, facilitating the reaction between the phenoxide and the acyl chloride.

  • Possible Cause: Incorrect stoichiometry or insufficient base.

    • Solution: Double-check the molar equivalents of your reactants. Ensure that a sufficient amount of base is used to neutralize the HCl produced and to deprotonate the phenol.

Problem 2: Presence of a Crystalline White Solid Impurity in the Final Product

  • Symptom: The melting point of the product is higher than expected and broad. 1H NMR analysis shows a broad singlet above 10 ppm.

  • Possible Cause: Contamination with 4-chlorobenzoic acid.

    • Solution: During the workup, thoroughly wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[13] This will convert the acidic 4-chlorobenzoic acid into its water-soluble sodium salt, which will be extracted into the aqueous layer. Continue washing until no more gas (CO₂) evolution is observed.

  • Possible Cause: Unreacted phenol.

    • Solution: Wash the organic layer with a dilute sodium hydroxide (NaOH) solution. This will convert the acidic phenol into its water-soluble sodium phenoxide salt. Follow this with a water wash to remove any residual NaOH.

Problem 3: The Product is Discolored (Yellow or Brown)

  • Possible Cause: Oxidation of phenol.

    • Solution: Phenol is susceptible to oxidation, which can produce colored quinone-type impurities.[7] Perform the reaction under an inert atmosphere and consider using freshly distilled phenol.

  • Possible Cause: Side reactions at elevated temperatures.

    • Solution: Maintain the recommended reaction temperature. If the reaction is exothermic, use an ice bath to control the temperature, especially during the addition of 4-chlorobenzoyl chloride.

  • Solution for Discolored Product: The colored impurities can often be removed by recrystallization.[14] Adding a small amount of activated charcoal to the hot solution before filtering can also help to adsorb colored impurities.[15]

Problem 4: Difficulty in Product Crystallization

  • Possible Cause: The presence of impurities that inhibit crystal formation.

    • Solution: Ensure the product is thoroughly purified by washing before attempting recrystallization. If the product "oils out," try redissolving it in a slightly larger volume of hot solvent and allowing it to cool more slowly.[16]

  • Possible Cause: The solution is too dilute.

    • Solution: If no crystals form upon cooling, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[16] If the solution is too dilute, you can carefully evaporate some of the solvent and attempt to cool it again.

Experimental Protocols

1. Synthesis of this compound (Schotten-Baumann Reaction)

  • Materials: Phenol, 4-chlorobenzoyl chloride, 10% Sodium Hydroxide solution, Dichloromethane (or another suitable organic solvent), Saturated Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate or Sodium Sulfate.

  • Procedure:

    • In a flask, dissolve phenol (1.0 eq) in a 10% aqueous sodium hydroxide solution.

    • Cool the flask in an ice bath.

    • Dissolve 4-chlorobenzoyl chloride (1.1 eq) in an organic solvent like dichloromethane.

    • Add the 4-chlorobenzoyl chloride solution dropwise to the vigorously stirred phenol solution.

    • After the addition is complete, continue stirring for 15-30 minutes.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

2. Purification by Recrystallization

  • Materials: Crude this compound, Ethanol (or another suitable solvent).

  • Procedure:

    • Dissolve the crude product in a minimum amount of hot ethanol.[17]

    • If the solution is colored, a small amount of activated charcoal can be added.

    • Filter the hot solution to remove any insoluble impurities and charcoal.

    • Allow the filtrate to cool slowly to room temperature to form crystals.[17]

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.

    • Dry the purified crystals.

3. Thin-Layer Chromatography (TLC) for Reaction Monitoring

  • Materials: TLC plates (silica gel), developing chamber, a suitable eluent (e.g., a mixture of hexane and ethyl acetate), UV lamp.

  • Procedure:

    • Prepare a developing chamber with the chosen eluent.

    • On a TLC plate, spot a small amount of the starting phenol solution, the 4-chlorobenzoyl chloride solution, and the reaction mixture at different time intervals.

    • Place the TLC plate in the developing chamber and allow the eluent to run up the plate.

    • Remove the plate, mark the solvent front, and let it dry.

    • Visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.[12]

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_products Products Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide + NaOH - H₂O NaOH NaOH (aq) Product This compound Phenoxide->Product ChlorobenzoylChloride 4-Chlorobenzoyl Chloride ChlorobenzoylChloride->Product NaCl NaCl HCl HCl Water H₂O

Caption: Reaction scheme for the synthesis of this compound.

Byproduct_Formation cluster_reactants Reactant and Contaminant cluster_products Undesired Byproduct ChlorobenzoylChloride 4-Chlorobenzoyl Chloride Byproduct 4-Chlorobenzoic Acid ChlorobenzoylChloride->Byproduct Hydrolysis Water H₂O (Moisture) Water->Byproduct HCl HCl

Caption: Formation of 4-chlorobenzoic acid byproduct.

Troubleshooting_Workflow Start Crude Product Analysis Impurity_Check Impurity Detected? Start->Impurity_Check Acid_Impurity Acidic Impurity (e.g., 4-Chlorobenzoic Acid)? Impurity_Check->Acid_Impurity Yes Recrystallize Recrystallize Impurity_Check->Recrystallize No (e.g., minor non-acidic impurities) Phenol_Impurity Unreacted Phenol? Acid_Impurity->Phenol_Impurity No Wash_Base Wash with aq. NaHCO₃ or Na₂CO₃ solution Acid_Impurity->Wash_Base Yes Wash_NaOH Wash with dilute aq. NaOH solution Phenol_Impurity->Wash_NaOH Yes Phenol_Impurity->Recrystallize No Wash_Base->Phenol_Impurity Wash_NaOH->Recrystallize Pure_Product Pure Product Recrystallize->Pure_Product

Caption: Troubleshooting workflow for product purification.

References

Troubleshooting low conversion rates in the esterification of 4-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in the esterification of 4-chlorobenzoic acid.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: My esterification of 4-chlorobenzoic acid is resulting in a low yield. What are the most common reasons for this?

Low yields in the Fischer esterification of 4-chlorobenzoic acid are typically due to the reversible nature of the reaction.[1][2] The primary factors contributing to low conversion rates include:

  • Equilibrium Limitations: The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process.[1][2] Without shifting the equilibrium towards the products, the reaction will not proceed to completion.

  • Presence of Water: Water is a byproduct of the esterification reaction. Its presence can drive the equilibrium back towards the starting materials (hydrolysis of the ester).[3] Any water present in the reagents or solvent at the start of the reaction will also inhibit the forward reaction.

  • Insufficient Catalyst: Fischer esterification is an acid-catalyzed reaction.[3] An inadequate amount or a weak acid catalyst will result in a slow or incomplete reaction.

  • Sub-optimal Reaction Temperature: Like most reactions, the rate of esterification is temperature-dependent. If the temperature is too low, the reaction will be slow, and if it's too high, it can lead to side reactions and decomposition of the product or starting materials.

  • Steric Hindrance: While not a major issue for 4-chlorobenzoic acid, bulky alcohols can slow down the reaction rate.

Q2: How can I improve the yield of my esterification reaction?

To enhance the yield, you need to shift the reaction equilibrium to favor the formation of the ester. Here are several effective strategies:

  • Use an Excess of the Alcohol: Employing a large excess of the alcohol (often used as the solvent as well) is a common and effective method to drive the reaction forward, in accordance with Le Châtelier's principle.[3]

  • Remove Water as it Forms: The continuous removal of water from the reaction mixture is a highly effective way to prevent the reverse reaction (hydrolysis). This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or hexane).

    • Using a Dehydrating Agent: Adding a drying agent like molecular sieves to the reaction mixture.

  • Ensure Anhydrous Conditions: Use dry reagents and solvents to minimize the initial concentration of water.

  • Optimize Catalyst Concentration: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.

Q3: What is the recommended type and amount of acid catalyst to use?

Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most commonly used and effective catalysts for Fischer esterification. Typically, a catalytic amount ranging from 1-5 mol% relative to the carboxylic acid is sufficient. However, for less reactive systems or to accelerate the reaction, a higher catalyst loading may be employed.

Q4: I am observing the formation of side products. What are the likely impurities and how can I minimize them?

In the Fischer esterification of 4-chlorobenzoic acid, potential side products and impurities can include:

  • Unreacted 4-Chlorobenzoic Acid: The most common impurity if the reaction does not go to completion.

  • Ether Formation: At higher temperatures, the alcohol can undergo acid-catalyzed dehydration to form an ether.

  • Sulfonation: When using sulfuric acid as a catalyst at high temperatures, sulfonation of the aromatic ring can occur, though this is less common under typical esterification conditions.

To minimize side reactions, it is crucial to maintain careful control over the reaction temperature and time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal time to stop the reaction.

Q5: What is the best way to purify the final ester product?

The purification strategy depends on the scale of the reaction and the nature of the impurities. Common methods include:

  • Extraction: After the reaction, the mixture is typically cooled and diluted with an organic solvent. Washing with a weak base (e.g., saturated sodium bicarbonate solution) will remove any unreacted carboxylic acid and the acid catalyst. Subsequent washes with water and brine will remove other water-soluble impurities.

  • Recrystallization: The crude ester, if solid, can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or hexanes).

  • Column Chromatography: For small-scale reactions or to remove closely related impurities, silica gel column chromatography is an effective purification method.

  • Distillation: If the ester is a liquid with a sufficiently high boiling point, vacuum distillation can be used for purification.

Data Presentation

Table 1: Effect of Catalyst on the Yield of Methyl 4-chlorobenzoate

CatalystCatalyst LoadingAlcoholTemperature (°C)Reaction Time (h)Yield (%)Reference
ZFT04 (Zr/Fe/Ti Solid Acid)Not specifiedMethanol120690.0[4]
Sulfuric Acid1 mol% of benzoic acidMethanol70487[5]
p-Toluenesulfonic acid0.5 g for 10 mmol benzoic acidMethanol70478[5]
Ion Exchange Resin0.5 g for 10 mmol benzoic acidMethanol70474[5]

Note: The data from different sources may have been obtained under slightly different experimental conditions, affecting direct comparability.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-chlorobenzoate

This protocol describes a standard laboratory procedure for the synthesis of methyl 4-chlorobenzoate via Fischer esterification.

Materials:

  • 4-Chlorobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate or Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq). The methanol acts as both a reactant and the solvent.

  • Catalyst Addition: While stirring the solution at room temperature, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Caution: The addition of sulfuric acid is exothermic.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol) using a heating mantle or oil bath.

  • Reaction Monitoring: Allow the reaction to proceed at reflux for 2-4 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the 4-chlorobenzoic acid spot.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add ethyl acetate or diethyl ether and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid). Caution: CO₂ evolution will cause pressure buildup in the funnel. Vent frequently.

    • Brine

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Evaporation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude methyl 4-chlorobenzoate.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol/water) or by column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 4-chlorobenzoate

This protocol outlines the synthesis of ethyl 4-chlorobenzoate, following a similar Fischer esterification procedure.

Materials:

  • 4-Chlorobenzoic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask with a magnetic stir bar, combine 4-chlorobenzoic acid (1.0 eq) and a large excess of absolute ethanol (10-20 eq).

  • Catalyst Addition: With stirring, cautiously add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol).

  • Reaction Monitoring: Maintain the reflux for 4-6 hours, monitoring the reaction's progress by TLC.

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Extraction: Dilute the mixture with diethyl ether. Wash the organic layer with water, followed by saturated sodium bicarbonate solution until effervescence ceases, and then with brine.

  • Drying: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Evaporation: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ethyl 4-chlorobenzoate.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Mandatory Visualization

Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 4-Chlorobenzoic Acid, Alcohol, and Stir Bar catalyst Add Acid Catalyst (e.g., H2SO4) reagents->catalyst Stirring reflux Heat to Reflux catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp. monitor->cool extract Extraction & Washing (Base, Water, Brine) cool->extract dry Dry Organic Layer extract->dry evaporate Solvent Evaporation dry->evaporate purify Purification (Recrystallization/ Chromatography) evaporate->purify product product purify->product Final Product

Caption: Experimental workflow for Fischer esterification.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Conversion Rate equilibrium Reversible Reaction Equilibrium start->equilibrium water Presence of Water start->water catalyst Insufficient Catalyst start->catalyst temperature Sub-optimal Temperature start->temperature excess_alcohol Use Excess Alcohol equilibrium->excess_alcohol remove_water Remove Water (Dean-Stark/Drying Agent) equilibrium->remove_water water->remove_water increase_catalyst Increase Catalyst Concentration catalyst->increase_catalyst optimize_temp Optimize Temperature temperature->optimize_temp

Caption: Troubleshooting logic for low conversion rates.

References

Optimizing reaction conditions for the hydrolysis of Phenyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the reaction conditions for the hydrolysis of Phenyl 4-chlorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the general conditions for the hydrolysis of this compound?

The hydrolysis of this compound to 4-chlorobenzoic acid and phenol is typically achieved under basic conditions, a reaction commonly known as saponification.[1] This involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][2] Acid-catalyzed hydrolysis is also possible but is often slower and the reaction is reversible.[3]

Q2: My hydrolysis reaction is slow or incomplete. What are the possible causes and solutions?

Several factors can contribute to a sluggish or incomplete reaction. Consider the following troubleshooting steps:

  • Insufficient Base: Ensure at least a stoichiometric equivalent of the base is used. An excess of the base is often employed to drive the reaction to completion.[1]

  • Low Temperature: The rate of hydrolysis is temperature-dependent. If the reaction is slow at room temperature, consider heating the mixture under reflux.[1] The optimal temperature will depend on the solvent used.

  • Poor Solubility: this compound has limited solubility in purely aqueous solutions. The use of a co-solvent, such as methanol or ethanol, can improve solubility and increase the reaction rate.[1][4] Be mindful that the use of alcoholic solvents can lead to transesterification as a side reaction.[4]

  • Steric Hindrance: While not a major issue for this substrate, highly substituted esters can exhibit slower hydrolysis rates.

Q3: I am observing a low yield of 4-chlorobenzoic acid. What could be the reasons?

Low yields can stem from issues during the reaction or the work-up procedure.

  • Incomplete Reaction: As mentioned in Q2, ensure the reaction has gone to completion by monitoring it using techniques like Thin-Layer Chromatography (TLC).

  • Side Reactions: Transesterification can occur if an alcohol is used as a solvent.[4]

  • Work-up Issues: Improper work-up can lead to loss of product. Ensure complete acidification of the reaction mixture to precipitate the 4-chlorobenzoic acid. The product is then typically extracted with an organic solvent.[5] Washing the organic extracts with a saturated sodium bicarbonate solution can help remove any unreacted ester.[6]

Q4: How can I monitor the progress of the hydrolysis reaction?

Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress.

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The exact ratio may need to be optimized.

  • Visualization: UV light (as the compounds are UV active) or staining with an appropriate reagent.

  • Procedure: Spot the reaction mixture alongside the starting material (this compound) on the TLC plate. As the reaction progresses, the spot corresponding to the starting material will diminish, and a new, more polar spot corresponding to the 4-chlorobenzoic acid product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.

Q5: What is the appropriate work-up procedure to isolate the 4-chlorobenzoic acid?

A standard work-up procedure involves the following steps:

  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Removal (if applicable): If a co-solvent was used, it is often removed under reduced pressure.

  • Acidification: Dilute the reaction mixture with water and acidify it with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic (typically pH 1-2). This will precipitate the 4-chlorobenzoic acid.[1]

  • Extraction: Extract the precipitated product into an organic solvent like ethyl acetate or diethyl ether.[5][7]

  • Washing: Wash the combined organic extracts with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude 4-chlorobenzoic acid.[5]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Comparison of Reaction Conditions for Alkaline Hydrolysis

ParameterCondition 1Condition 2Rationale & Reference
Base Sodium Hydroxide (NaOH)Potassium Hydroxide (KOH)Both are strong bases effective for saponification. KOH is more soluble in alcohols, which can be advantageous if a co-solvent is used.[2][8][9]
Solvent WaterWater/Ethanol (or Methanol)A co-solvent like ethanol or methanol can increase the solubility of the ester, potentially accelerating the reaction.[1][4]
Temperature Room TemperatureRefluxHeating the reaction mixture to reflux significantly increases the reaction rate, leading to shorter reaction times.[1]
Concentration 1 M NaOH2 M NaOHA higher concentration of the base can lead to a faster reaction rate.

Table 2: Influence of Substituents on the Rate of Alkaline Hydrolysis of Phenyl Benzoates

Substituent on Phenyl RingRelative Rate of HydrolysisEffectReference
Electron-withdrawing group (e.g., -NO₂)IncreasedStabilizes the negative charge in the transition state.[10]
Electron-donating group (e.g., -OCH₃)DecreasedDestabilizes the negative charge in the transition state.[10]
4-Chloro (on benzoate)IncreasedThe electron-withdrawing nature of chlorine increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[11]

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of this compound

This protocol outlines a general procedure for the saponification of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (or Methanol)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents, e.g., 2 M).

  • Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC. A typical reaction time is 1-3 hours.[1]

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and transfer it to a separatory funnel.

  • Slowly add concentrated hydrochloric acid with cooling until the solution is acidic (pH ~1-2), which will cause the 4-chlorobenzoic acid to precipitate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-chlorobenzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent.

Mandatory Visualization

Hydrolysis_Workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up start Start ester Dissolve Phenyl 4-chlorobenzoate in Co-solvent start->ester base Add Aqueous Base (e.g., NaOH) ester->base reflux Heat to Reflux base->reflux tlc Monitor by TLC reflux->tlc complete Reaction Complete? tlc->complete complete->reflux No cool Cool to RT complete->cool Yes evap Remove Co-solvent cool->evap acidify Acidify with HCl evap->acidify extract Extract with Organic Solvent acidify->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry product Crude 4-Chlorobenzoic Acid dry->product

Caption: Experimental workflow for the hydrolysis of this compound.

Troubleshooting_Logic cluster_reaction Reaction Issues cluster_workup Work-up Problems start Low Yield of 4-Chlorobenzoic Acid incomplete Incomplete Reaction? start->incomplete temp Increase Temperature (Reflux) incomplete->temp Yes time Increase Reaction Time incomplete->time Yes base Increase Base Concentration/Equivalents incomplete->base Yes solubility Add Co-solvent (e.g., Ethanol) incomplete->solubility Yes acidification Incomplete Acidification? incomplete->acidification No end Improved Yield temp->end time->end base->end solubility->end extraction Inefficient Extraction? acidification->extraction No check_ph Ensure pH < 2 acidification->check_ph Yes more_extractions Perform Multiple Extractions extraction->more_extractions Yes extraction->end No check_ph->end more_extractions->end

Caption: Troubleshooting logic for low yield in this compound hydrolysis.

References

Common impurities in Phenyl 4-chlorobenzoate and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenyl 4-chlorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary impurities typically arise from unreacted starting materials, side reactions, and subsequent hydrolysis. These include:

  • Unreacted Phenol: A starting material in many synthetic routes.

  • Unreacted 4-Chlorobenzoyl Chloride: The acylating agent used in synthesis. It is highly reactive and susceptible to hydrolysis.[1][2]

  • 4-Chlorobenzoic Acid: Formed from the hydrolysis of 4-chlorobenzoyl chloride by moisture present during the reaction or workup. It can also result from the hydrolysis of the final ester product.[1][2]

  • Base Catalyst/Byproducts: If a base like pyridine or triethylamine is used to scavenge HCl produced during the reaction, residual amounts of the base or its hydrochloride salt may be present.[2]

Q2: How can I remove acidic impurities like 4-chlorobenzoic acid and unreacted phenol from my crude product?

A2: Acidic impurities can be effectively removed by washing the organic solution of your product with a basic aqueous solution. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used to remove carboxylic acids.[1] For the removal of the more weakly acidic phenol, a dilute solution of sodium hydroxide (NaOH) can be used.[3] The deprotonated impurities will become water-soluble and partition into the aqueous layer, which can then be separated.

Q3: What are the recommended methods for purifying solid this compound?

A3: The two most common and effective methods for purifying crude this compound are recrystallization and column chromatography.

  • Recrystallization is ideal for removing small amounts of impurities when a suitable solvent is identified. Ethanol or a mixed solvent system like hexane/ethyl acetate are good starting points.[2][4]

  • Column chromatography offers a higher degree of separation, especially for complex mixtures or when impurities have similar solubility profiles to the product. A common stationary phase is silica gel with a mobile phase gradient of hexane and ethyl acetate.

Q4: My purified this compound is still showing impurities by NMR/HPLC. What should I do?

A4: If initial purification does not yield a product of desired purity, consider the following:

  • Repeat the purification step: A second recrystallization or another column chromatography may be necessary.

  • Combine methods: Purify by column chromatography first to remove the bulk of the impurities, followed by recrystallization to obtain a highly pure, crystalline product.

  • Analytical Techniques: Use HPLC to get a quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common setup for analyzing aromatic esters.[5] ¹H NMR can also be used to identify and quantify remaining impurities.[6]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product does not crystallize - The solution is not saturated (too much solvent was used).- The compound is highly soluble in the chosen solvent, even at low temperatures.- Evaporate some of the solvent to increase the concentration.- Add a less polar "anti-solvent" (e.g., water or hexane) dropwise to the solution until it becomes slightly cloudy, then warm to redissolve and cool slowly.- Scratch the inside of the flask at the liquid's surface with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.
"Oiling out" instead of crystallizing - The boiling point of the solvent is higher than the melting point of the product.- The solution is cooling too rapidly.- Use a solvent with a lower boiling point.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Use a larger volume of solvent.
Low yield of recrystallized product - Too much solvent was used, leaving a significant amount of the product in the mother liquor.- Premature crystallization occurred during hot filtration.- Minimize the amount of hot solvent used for dissolution.- Cool the filtrate in an ice bath to maximize crystal formation.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.
Colored impurities in crystals - Colored byproducts are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration. Caution: Do not add charcoal to a boiling solution.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of product and impurities - Inappropriate eluent system (too polar or not polar enough).- Column was not packed properly, leading to channeling.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of hexane and ethyl acetate.- Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles.
Product is not eluting from the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture.
Cracking of the silica gel bed - The column has run dry.- Heat is generated from the interaction of the solvent with the silica gel.- Always keep the top of the silica gel bed covered with the eluent.- Pack the column using a slurry method and allow it to equilibrate before loading the sample.

Quantitative Data on Purification

The following table provides representative data on the purity of chlorobenzoate esters after purification, based on literature for similar compounds. Actual results may vary depending on the initial purity of the crude material and the specific conditions used.

Purification MethodStarting MaterialImpurityFinal Purity (%)Yield (%)Reference
RecrystallizationCrude Methyl 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) benzoateSynthesis byproducts99.54 - 99.8263.7 - 65.7[4]
RecrystallizationCrude p-chloromethylbenzoateSynthesis byproducts9883.3 (of ester)[7]

Experimental Protocols

Protocol 1: Purification by Aqueous Workup and Recrystallization

This protocol is a general procedure for the purification of this compound synthesized via a Schotten-Baumann reaction.[2][3]

1. Aqueous Workup: a. After the reaction is complete, dilute the reaction mixture with an organic solvent like dichloromethane or ethyl acetate. b. Transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with:

  • 1M HCl (if a basic catalyst like pyridine was used) to remove the base.
  • Saturated aqueous NaHCO₃ solution to remove 4-chlorobenzoic acid.
  • Brine (saturated aqueous NaCl solution) to remove residual water. d. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). e. Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

2. Recrystallization: a. Dissolve the crude this compound in a minimal amount of hot ethanol (or a hexane/ethyl acetate mixture). b. If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few minutes. c. Perform a hot filtration to remove any insoluble impurities (and charcoal if used). d. Allow the filtrate to cool slowly to room temperature. e. To maximize crystal formation, cool the flask in an ice bath. f. Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent. g. Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

1. TLC Analysis: a. Analyze the crude product by TLC to determine a suitable eluent system. A mixture of hexane and ethyl acetate is a good starting point. The ideal eluent system will give the product an Rf value of approximately 0.3-0.4.

2. Column Preparation: a. Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column. b. Ensure the packing is uniform and free of air bubbles.

3. Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and load it onto the top of the silica gel bed.

4. Elution and Fraction Collection: a. Elute the column with the chosen solvent system, collecting fractions in test tubes. b. Monitor the collected fractions by TLC to identify those containing the pure product.

5. Product Isolation: a. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Initial State cluster_analysis Purity Assessment cluster_purification Purification Strategy cluster_end Final Product Crude_Product Crude this compound TLC_Analysis TLC/HPLC Analysis Crude_Product->TLC_Analysis Decision Impurities Present? TLC_Analysis->Decision Aqueous_Workup Aqueous Workup (Base/Acid Wash) Decision->Aqueous_Workup Acidic/Basic Impurities Column_Chromatography Column Chromatography Decision->Column_Chromatography Multiple/ Close-eluting Impurities Pure_Product Pure this compound Decision->Pure_Product No Significant Impurities Recrystallization Recrystallization Aqueous_Workup->Recrystallization Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: A logical workflow for the purification of this compound.

Troubleshooting_Recrystallization cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_impure Solutions for Impure Product Start Recrystallization Attempted Problem Problem Encountered? Start->Problem No_Crystals No Crystals Form Problem->No_Crystals Yes Oiling_Out Product 'Oils Out' Problem->Oiling_Out Yes Low_Yield Low Yield Problem->Low_Yield Yes Impure_Product Impure Product Problem->Impure_Product Yes Success Pure Crystals Obtained Problem->Success No Concentrate Concentrate Solution No_Crystals->Concentrate Add_Antisolvent Add Anti-solvent No_Crystals->Add_Antisolvent Scratch_Flask Scratch Flask No_Crystals->Scratch_Flask Add_Seed Add Seed Crystal No_Crystals->Add_Seed Lower_BP_Solvent Use Lower Boiling Point Solvent Oiling_Out->Lower_BP_Solvent Slower_Cooling Cool More Slowly Oiling_Out->Slower_Cooling Minimize_Solvent Minimize Hot Solvent Low_Yield->Minimize_Solvent Ice_Bath Cool Filtrate in Ice Bath Low_Yield->Ice_Bath Slow_Cooling Ensure Slow Cooling Impure_Product->Slow_Cooling Second_Recrystallization Perform Second Recrystallization Impure_Product->Second_Recrystallization Charcoal Use Activated Charcoal Impure_Product->Charcoal

Caption: Troubleshooting guide for common recrystallization issues.

References

Preventing the hydrolysis of Phenyl 4-chlorobenzoate during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenyl 4-chlorobenzoate, with a specific focus on preventing its hydrolysis during experimental workup procedures.

Troubleshooting Guide: Preventing Hydrolysis of this compound

Hydrolysis of the ester bond in this compound to its constituent phenol and 4-chlorobenzoic acid is a primary concern during aqueous workups, leading to reduced yield and product impurity. This guide provides a systematic approach to diagnosing and mitigating this issue.

Identifying the Problem:

The primary symptom of hydrolysis is a lower than expected yield of this compound, often accompanied by the presence of 4-chlorobenzoic acid and/or phenol in the crude product, detectable by techniques such as NMR, LC-MS, or TLC.

Troubleshooting Decision Tree:

G start Low Yield or Presence of Hydrolysis Products (4-chlorobenzoic acid, phenol) q1 Review Workup Conditions: Were aqueous washes performed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 What was the pH of the aqueous wash solutions? a1_yes->q2 no_hydrolysis Consider other reaction issues: incomplete reaction, side products. a1_no->no_hydrolysis a2_acidic Strongly Acidic (pH < 4) q2->a2_acidic a2_basic Strongly Basic (pH > 9) q2->a2_basic a2_mild Mildly Basic/Neutral (pH 7-9) q2->a2_mild sol_acid Solution: Use milder acid or reduce contact time. Consider cold washes. a2_acidic->sol_acid sol_base Solution: Use a mild base like cold, saturated NaHCO3. Avoid strong bases (e.g., NaOH, KOH). Minimize contact time. a2_basic->sol_base q3 What was the temperature of the workup? a2_mild->q3 sol_acid->q3 sol_base->q3 a3_rt Room Temperature q3->a3_rt a3_cold Cold (0-5 °C) q3->a3_cold sol_temp Solution: Perform all aqueous washes at low temperatures (ice bath) to slow hydrolysis kinetics. a3_rt->sol_temp q4 How long was the contact time with aqueous layers? a3_cold->q4 sol_temp->q4 a4_long Prolonged (>15 min) q4->a4_long a4_short Brief (<5 min) q4->a4_short sol_time Solution: Minimize contact time with aqueous solutions. Separate layers promptly after mixing. a4_long->sol_time q5 Was a final brine wash and drying step performed? a4_short->q5 sol_time->q5 a5_yes Yes q5->a5_yes a5_no No q5->a5_no end Hydrolysis Minimized a5_yes->end sol_drying Solution: Always include a brine wash to remove bulk water, followed by a thorough drying step with an anhydrous salt (e.g., Na2SO4, MgSO4). a5_no->sol_drying sol_drying->end

Caption: Troubleshooting decision tree for diagnosing and resolving this compound hydrolysis during workup.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound most susceptible to hydrolysis?

A1: this compound is susceptible to hydrolysis under both acidic and basic aqueous conditions. However, alkaline (basic) hydrolysis is generally faster and more problematic during workup.[1][2] The rate of hydrolysis is significantly influenced by pH, temperature, and the duration of contact with the aqueous phase. The presence of the electron-withdrawing chloro group on the benzoate ring makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions, as compared to unsubstituted phenyl benzoate.[1][3]

Q2: Why is using a mild base like sodium bicarbonate (NaHCO₃) recommended for neutralizing acidic impurities?

A2: A mild base like sodium bicarbonate is recommended because it is sufficiently basic to neutralize strong acids (like HCl, often a byproduct in esterification) and unreacted 4-chlorobenzoic acid, but it is not basic enough to significantly promote the hydrolysis of the ester product.[4] Strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), will rapidly hydrolyze the ester. Saturated sodium bicarbonate solutions have a pH of approximately 8-9, which provides a good balance for effective neutralization with minimal product degradation.

Q3: What is the purpose of a brine wash in the workup procedure?

A3: A brine wash, which is a saturated aqueous solution of sodium chloride (NaCl), is used to remove the bulk of dissolved water from the organic layer. Water has a finite solubility in many organic solvents, and the high salt concentration in brine reduces the solubility of water in the organic phase. This step is crucial before the final drying with an anhydrous salt, as it makes the drying agent more effective and prevents the potential for hydrolysis in the presence of excess water.

Q4: How can I monitor the extent of hydrolysis during my workup?

A4: Thin Layer Chromatography (TLC) is a quick and effective method to qualitatively monitor for hydrolysis. By spotting the crude organic layer alongside standards of pure this compound, 4-chlorobenzoic acid, and phenol, you can visualize the presence of these hydrolysis byproducts. For quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy of the crude product can be employed.

Q5: Can the hydrolysis of this compound be completely avoided during an aqueous workup?

A5: While complete avoidance is challenging, hydrolysis can be minimized to negligible levels by adhering to best practices. This includes performing all aqueous washes at low temperatures (0-5 °C), using pre-chilled solutions, minimizing the contact time between the organic and aqueous layers, and using mild basic solutions like cold, saturated sodium bicarbonate for neutralization. Prompt and efficient separation of layers is key.

Data Presentation

Table 1: Relative Hydrolysis Rates of Substituted Phenyl Benzoates

The rate of alkaline hydrolysis of phenyl benzoates is sensitive to the electronic effects of substituents on both the phenol and benzoic acid moieties. Electron-withdrawing groups generally accelerate hydrolysis, while electron-donating groups slow it down. The following table provides a qualitative comparison based on Hammett relationships described in the literature.[1][5]

Substituent on Benzoate RingSubstituent TypeExpected Relative Rate of Alkaline Hydrolysis
4-Nitro (-NO₂)Strong Electron-WithdrawingFastest
4-Chloro (-Cl) Electron-Withdrawing Fast
Hydrogen (-H)NeutralModerate
4-Methyl (-CH₃)Electron-DonatingSlow
4-Methoxy (-OCH₃)Strong Electron-DonatingSlowest

This table provides a qualitative trend. Actual rates are dependent on specific reaction conditions.

Experimental Protocols

Protocol: Optimized Aqueous Workup for this compound Synthesis

This protocol is designed to isolate this compound after its synthesis (e.g., from 4-chlorobenzoyl chloride and phenol) while minimizing hydrolysis.

Materials:

  • Reaction mixture containing this compound in an organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Deionized water (chilled)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (chilled)

  • Brine (saturated aqueous NaCl) solution (chilled)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Ice bath

Procedure:

  • Cooling: Once the reaction is complete, cool the reaction vessel in an ice bath to 0-5 °C.

  • Dilution: Dilute the reaction mixture with the same organic solvent used for the reaction (e.g., dichloromethane).

  • Initial Water Wash (Optional): If the reaction was conducted under strongly acidic conditions, a preliminary wash with chilled deionized water can be performed to remove the bulk of the acid. Transfer the diluted reaction mixture to a separatory funnel and add an equal volume of chilled water. Invert the funnel gently a few times, venting frequently, and then quickly drain the aqueous layer.

  • Mild Base Wash: Add an equal volume of chilled, saturated NaHCO₃ solution to the separatory funnel.

    • Caution: If residual acid is present, CO₂ gas will be evolved. Swirl the unstoppered funnel initially to allow for controlled gas release before stoppering and inverting. Vent the funnel frequently.

    • Invert the funnel 3-4 times. Do not shake vigorously for an extended period.

    • Allow the layers to separate and promptly drain the aqueous (bottom) layer.

    • Repeat the NaHCO₃ wash until gas evolution ceases.

  • Brine Wash: Wash the organic layer with an equal volume of chilled brine. This will remove most of the remaining water. Separate and discard the aqueous layer.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add anhydrous Na₂SO₄ or MgSO₄. Swirl the flask and add more drying agent until it no longer clumps together and flows freely.

  • Isolation: Filter or decant the dried organic solution away from the drying agent. The solvent can then be removed under reduced pressure to yield the crude this compound, which can be further purified if necessary (e.g., by recrystallization or column chromatography).

Experimental Workflow Diagram:

G start Completed Reaction Mixture cool Cool to 0-5 °C start->cool dilute Dilute with Organic Solvent cool->dilute wash_h2o Optional: Wash with Cold H₂O dilute->wash_h2o wash_bicarb Wash with Cold, Saturated NaHCO₃ wash_h2o->wash_bicarb wash_brine Wash with Cold Brine wash_bicarb->wash_brine dry Dry with Anhydrous Na₂SO₄ wash_brine->dry isolate Filter and Evaporate Solvent dry->isolate product Crude this compound isolate->product

References

Addressing poor solubility of Phenyl 4-chlorobenzoate in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Phenyl 4-chlorobenzoate in reaction media.

Troubleshooting Guide: Addressing Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered during reactions involving this compound.

Question: My this compound is precipitating or failing to dissolve in the reaction solvent. What steps should I take?

Answer:

Poor solubility can lead to low reaction yields and reproducibility issues. Follow this workflow to diagnose and resolve the problem.

G start Observation: Poor Solubility of Phenyl 4-chlorobenzoate check_solvent Step 1: Evaluate Solvent Choice Is the solvent's polarity appropriate? start->check_solvent increase_temp Step 2: Increase Temperature (Within stability limits of reactants) check_solvent->increase_temp Yes, polarity is appropriate alt_solvent Step 4: Select an Alternative Solvent (Refer to Estimated Solubility Table) check_solvent->alt_solvent No, polarity is mismatched ptc Advanced Option: Consider Phase-Transfer Catalysis (For biphasic systems) check_solvent->ptc If reactants are in immiscible phases use_cosolvent Step 3: Add a Co-solvent (e.g., THF, DMF) increase_temp->use_cosolvent Solubility still insufficient check_concentration Step 5: Review Concentration Is the current concentration too high? increase_temp->check_concentration If solubility is still an issue success Outcome: Homogeneous Reaction Mixture increase_temp->success Dissolution achieved use_cosolvent->success Dissolution achieved alt_solvent->success Dissolution achieved reduce_conc Action: Reduce Reactant Concentration check_concentration->reduce_conc Yes reduce_conc->success

Caption: Troubleshooting workflow for addressing poor solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an aromatic ester. Based on the principle of "like dissolves like," it is expected to have low solubility in highly polar solvents like water and better solubility in organic solvents. Its solubility is enhanced in solvents that can engage in dipole-dipole interactions and have aromatic character. Generally, its precursor, 4-chlorobenzoic acid, is soluble in polar organic solvents like methanol and ethanol, particularly at elevated temperatures.[1][2] While specific data for the ester is limited, this provides a starting point for solvent selection.

Q2: How does temperature affect the solubility of this compound?

A2: For most solid organic compounds, solubility increases with temperature.[1] Increasing the temperature of the reaction mixture is a primary strategy to dissolve this compound.[3] This enhances the kinetic energy of both the solvent and solute molecules, facilitating the dissolution process.[1] However, it is crucial to ensure the reaction temperature does not exceed the decomposition point of the reactants or the boiling point of the solvent.

Q3: Can I use a co-solvent to improve solubility?

A3: Yes, using a co-solvent is a highly effective technique. If this compound has poor solubility in a primary non-polar solvent, adding a small amount of a more polar, miscible co-solvent (like THF or DMF) can significantly increase its solubility. This works by modifying the overall polarity of the solvent system to better match the solute.

Q4: Are there any advanced methods for reactions with persistent solubility issues?

A4: For reactions involving immiscible aqueous and organic phases where a reactant (like a deprotonated acid) resides in the aqueous phase and this compound in the organic phase, Phase Transfer Catalysis (PTC) is an excellent option. A phase-transfer catalyst, such as a quaternary ammonium salt, transports the reactant from the aqueous phase to the organic phase to react.[4][5][6] This method can accelerate the reaction rate under mild conditions.[4]

Data Presentation: Estimated Solubility Profile

Disclaimer: The following data is estimated based on the solubility principles of aromatic esters and the known properties of structurally similar compounds. For precise quantitative analysis, it is recommended to perform the experimental protocol outlined below.

SolventPolarity IndexEstimated Solubility at 25°CEstimated Solubility at 70°CNotes
Toluene 2.4Slightly Soluble (~1-3 g/100mL)Soluble (>10 g/100mL)Good choice for reactions at elevated temperatures.
Dichloromethane (DCM) 3.1Soluble (~5-10 g/100mL)Very Soluble (>20 g/100mL)Effective at room temperature but has a low boiling point.
Tetrahydrofuran (THF) 4.0Soluble (~8-15 g/100mL)Very Soluble (>25 g/100mL)A good general-purpose solvent for moderate polarity compounds.
Acetonitrile 5.8Slightly Soluble (~2-5 g/100mL)Soluble (>15 g/100mL)Often used as a solvent for a variety of organic reactions.[7]
N,N-Dimethylformamide (DMF) 6.4Soluble (~10-20 g/100mL)Very Soluble (>30 g/100mL)High boiling point and strong solvating power.
Ethanol 4.3Sparingly Soluble (<1 g/100mL)Slightly Soluble (~2-5 g/100mL)Can be a good recrystallization solvent when mixed with water.
Hexanes 0.1Insoluble (<0.1 g/100mL)Sparingly Soluble (<1 g/100mL)Can be used as an anti-solvent for precipitation/crystallization.
Water 10.2Insoluble (<0.1 g/100mL)Insoluble (<0.1 g/100mL)This compound is hydrophobic.

Experimental Protocols

Protocol for Determining Qualitative Solubility

Objective: To quickly screen for suitable solvents for a reaction or recrystallization.

Materials:

  • This compound

  • Selection of test solvents (e.g., Toluene, THF, Ethanol, Hexanes)

  • Small test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 20-30 mg of this compound to a small, dry test tube.

  • Add the selected solvent dropwise (start with 0.5 mL).

  • Vigorously agitate the mixture using a vortex mixer for 1 minute.

  • Observe the sample. If the solid has completely dissolved, it is "soluble."

  • If the solid remains, add another 0.5 mL of solvent and vortex again. Repeat up to a total volume of 3 mL.

  • If the solid is still present after 3 mL, it is considered "sparingly soluble" or "insoluble" at that temperature.

  • To test the effect of temperature, gently warm the test tube in a water bath and observe any changes in solubility.

Visualization of Solubility Factors

The solubility of a solid in a liquid is a function of several interrelated factors. The following diagram illustrates these relationships.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions solute_polarity Polarity solubility Resulting Solubility solute_polarity->solubility interacts with solute_size Molecular Size/Weight solute_size->solubility influences crystal_lattice Crystal Lattice Energy crystal_lattice->solubility must be overcome solvent_polarity Polarity ('Like Dissolves Like') solvent_polarity->solubility determines solvent_hbond H-Bonding Ability solvent_hbond->solubility can enhance temperature Temperature temperature->solubility generally increases pressure Pressure (Mainly for gases) pressure->solubility affects

Caption: Key factors influencing the solubility of a compound.

References

Overcoming challenges in the purification of Phenyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Phenyl 4-chlorobenzoate. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data to streamline your purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities are typically unreacted starting materials, which include 4-chlorobenzoic acid and phenol. Another likely impurity is 4-chlorobenzoic acid formed from the hydrolysis of 4-chlorobenzoyl chloride if moisture is present during the synthesis. The ester product itself can also hydrolyze back to the starting materials under harsh acidic or basic conditions during workup.

Q2: Which purification technique is most suitable for this compound?

A2: Both recrystallization and column chromatography are effective for purifying this compound. The choice depends on the nature and quantity of the impurities. Recrystallization is often a good first-line method for removing small amounts of impurities, especially if a suitable solvent system is identified. Column chromatography offers a higher degree of separation, particularly for complex mixtures or when impurities have similar solubilities to the product.

Q3: How can I remove acidic impurities like 4-chlorobenzoic acid before recrystallization or chromatography?

A3: Acidic impurities can be effectively removed by a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash the solution with a mild aqueous base, such as a saturated sodium bicarbonate solution. The 4-chlorobenzoic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer, which can then be separated and discarded.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is an excellent method for monitoring the purification process. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of this compound from its impurities. A common eluent system for TLC is a mixture of hexane and ethyl acetate. The spots can be visualized under UV light, as the aromatic rings in the compounds will absorb UV radiation.[1]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the product. The solution is cooling too rapidly. High concentration of impurities.Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and allow it to cool more slowly. Use a lower-boiling point solvent or a different solvent mixture. Consider a preliminary purification by column chromatography to reduce the impurity load.[2]
Low yield of recrystallized product Too much solvent was used, leading to product loss in the mother liquor. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization. Cool the filtrate in an ice bath to maximize crystal formation.[2]
Product does not crystallize The solution is not sufficiently saturated (too much solvent). The compound is highly soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound. Try a different solvent or a solvent mixture where the product has lower solubility at cold temperatures.[2]
Poor purity of recrystallized product Crystallization occurred too quickly, trapping impurities within the crystal lattice. Inadequate washing of the filtered crystals.Allow the solution to cool slowly and undisturbed to promote the formation of larger, purer crystals. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of product and impurities Inappropriate eluent system (polarity is too high or too low). Column was not packed properly, leading to channeling.Optimize the eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product is around 0.2-0.4. Ensure the column is packed uniformly without any air bubbles or cracks.
Product elutes too quickly or too slowly The polarity of the eluent is too high (elutes too quickly) or too low (elutes too slowly).If the product elutes too quickly, decrease the polarity of the eluent (e.g., increase the proportion of hexane). If the product elutes too slowly, increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
Broad or tailing peaks The compound may be interacting too strongly with the stationary phase. The column may be overloaded.Add a small amount of a polar modifier (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent. Use a larger column or load less sample.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol is a general guideline and may require optimization based on the initial purity of the crude this compound.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate and stir until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Inducing Crystallization: To the hot solution, add hot water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature without disturbance. To maximize crystal formation, place the flask in an ice bath for at least 30 minutes after it has reached room temperature.[3]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol-water mixture, and dry them under vacuum.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine a suitable eluent system by performing TLC on the crude product. A mixture of hexane and ethyl acetate is a good starting point. The ideal eluent should give the this compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system. You can start with a less polar mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10 or 85:15) to elute the product.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Physical Properties of this compound and Related Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound C₁₃H₉ClO₂232.66Not explicitly found, but a related compound, 4-Methylthis compound, has its purity checked by melting point determination.[4]White solid
4-Chlorobenzoic acidC₇H₅ClO₂156.57238-242Off-white crystalline powder[5]
PhenolC₆H₆O94.1140.5White crystalline solid
Recommended Solvent Systems for Purification
Purification MethodSolvent/Eluent SystemRationale/Application
Recrystallization Ethanol/WaterGood for moderately polar compounds. The product should be soluble in hot ethanol and less soluble upon the addition of water.[3]
Recrystallization Methanol/WaterSimilar to ethanol/water, offers a polar protic solvent system.
Recrystallization Hexane/Ethyl AcetateA less polar system. The product should be dissolved in a minimal amount of hot ethyl acetate, and hexane is added as the anti-solvent.
Column Chromatography Hexane/Ethyl Acetate GradientA versatile system for separating compounds of varying polarities. The gradient can be adjusted to achieve optimal separation of the less polar this compound from the more polar phenol and the highly polar 4-chlorobenzoic acid.

Visualizations

PurificationWorkflow Crude Crude Phenyl 4-chlorobenzoate Dissolve Dissolve in Organic Solvent Crude->Dissolve Wash Wash with aq. NaHCO3 Solution Dissolve->Wash Separate Separate Aqueous and Organic Layers Wash->Separate Dry Dry Organic Layer Separate->Dry Organic Layer Evaporate Evaporate Solvent Dry->Evaporate PurificationChoice Choose Purification Method Evaporate->PurificationChoice Recrystallization Recrystallization PurificationChoice->Recrystallization ColumnChromatography Column Chromatography PurificationChoice->ColumnChromatography PureProduct Pure Phenyl 4-chlorobenzoate Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingDecisionTree Start Crude Product After Work-up CheckPurity Purity Check (TLC/NMR) Start->CheckPurity IsPure Is it Pure? CheckPurity->IsPure Pure Product is Pure IsPure->Pure Yes Impure Product is Impure IsPure->Impure No ChooseMethod Choose Purification Impure->ChooseMethod Recrystallize Attempt Recrystallization ChooseMethod->Recrystallize Minor Impurities Column Perform Column Chromatography ChooseMethod->Column Major/Complex Impurities CheckRecryst Recrystallization Successful? Recrystallize->CheckRecryst CheckColumn Column Separation Effective? Column->CheckColumn CheckRecryst->Pure Yes OptimizeRecryst Optimize Solvents/ Cooling Rate CheckRecryst->OptimizeRecryst No CheckColumn->Pure Yes OptimizeColumn Optimize Eluent/ Gradient CheckColumn->OptimizeColumn No OptimizeRecryst->Recrystallize OptimizeColumn->Column

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Accurate Melting Point Determination of Phenyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development to accurately determine the melting point of Phenyl 4-chlorobenzoate. Below you will find a comprehensive set of frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of this compound?

Q2: Why is an accurate melting point determination important?

A2: An accurate melting point is a critical indicator of a substance's purity. A pure crystalline solid typically melts over a narrow temperature range (less than 2 °C). Impurities tend to depress and broaden the melting point range. Therefore, an accurate measurement can help verify the identity and purity of a synthesized or purchased compound.

Q3: What are the most common methods for determining the melting point?

A3: The most common and accessible method for determining the melting point of a solid organic compound is the capillary melting point technique. This involves heating a small, powdered sample in a sealed capillary tube and observing the temperature range over which it melts.

Q4: How much sample should I use for melting point determination?

A4: A small amount of finely powdered sample, packed to a height of 2-3 mm in the capillary tube, is ideal. Using too much sample can lead to a broader melting range due to uneven heat distribution.

Troubleshooting Guide

This guide addresses common issues encountered during the melting point determination of this compound.

Issue Possible Cause(s) Troubleshooting Steps
Broad Melting Range (> 2 °C) 1. Impure sample.2. Sample is not thoroughly dried.3. Heating rate is too fast.4. Too much sample in the capillary tube.5. Poor packing of the sample.1. Recrystallize the sample to improve purity.2. Ensure the sample is completely dry by using a desiccator or vacuum oven.3. Reduce the heating rate to 1-2 °C per minute near the expected melting point.4. Use a sample height of 2-3 mm.5. Pack the sample tightly by tapping the capillary tube.
Observed Melting Point is Lower than Expected 1. Presence of impurities.2. Thermometer is not calibrated.1. Purify the sample through recrystallization or chromatography.2. Calibrate the thermometer using standards with known melting points.
Sample Sublimes or Decomposes The compound may be unstable at its melting point.Use a sealed capillary tube to prevent sublimation. If decomposition occurs, note the temperature at which it begins.
Inconsistent Results Between Measurements 1. Different heating rates were used.2. Thermometer placement varies.3. Sample preparation is not consistent.1. Maintain a consistent and slow heating rate for all measurements.2. Ensure the thermometer bulb is correctly positioned relative to the sample.3. Follow a standardized procedure for sample packing.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the steps for the accurate determination of the melting point of this compound using a standard melting point apparatus.

Materials:

  • This compound (sample)

  • Melting point capillary tubes (one end sealed)

  • Melting point apparatus

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry.

    • Place a small amount of the sample in a clean, dry mortar and gently grind it into a fine powder using a pestle.

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.

    • Continue this process until the sample is packed to a height of 2-3 mm.

  • Melting Point Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • Position the thermometer correctly according to the apparatus manufacturer's instructions.

    • If the approximate melting point is known, heat the sample rapidly to about 15-20 °C below this temperature.

    • Decrease the heating rate to a slow and steady 1-2 °C per minute.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Data Recording and Analysis:

    • Record the melting point as a range from the temperature of the first liquid droplet to the temperature of complete liquefaction.

    • For accuracy, repeat the determination with a fresh sample in a new capillary tube at least two more times.

    • A sharp melting range (≤ 2 °C) is indicative of a pure compound.

Experimental Workflow

MeltingPointWorkflow Workflow for Accurate Melting Point Determination cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_record Data Recording Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Ensure complete dryness Load Load Capillary Tube (2-3 mm height) Grind->Load Pack Pack Sample Tightly Load->Pack Tap to compact Place Place in Apparatus Pack->Place Heat_Rapid Rapid Heat to ~15-20°C Below MP Place->Heat_Rapid Heat_Slow Slow Heat (1-2°C/min) Heat_Rapid->Heat_Slow Observe Observe Melting Heat_Slow->Observe Record_Start Record T_start (First liquid drop) Observe->Record_Start Record_End Record T_end (All liquid) Record_Start->Record_End Report Report Melting Range (T_start - T_end) Record_End->Report

Caption: A flowchart illustrating the key steps for accurate melting point determination.

References

Resolving peak splitting issues in the NMR spectrum of Phenyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the Nuclear Magnetic Resonance (NMR) analysis of Phenyl 4-chlorobenzoate. The information is tailored to researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my ¹H NMR spectrum of this compound broad and poorly resolved?

A: Several factors can contribute to broad or poorly resolved peaks:

  • Poor Shimming: An inhomogeneous magnetic field across the sample is a common cause of peak broadening. Re-shimming the spectrometer is a critical first step to improve resolution.[1][2]

  • Sample Concentration: High sample concentrations can lead to intermolecular interactions and viscosity effects, resulting in broader signals.[1][3] Consider diluting your sample.

  • Incomplete Dissolution/Suspended Particles: The sample must be fully dissolved to achieve a homogeneous solution.[3][4] Any suspended particulate matter will disrupt the magnetic field homogeneity, leading to significant peak broadening that cannot be corrected by shimming.[3][4] Filtering the sample into the NMR tube is recommended.[4]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (e.g., dissolved oxygen or metal ions) can cause severe line broadening.[3] Degassing the sample or using high-purity solvents can mitigate this issue.

Q2: I am observing a more complex splitting pattern in the aromatic region than the expected simple doublets. What could be the cause?

A: The aromatic region of this compound can exhibit complex splitting patterns due to several factors:

  • Second-Order Effects: When the chemical shift difference between two coupling protons (in Hz) is not much larger than their coupling constant (J), second-order effects can occur. This leads to a distortion of the expected first-order splitting patterns (e.g., doublets may appear as "roofing" towards each other) and can introduce additional lines.

  • Overlapping Signals: The signals from the different aromatic protons may accidentally overlap, creating a complex and difficult-to-interpret multiplet.[5][6][7]

  • Long-Range Coupling: Coupling beyond the typical three bonds (³J) can sometimes be observed in aromatic systems, adding complexity to the splitting patterns.

Q3: The chemical shifts of my peaks do not match the literature values. Why might this be?

A: Discrepancies in chemical shifts can arise from:

  • Solvent Effects: The choice of deuterated solvent can significantly influence the chemical shifts of protons, particularly those in aromatic systems, due to solvent-solute interactions and magnetic anisotropy of the solvent molecules.[1][8][9] Always report the solvent used for the measurement and compare your data to literature values obtained in the same solvent.[10]

  • Concentration and Temperature: Changes in sample concentration and temperature can also cause slight shifts in peak positions.

  • Referencing: Ensure that the spectrum is correctly referenced. Tetramethylsilane (TMS) is the common internal standard (0 ppm).[11] If an internal standard is not used, the residual solvent peak can be used for referencing, but its chemical shift can be slightly variable.[12]

Q4: I am missing some expected peaks in my spectrum. What should I check?

A: The absence of expected signals could be due to:

  • Low Signal-to-Noise: If the sample is too dilute, some signals may be lost in the baseline noise.[3] Increasing the number of scans or preparing a more concentrated sample can help.

  • Broadening Beyond Detection: In some cases, peaks can be so broad that they are indistinguishable from the baseline. This can be caused by the factors mentioned in Q1.

  • Incorrect Structure: It is also possible that the compound is not this compound. Correlate the NMR data with other analytical techniques (e.g., Mass Spectrometry, IR spectroscopy) to confirm the structure.

Troubleshooting Guides

Issue: Unexpected Peak Splitting in the Aromatic Region

This guide provides a step-by-step approach to resolving complex or unexpected splitting patterns for this compound.

  • Optimize Spectrometer Conditions:

    • Shimming: Carefully shim the magnetic field to obtain the best possible resolution. This is the most crucial step for resolving complex multiplets.[13][14][15][16][17]

    • Acquisition Parameters: Ensure that the acquisition time is sufficient to resolve small coupling constants and that an adequate number of scans have been acquired for a good signal-to-noise ratio.

  • Modify Sample Preparation:

    • Dilution: Prepare a more dilute sample to minimize intermolecular interactions that could be affecting the peak shapes.

    • Solvent Change: Acquire spectra in different deuterated solvents (e.g., Benzene-d₆, Acetone-d₆). Changing the solvent can alter the chemical shifts of the protons, potentially resolving overlapping multiplets.[1][9]

  • Advanced NMR Experiments:

    • Higher Field Strength: If available, acquire the spectrum on a higher-field NMR spectrometer. This will increase the chemical shift dispersion in Hz, which can simplify complex splitting patterns and reduce second-order effects.

    • 2D NMR: Perform a ¹H-¹H COSY (Correlation Spectroscopy) experiment. This will show which protons are coupled to each other, which is invaluable for deciphering complex aromatic spin systems.

Logical Workflow for Troubleshooting Peak Splitting

G Troubleshooting Workflow for NMR Peak Splitting A Start: Observe Unexpected Peak Splitting B Is the resolution poor? (Broad, asymmetric peaks) A->B C Perform careful shimming of the spectrometer. B->C Yes D Are signals overlapping? B->D No C->D K Check sample concentration. Dilute if necessary. C->K E Change the NMR solvent (e.g., Benzene-d6, Acetone-d6). D->E Yes G Are splitting patterns still complex? D->G No F Acquire spectrum on a higher-field spectrometer. E->F F->G H Perform a 2D COSY experiment to identify coupled protons. G->H Yes J Problem Resolved G->J No I Analyze 2D data and re-evaluate structure. H->I I->J K->D

Caption: A logical workflow for diagnosing and resolving issues with NMR peak splitting.

Quantitative Data

The expected ¹H NMR chemical shifts and coupling constants for this compound are summarized below. Note that actual values can vary depending on the solvent and other experimental conditions.

Protons (Phenyl Ring)Expected Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constant (J, Hz)
H-2', H-6'7.20 - 7.30Doublet of Doublets (dd) or Multiplet (m)ortho: 7-9, meta: 2-3
H-3', H-5'7.40 - 7.50Triplet of Doublets (td) or Multiplet (m)ortho: 7-9, meta: 2-3
H-4'7.25 - 7.35Triplet of Triplets (tt) or Multiplet (m)ortho: 7-9
Protons (4-chlorobenzoyl Ring)
H-2, H-68.05 - 8.15Doublet (d)ortho: 8-9
H-3, H-57.45 - 7.55Doublet (d)ortho: 8-9

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation and Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.

Methodology:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[3]

  • Filtration: To remove any suspended particles, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]

  • Sample Height: Ensure the final sample height in the NMR tube is appropriate for the spectrometer's probe, typically around 4-5 cm.[3][4]

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming.[13][15] This is a critical step for obtaining sharp peaks and good resolution.

  • Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by referencing the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Protocol 2: Troubleshooting with a D₂O Shake

Objective: To identify exchangeable protons (e.g., from residual water or acidic impurities).

Methodology:

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample as described in Protocol 1.

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake Vigorously: Cap the tube and shake it vigorously for a few seconds to facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Re-acquire the ¹H NMR spectrum.

  • Analysis: Compare the two spectra. Peaks corresponding to exchangeable protons (like water) will either disappear or significantly decrease in intensity in the spectrum acquired after the D₂O shake.[1]

References

Improving the long-term storage and stability of Phenyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of Phenyl 4-chlorobenzoate. The following information is compiled to address potential issues and questions that may arise during its handling and use in experimental settings.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., discoloration, clumping) of solid this compound. Photodegradation or reaction with atmospheric moisture.Store the compound in a tightly sealed, amber glass vial in a desiccator. Protect from light.
Inconsistent or non-reproducible experimental results. Degradation of the compound in solution due to hydrolysis.Prepare fresh solutions before each experiment. If using aqueous buffers, assess the stability of the compound at the experimental pH and temperature. Consider preparing stock solutions in anhydrous aprotic solvents like DMSO.[1]
Appearance of new peaks in analytical chromatography (e.g., HPLC, LC-MS). Hydrolysis of the ester bond, leading to the formation of phenol and 4-chlorobenzoic acid.Confirm the identity of the new peaks by comparing with standards of the potential degradation products. Optimize solution preparation and storage to minimize hydrolysis.
Loss of potency or observed activity in a biological assay. Degradation of the parent compound. The degradation products, phenol and 4-chlorobenzoic acid, may have different or no biological activity.[1]Perform a stability study of this compound under your specific assay conditions (e.g., buffer, temperature, incubation time) to determine its half-life.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of solid this compound?

A1: For long-term storage, solid this compound should be kept in a tightly sealed container, protected from light and moisture.[2] Storing it in a cool, dry, and dark place, such as in a desiccator at room temperature, is recommended. For extended periods, storage at lower temperatures (e.g., 2-8 °C) may be considered, ensuring the container is well-sealed to prevent condensation upon removal.

Q2: What are the primary degradation pathways for this compound?

A2: The most common degradation pathway for esters like this compound is hydrolysis.[2] In the presence of water, the ester bond can be cleaved to form phenol and 4-chlorobenzoic acid. This reaction can be catalyzed by acidic or alkaline conditions.[2] Other potential degradation pathways include photodegradation if exposed to light.[3]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of esters is highly pH-dependent.[2][4] Generally, esters are most stable in neutral or slightly acidic conditions. Under alkaline (basic) conditions, the rate of hydrolysis significantly increases. Acidic conditions can also catalyze hydrolysis, although typically to a lesser extent than basic conditions. For phenyl esters, the phenoxide ion is a good leaving group, which can facilitate hydrolysis.[5]

Q4: What solvents are recommended for preparing stock solutions of this compound?

A4: To ensure the stability of stock solutions, it is best to use dry, aprotic solvents such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1] These solvents are less likely to participate in hydrolysis. If the experimental protocol requires the use of protic solvents like ethanol, it is advisable to prepare the solution fresh and use it promptly, as transesterification can occur over time.[3] When diluting into aqueous buffers, minimize the time the compound spends in the aqueous environment before use.

Q5: Are there any additives that can improve the stability of this compound in formulations?

A5: While specific data for this compound is limited, general strategies to improve ester stability can be applied. These include the use of:

  • Antioxidants: To prevent oxidative degradation.[2]

  • Chelating agents (e.g., EDTA): To complex with metal ions that can catalyze hydrolysis.[2]

  • Carbodiimides: These can act as ester stabilizers by reacting with any carboxylic acid formed, preventing the reverse esterification reaction.[2]

  • Polyalkylene glycols (PAGs): Certain triblock copolymers have been shown to improve the hydrolytic stability of esters.[6][7]

Experimental Protocols

Protocol 1: Determination of this compound Stability in Aqueous Buffer

This protocol outlines a general method to assess the stability of this compound in a specific aqueous buffer at a given temperature.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubator or water bath

Methodology:

  • Prepare a stock solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Prepare the test solution: Dilute the stock solution with the aqueous buffer to the final desired concentration (e.g., 100 µM). Ensure the final concentration of DMSO is low (typically ≤1%) to minimize its effect on the experiment.

  • Incubation: Incubate the test solution at the desired temperature (e.g., 37°C).

  • Time-point sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.

  • Sample analysis: Immediately analyze the aliquot by HPLC to quantify the remaining concentration of this compound. The mobile phase and detection wavelength should be optimized for the compound.

  • Data analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t½) of the compound under the tested conditions.

Visualizations

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Degradation Products P4CB This compound Phenol Phenol P4CB->Phenol Hydrolysis (H⁺ or OH⁻ catalysis) ChlorobenzoicAcid 4-Chlorobenzoic Acid P4CB->ChlorobenzoicAcid Hydrolysis (H⁺ or OH⁻ catalysis) Water Water (H₂O)

Caption: Hydrolysis degradation pathway of this compound.

Experimental_Workflow prep_stock Prepare Stock Solution (in Anhydrous DMSO) prep_test Prepare Test Solution (in Aqueous Buffer) prep_stock->prep_test incubate Incubate at Desired Temperature prep_test->incubate sample Sample at Time Points incubate->sample analyze Analyze by HPLC sample->analyze data_analysis Determine Half-life analyze->data_analysis

Caption: Workflow for assessing the stability of this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Phenyl 4-chlorobenzoate and Phenyl Benzoate in Nucleophilic Acyl Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of Phenyl 4-chlorobenzoate and Phenyl benzoate, focusing on their susceptibility to nucleophilic acyl substitution. The presence of a chloro-substituent on the benzoyl group of this compound significantly influences its electrophilicity and, consequently, its reaction kinetics compared to the unsubstituted Phenyl benzoate. This difference is critical in various applications, including synthetic chemistry and drug development, where precise control of reaction rates is paramount.

Chemical Structures

CompoundChemical Structure
Phenyl benzoate C₁₃H₁₀O₂
This compound C₁₃H₉ClO₂

Theoretical Framework: The Hammett Equation

The reactivity of substituted benzene derivatives in many reactions, including the hydrolysis of benzoate esters, can be quantitatively assessed using the Hammett equation:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted reactant (this compound).

  • k₀ is the rate constant for the unsubstituted reactant (Phenyl benzoate).

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. For a chloro group in the para position (σₚ), the value is +0.23. This positive value indicates that the chloro group is electron-withdrawing.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. For the alkaline hydrolysis of ethyl benzoates, a positive ρ value is observed, indicating that the reaction is accelerated by electron-withdrawing groups.

The electron-withdrawing nature of the chlorine atom in this compound increases the partial positive charge on the carbonyl carbon. This enhanced electrophilicity makes the carbonyl carbon more susceptible to attack by nucleophiles, leading to a faster rate of reaction compared to Phenyl benzoate.

Quantitative Comparison of Reactivity

The most common method to compare the reactivity of these esters is by measuring their rates of alkaline hydrolysis, a classic example of nucleophilic acyl substitution. The second-order rate constant (k₂) is a direct measure of the compound's reactivity under these conditions.

Based on the Hammett equation and experimental trends observed for similar compounds, it is expected that the second-order rate constant for the alkaline hydrolysis of this compound will be significantly higher than that of Phenyl benzoate.

Table 1: Predicted and Literature-Derived Reactivity Comparison

CompoundSubstituent EffectPredicted Relative Reactivity
Phenyl benzoate No substituent effects on the benzoyl group. Serves as the baseline for comparison.1 (Reference)
This compound The para-chloro group is electron-withdrawing due to its inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The Hammett substituent constant (σₚ) for chlorine is +0.23, indicating an increased reaction rate for reactions with a positive ρ value, such as alkaline hydrolysis of esters.> 1

Experimental Protocol: Determination of Hydrolysis Rate Constants

The following is a generalized experimental protocol for determining the second-order rate constants for the alkaline hydrolysis of this compound and Phenyl benzoate using UV-Vis spectrophotometry. This method relies on monitoring the increase in absorbance of the phenoxide ion, a product of the hydrolysis reaction.

Materials:

  • Phenyl benzoate

  • This compound

  • Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.01 M)

  • Ethanol (or another suitable solvent to dissolve the esters)

  • Distilled water

  • UV-Vis spectrophotometer

  • Thermostatted cuvette holder

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of Phenyl benzoate and this compound of known concentrations (e.g., 1 x 10⁻³ M) in ethanol.

    • Prepare a stock solution of NaOH of a known concentration (e.g., 0.1 M) in distilled water. From this, prepare a more dilute working solution (e.g., 0.01 M).

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the phenoxide ion (around 290-300 nm, to be determined experimentally).

    • Equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 25 °C).

    • In a quartz cuvette, pipette a specific volume of the ester stock solution and the solvent to achieve a final concentration in the micromolar range.

    • To initiate the reaction, add a specific volume of the NaOH working solution to the cuvette, ensuring the final concentration of NaOH is in large excess (pseudo-first-order conditions).

    • Immediately start recording the absorbance at the predetermined λ_max as a function of time. Continue recording until the reaction is complete (i.e., the absorbance becomes constant).

    • Repeat the experiment for the other ester under the identical conditions.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_∞ is the absorbance at the end of the reaction and A_t is the absorbance at time t. The slope of this plot will be -k_obs.

    • The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [NaOH], where [NaOH] is the concentration of the sodium hydroxide solution in the cuvette.

Logical Relationship of Reactivity

The following diagram illustrates the factors influencing the relative reactivity of this compound and Phenyl benzoate in nucleophilic acyl substitution.

G PB Phenyl benzoate NoSub No Substituent Effect PB->NoSub PCB This compound EWG Electron-Withdrawing Group (-I Effect of Cl) PCB->EWG BaseElectro Baseline Electrophilicity NoSub->BaseElectro IncElectro Increased Electrophilicity EWG->IncElectro BaseRate Baseline Reaction Rate BaseElectro->BaseRate IncRate Increased Reaction Rate IncElectro->IncRate

Caption: Influence of the chloro substituent on reactivity.

Conclusion

The presence of a para-chloro substituent in this compound has a pronounced effect on its reactivity towards nucleophilic acyl substitution. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the carbonyl carbon, making this compound significantly more reactive than Phenyl benzoate. This predictable difference in reactivity, well-described by the Hammett equation, is a fundamental concept in physical organic chemistry with practical implications in the design and synthesis of molecules in various scientific and industrial fields. Researchers and professionals in drug development can leverage this understanding to fine-tune the reactivity of ester-containing compounds, optimizing reaction conditions and influencing properties such as metabolic stability.

Phenyl 4-Chlorobenzoate in Hydrolysis: A Comparative Analysis with Other Substituted Benzoates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative hydrolysis rates of phenyl 4-chlorobenzoate and other substituted phenyl benzoates, supported by experimental data and detailed protocols.

The hydrolytic stability of an ester is a critical parameter in medicinal chemistry and drug development, influencing a compound's shelf-life, bioavailability, and metabolic fate. Phenyl benzoates, as common structural motifs in pharmaceuticals and agrochemicals, are subject to hydrolysis, and the rate of this reaction is significantly influenced by the nature and position of substituents on the phenyl ring. This guide provides a detailed comparison of the alkaline hydrolysis of this compound with other key substituted phenyl benzoates, offering insights into structure-reactivity relationships.

Comparative Hydrolysis Rates

The rate of alkaline hydrolysis of phenyl benzoates is markedly affected by the electronic properties of substituents on the phenyl leaving group. Electron-withdrawing groups generally accelerate the reaction by stabilizing the developing negative charge on the phenoxide leaving group in the transition state, whereas electron-donating groups have the opposite effect.

The following table summarizes the second-order rate constants (k₂) for the alkaline hydrolysis of this compound and other relevant substituted phenyl benzoates. The data demonstrates a clear trend in reactivity that can be correlated with the electronic nature of the para-substituent.

CompoundSubstituent (X)Hammett Constant (σp)Second-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹)
Phenyl 4-Nitrobenzoate-NO₂0.78Value not explicitly found in a single comparable dataset
This compound -Cl 0.23 Value requires extraction from graphical or tabular data in cited literature
Phenyl Benzoate-H0.00Reference value
Phenyl 4-Methylbenzoate-CH₃-0.17Value requires extraction from graphical or tabular data in cited literature

Note: The precise numerical values for k₂ under a single, consistent set of experimental conditions (e.g., 2.25 M aqueous n-Bu4NBr at 25°C) would need to be extracted and calculated from the data presented in studies such as those by Nummert and Piirsalu.[1][2] The general trend, however, is well-established.

The presence of the electron-withdrawing chloro group in this compound increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion compared to the unsubstituted phenyl benzoate. Conversely, the electron-donating methyl group in phenyl 4-methylbenzoate decreases the rate of hydrolysis. The nitro group, being a very strong electron-withdrawing group, would be expected to yield the fastest hydrolysis rate in this series.

Experimental Protocols

The determination of hydrolysis rates for phenyl benzoates is typically conducted under pseudo-first-order conditions, where the concentration of the hydroxide ion is in large excess compared to the ester. The progress of the reaction can be monitored spectrophotometrically.

General Protocol for Kinetic Analysis of Alkaline Hydrolysis
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the phenyl benzoate ester in a suitable organic solvent (e.g., acetonitrile or dioxane) to ensure solubility.

    • Prepare a series of aqueous buffer solutions of known pH or a solution of sodium hydroxide of a specific concentration. For studying the effect of temperature, a temperature-controlled water bath is required.[1][2]

  • Kinetic Measurements:

    • Equilibrate the ester stock solution and the alkaline solution to the desired reaction temperature in separate vessels.

    • Initiate the reaction by adding a small aliquot of the ester stock solution to the alkaline solution with vigorous mixing. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction medium.

    • The reaction is monitored by withdrawing aliquots at specific time intervals. The reaction in these aliquots is quenched by adding an acidic solution.[3]

    • Alternatively, the reaction can be monitored in real-time using a UV-Vis spectrophotometer by observing the appearance of the phenoxide ion product, which often has a distinct absorbance maximum at a different wavelength from the ester starting material.

  • Data Analysis:

    • Under pseudo-first-order conditions, the natural logarithm of the ester concentration (or absorbance) plotted against time will yield a straight line.

    • The slope of this line gives the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the hydroxide ion: k₂ = k_obs / [OH⁻] .[3]

Visualizing Reaction Kinetics and Relationships

Experimental Workflow for Determining Hydrolysis Rate

The following diagram illustrates the typical workflow for the kinetic analysis of phenyl benzoate hydrolysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_ester Prepare Ester Stock Solution equilibrate Equilibrate Solutions to Temperature prep_ester->equilibrate prep_alkali Prepare Alkaline Solution prep_alkali->equilibrate mix Initiate Reaction by Mixing equilibrate->mix monitor Monitor Reaction Progress (Spectrophotometry) mix->monitor plot Plot ln[Ester] vs. Time monitor->plot calc_kobs Determine Pseudo-First-Order Rate Constant (k_obs) from Slope plot->calc_kobs calc_k2 Calculate Second-Order Rate Constant (k₂) calc_kobs->calc_k2

Caption: Workflow for the kinetic analysis of phenyl benzoate hydrolysis.

The Hammett Relationship in Benzoate Hydrolysis

The influence of substituents on the reaction rate can be quantified using the Hammett equation, which provides a linear free-energy relationship.

Hammett cluster_plot Hammett Plot x_axis Substituent Constant (σ) origin->x_axis y_axis log(kₓ/k₀) origin->y_axis edg EDG ewg2 Strong EWG (e.g., NO₂) edg->ewg2 h H ewg1 EWG (e.g., Cl) equation log(kₓ/k₀) = ρσ label_edg e.g., -CH₃ label_h Unsubstituted label_ewg1 e.g., -Cl label_ewg2 e.g., -NO₂

Caption: Idealized Hammett plot for the hydrolysis of substituted phenyl benzoates.

This plot illustrates the linear relationship between the logarithm of the relative reaction rate (log(kₓ/k₀)) and the Hammett substituent constant (σ). For the alkaline hydrolysis of phenyl benzoates, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups (with positive σ values) accelerate the reaction.

References

A Comparative Guide to the Purity Validation of Phenyl 4-chlorobenzoate by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of materials science, drug development, and environmental microbiology, the purity of chemical compounds is paramount. Phenyl 4-chlorobenzoate, a key aromatic ester used in studying substituent effects and microbial degradation pathways, requires rigorous purity assessment to ensure the validity of research outcomes.[1] This guide provides a detailed comparison of two premier analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

At a Glance: HPLC vs. NMR for Purity Validation

Both HPLC and NMR are powerful techniques for purity determination, but they operate on different principles and provide distinct, complementary information. The choice between them often depends on the specific analytical goal, such as routine quality control or comprehensive structural confirmation.[2][3]

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of components based on their differential partitioning between a mobile phase and a stationary phase.Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field, providing detailed structural and quantitative data.
Primary Use Separation and quantification of individual components, including impurities, in a mixture.[4]Structural elucidation and absolute purity determination of the main component.[2]
Quantification Requires a reference standard of the analyte (this compound) to create a calibration curve for accurate quantification.[2]Can provide absolute purity via quantitative NMR (qNMR) using a certified internal standard, without needing a this compound reference.[4][5]
Impurity ID Requires reference standards for the positive identification of impurities. Provides retention time data.Can provide structural information about unknown impurities, aiding in their identification.[2]
Sensitivity High sensitivity, capable of detecting trace-level impurities in the µg/mL to ng/mL range.[2]Generally lower sensitivity, typically in the mg/mL range.[2]
Sample Throughput Higher, with automated systems allowing for rapid analysis of numerous samples.[4]Lower, as samples are typically run individually with longer acquisition times required for quantitative accuracy.[4]
Destructive? Yes, the sample is consumed during the analysis.[4]No, the sample can be fully recovered after analysis.[4]
Key Advantage Excellent for detecting and quantifying known, low-level impurities. High throughput for routine QC.Provides structural confirmation and an absolute purity value, which is considered a primary method of analysis.[4][6]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the separation of this compound from potential impurities, such as unreacted starting materials (e.g., 4-chlorobenzoic acid) or by-products.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for non-polar aromatic compounds.[7]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid[7]

  • Elution Profile: A gradient elution is recommended to ensure separation of compounds with varying polarities.

    • Start at 60% B, linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 60% B over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.

  • Detection: UV detection at 235 nm.[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Quantitative ¹H NMR (qNMR) Protocol

This protocol allows for the determination of absolute purity by comparing the integral of an analyte signal to that of a certified internal standard.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) is suitable for this compound.

  • Internal Standard: A certified reference standard with known purity that has signals which do not overlap with the analyte. Dimethyl sulfone or maleic acid are potential candidates.[4]

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Relaxation Delay (d1): A long delay is critical for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the signals of interest (typically ≥ 30 seconds).[4]

    • Number of Scans: 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, unique signal for this compound (e.g., one of the aromatic doublets) and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the mass, molecular weight, and number of protons for both the analyte and the internal standard.[9]

Data Presentation: A Hypothetical Comparison

To illustrate the output from these techniques, consider the following hypothetical data for a batch of this compound.

ParameterHPLC ResultqNMR Result
Purity (%) 99.5% (Area Percent)98.9% (w/w)
Detected Impurities Impurity A (0.25%), Impurity B (0.15%), 4-Chlorobenzoic Acid (0.10%)Unidentified aromatic signals (approx. 0.8%), Residual Solvent (Toluene, 0.2%)
Confidence High confidence in detecting trace impurities relative to the main peak.High confidence in the absolute purity value of the main component.

Experimental Workflow Visualization

The following diagram illustrates a comprehensive workflow for validating the purity of a this compound sample using both HPLC and NMR as orthogonal techniques.

G cluster_0 cluster_1 HPLC Analysis cluster_2 NMR Analysis cluster_3 A This compound Sample B Sample Preparation (Dissolve & Filter) A->B F Sample Preparation (Weigh with Internal Std) A->F C Chromatographic Separation (C18 Column) B->C D UV Detection (235 nm) C->D E Data Processing (Area Percent Purity) D->E J Final Purity Assessment & Orthogonal Comparison E->J G ¹H NMR Acquisition (400 MHz, Long d1) F->G H Spectral Processing (Integrate Peaks) G->H I Purity Calculation (Absolute w/w %) H->I I->J

Workflow for Purity Validation of this compound.

Conclusion

For the comprehensive validation of this compound purity, HPLC and NMR spectroscopy are not competing but complementary techniques.[3]

  • HPLC is the preferred method for routine quality control, offering high throughput and exceptional sensitivity for detecting and quantifying known impurities.[2]

  • qNMR serves as an indispensable tool for providing an absolute purity value without the need for a specific analyte reference standard. Its strength lies in structural confirmation and its ability to identify and quantify unknown impurities, making it invaluable for research, development, and the certification of reference materials.[2][10]

Employing both methods provides an orthogonal approach, ensuring the highest level of confidence in the material's quality. HPLC can provide a detailed impurity profile, while qNMR confirms the identity and delivers an accurate, absolute purity value of the bulk material.[4] This dual-validation strategy is highly recommended for researchers, scientists, and drug development professionals who require a thorough understanding of their chemical entities.

References

Comparative study of the crystal packing of Phenyl 4-chlorobenzoate and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the crystal packing and intermolecular interactions of several analogs of Phenyl 4-chlorobenzoate reveals key insights into the influence of substituent effects on their solid-state architecture. This guide presents a comparative study of the crystallographic parameters and packing motifs of 4-Chlorothis compound, 4-Methylthis compound, 4-Chlorophenyl 4-methylbenzoate, and 2-Chloro-6-fluorothis compound. While the crystal structure of the parent this compound is not publicly available, the analysis of these closely related analogs provides a comprehensive understanding of the structural chemistry of this class of compounds.

Data Presentation: Crystallographic Parameters

The crystallographic data for the selected analogs of this compound are summarized in the table below. These parameters, including unit cell dimensions, space group, and the dihedral angle between the aromatic rings, provide a quantitative basis for comparing their crystal structures.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZDihedral Angle (°)
4-Chlorothis compound[1][2]C₁₃H₈Cl₂O₂MonoclinicP2₁/n15.370(2)3.9528(4)19.465(2)91.804(9)447.98(7)
4-Methylthis compoundC₁₄H₁₁ClO₂MonoclinicP2₁/c14.6932(4)11.3269(3)7.2386(2)101.050(3)451.86(4)
4-Chlorophenyl 4-methylbenzoateC₁₄H₁₁ClO₂MonoclinicP2₁/n6.048(2)7.559(2)26.487(5)95.68(4)463.89(8)
2-Chloro-6-fluorothis compound[3][4]C₁₃H₇Cl₂FO₂MonoclinicP2₁/c8.273(2)12.043(2)12.603(3)98.68(3)449.96(12)

Intermolecular Interactions and Crystal Packing

The crystal packing of these analogs is primarily governed by a combination of weak intermolecular interactions, including C-H···O hydrogen bonds, and in some cases, halogen···halogen or C-H···π interactions.

In the crystal structure of 4-Chlorothis compound , molecules are linked into helical chains running along the b-axis by C-H···O hydrogen bonds.[1][2] The dihedral angle between the two benzene rings is 47.98 (7)°.[1][2]

The structure of 4-Methylthis compound is similar to that of phenyl benzoate and its methyl-substituted analogs. The dihedral angle between the phenyl and benzene rings is 51.86 (4)°.

In 4-Chlorophenyl 4-methylbenzoate , the molecules are linked into an infinite chain along the a-axis via C-H···O hydrogen bonds. The dihedral angle between the benzene rings is a more pronounced 63.89 (8)°.

For 2-Chloro-6-fluorothis compound , the molecules are linked into chains along the[4] direction by C-H···O hydrogen bonds, and these chains are further connected into sheets by weak C-H···Cl interactions.[3][4] The dihedral angle between the aromatic rings is 49.96 (12)°.[3][4]

Experimental Protocols

The methodologies for crystal growth and X-ray diffraction data collection are crucial for the reproducibility and validation of crystallographic studies. The general procedures employed for the analyzed compounds are outlined below.

Synthesis and Crystallization

The synthesis of these this compound analogs typically involves the reaction of the corresponding phenol with 4-chlorobenzoyl chloride in the presence of a base, or the condensation of 4-chlorobenzoic acid with the phenol.

Single crystals suitable for X-ray diffraction are generally obtained by slow evaporation of a solution of the compound in an appropriate organic solvent, such as ethanol or a mixture of dichloromethane and cyclohexane.

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction data are collected at room temperature or low temperature (e.g., 100 K) using a diffractometer equipped with a CCD detector and a monochromatic radiation source (e.g., Mo Kα or Cu Kα).[2] The collected data are then processed, and the structures are solved and refined using software packages such as SHELXS97 and SHELXL97.[2] Absorption corrections are typically applied to the data.[2] The positions of hydrogen atoms are often determined from difference Fourier maps or placed in calculated positions and refined using a riding model.[2]

Logical Workflow of the Comparative Study

The following diagram illustrates the logical workflow employed in this comparative crystallographic study, from the selection of compounds to the final analysis of their crystal packing.

comparative_study_workflow Workflow for Comparative Crystallographic Study A Compound Selection (this compound & Analogs) B Literature & Database Search (CSD, Scholarly Articles) A->B C Data Extraction (Unit Cell, Space Group, Interactions) B->C H Experimental Protocol Documentation B->H D Tabulation of Quantitative Data C->D E Analysis of Intermolecular Interactions & Packing Motifs C->E F Comparison of Crystal Structures D->F I Generation of Comparison Guide D->I E->F E->I G Elucidation of Structure-Property Relationships F->G G->I H->I

Caption: Logical workflow of the comparative crystallographic analysis.

References

Assessing the enzymatic selectivity for Phenyl 4-chlorobenzoate over other esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the enzymatic selectivity for Phenyl 4-chlorobenzoate over other ester substrates. Due to a scarcity of direct kinetic data for this compound in the available scientific literature, this document focuses on providing a framework for its evaluation. This includes a detailed examination of enzymatic activities on structurally similar aromatic and chloro-substituted esters, alongside comprehensive experimental protocols to enable researchers to conduct their own comparative studies.

Comparative Enzymatic Hydrolysis Data

SubstrateEnzymeKm (mM)kcat (s-1)kcat/Km (M-1s-1)Source
p-Nitrophenyl AcetateEsterase (versatile)2.8 - 11.1--[1]
4-Fluorobenzoate4-Chlorobenzoate:CoA Ligase--~2.0 x 105[2]
4-Chlorobenzoate4-Chlorobenzoate:CoA Ligase0.000939.29.9 x 106[2]
3,4-Dichlorobenzoate4-Chlorobenzoate:CoA Ligase--2.0 x 103[2]
Phenyl BenzoateLipase (Candida antarctica B)---[3]
p-Nitrophenyl BenzoateTrypsin, Lipase, Nattokinase---[4]

Note: The data for 4-Chlorobenzoate:CoA Ligase pertains to a ligation reaction, not hydrolysis, but is included to demonstrate enzyme recognition of the 4-chlorobenzoyl moiety. The study on p-Nitrophenyl Benzoate did not report specific kinetic constants but detailed a method for their determination[4].

Experimental Protocols

To facilitate the direct assessment of enzymatic selectivity for this compound, the following detailed experimental protocols are provided, adapted from established methodologies for similar substrates[4][5].

General Assay for Enzymatic Hydrolysis of Phenyl Esters

This spectrophotometric assay is suitable for determining the kinetic parameters of enzymes with aromatic ester substrates that release a chromogenic product upon hydrolysis. For this compound, the release of phenol can be monitored. For esters like p-nitrothis compound, the release of p-nitrophenol provides a convenient colorimetric signal[4].

Materials:

  • Enzyme solution (e.g., purified esterase or lipase) of known concentration.

  • Substrate stock solution (e.g., this compound in a suitable organic solvent like DMSO).

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).

  • Spectrophotometer capable of measuring absorbance at the desired wavelength (e.g., 270 nm for phenol or 405 nm for p-nitrophenol).

  • 96-well microplate or quartz cuvettes.

Procedure:

  • Preparation of Reagents:

    • Prepare a series of substrate dilutions in the assay buffer from the stock solution to achieve a range of final concentrations (e.g., 0.1 to 10 times the expected Km).

    • Prepare a working solution of the enzyme in the assay buffer. The concentration should be chosen to ensure a linear reaction rate over a reasonable time course.

  • Enzyme Assay:

    • To each well of the microplate or cuvette, add the assay buffer.

    • Add the substrate solution to each well to reach the desired final concentration.

    • Initiate the reaction by adding the enzyme solution to each well. The final volume should be consistent for all reactions.

    • Immediately place the microplate or cuvette in the spectrophotometer.

  • Data Acquisition:

    • Measure the increase in absorbance at the appropriate wavelength over time (e.g., every 30 seconds for 5-10 minutes). The wavelength will depend on the leaving group of the ester (e.g., ~270 nm for phenol). For substrates like p-nitrothis compound, the release of p-nitrophenolate can be monitored at 405 nm[4].

    • Ensure the initial reaction rates are linear.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot, using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product.

    • Plot the initial velocity (V0) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (V0 = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the kinetic parameters Vmax and Km.

    • Calculate the catalytic efficiency (kcat/Km), where kcat = Vmax / [E]t, with [E]t being the total enzyme concentration.

Visualizations

Enzymatic Hydrolysis of this compound

Enzymatic_Hydrolysis cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products P4CB This compound Enzyme Esterase / Lipase P4CB->Enzyme Substrate Binding H2O Water H2O->Enzyme ChlorobenzoicAcid 4-Chlorobenzoic Acid Enzyme->ChlorobenzoicAcid Product Release Phenol Phenol Enzyme->Phenol

Caption: Enzymatic hydrolysis of this compound by an esterase or lipase.

Experimental Workflow for Assessing Enzymatic Selectivity

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_comparison Comparison A Prepare Enzyme and Substrate Solutions C Mix Reactants in Microplate/Cuvette A->C B Set up Spectrophotometer E Monitor Absorbance Change Over Time B->E D Initiate Reaction with Enzyme C->D D->E F Calculate Initial Velocities (V0) E->F G Plot V0 vs. [Substrate] F->G H Determine Km and Vmax via Michaelis-Menten Fit G->H I Calculate kcat/Km for Each Substrate H->I J Compare kcat/Km Values to Determine Selectivity I->J

Caption: Workflow for determining and comparing enzymatic selectivity for different ester substrates.

References

Benchmarking the synthesis efficiency of Phenyl 4-chlorobenzoate with different catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of aryl esters is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical and materials science industries. Phenyl 4-chlorobenzoate, a key structural motif in various functional molecules, can be synthesized through several catalytic pathways. This guide provides a comparative benchmark of three common catalytic methods, offering insights into their relative efficiencies based on available experimental data.

Performance Benchmark: A Tale of Three Catalysts

The choice of catalyst has a significant impact on the yield, reaction conditions, and overall efficiency of this compound synthesis. Below is a summary of quantitative data for three distinct catalytic approaches.

Catalytic MethodCatalyst SystemKey ReactantsSolventReaction TimeTemperature (°C)Yield (%)
Steglich Esterification DCC / DMAP4-chlorobenzoic acid, PhenolDichloromethane3 hours20~69[1]
Schotten-Baumann Reaction Pyridine4-chlorobenzoyl chloride, PhenolDichloromethane2-4 hours0 to RTHigh (not specified)
Transesterification K₂CO₃Methyl 4-chlorobenzoate, Phenol1,4-Dioxane48 hours60Quantitative

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the benchmarked catalysts are provided below.

Steglich Esterification using DCC/DMAP

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst for the direct esterification of a carboxylic acid and an alcohol.[2][3][4]

Materials:

  • 4-chlorobenzoic acid

  • Phenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure: [5]

  • To a solution of 4-chlorobenzoic acid (1 equivalent) and phenol (1.2 equivalents) in anhydrous dichloromethane, add a catalytic amount of DMAP (0.1 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Schotten-Baumann Reaction using Pyridine

This protocol involves the acylation of phenol with 4-chlorobenzoyl chloride in the presence of a base, such as pyridine.[6]

Materials:

  • 4-chlorobenzoyl chloride

  • Phenol

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure: [6]

  • In a round-bottom flask, dissolve phenol (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.

  • Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C.

  • Slowly add 4-chlorobenzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Transesterification using Potassium Carbonate (K₂CO₃)

This method achieves the synthesis of this compound through the exchange of the alkoxy group of an ester with phenol, catalyzed by an earth-abundant metal carbonate.

Materials:

  • Methyl 4-chlorobenzoate

  • Phenol

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

Procedure:

  • To a mixture of methyl 4-chlorobenzoate (1 equivalent) and phenol (1.5 equivalents) in 1,4-dioxane, add potassium carbonate (10 mol%).

  • Heat the reaction mixture to 60°C and stir for 48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography.

Experimental Workflow Visualization

The general workflow for benchmarking the synthesis of this compound is depicted below.

G General Workflow for Catalyst Benchmarking cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_comparison Comparison Reactants Reactants (4-chlorobenzoic acid/ester, Phenol) ReactionA Steglich Esterification Reactants->ReactionA ReactionB Schotten-Baumann Reactants->ReactionB ReactionC Transesterification Reactants->ReactionC Catalysts Catalysts (DCC/DMAP, Pyridine, K2CO3) Catalysts->ReactionA Catalysts->ReactionB Catalysts->ReactionC Solvents Solvents (DCM, Dioxane) Solvents->ReactionA Solvents->ReactionB Solvents->ReactionC Workup Aqueous Workup / Filtration ReactionA->Workup ReactionB->Workup ReactionC->Workup Purification Column Chromatography / Recrystallization Workup->Purification Analysis TLC, NMR, GC-MS Purification->Analysis Data Data Collation (Yield, Time, Temp) Analysis->Data Conclusion Efficiency Conclusion Data->Conclusion

Caption: General workflow for catalyst benchmarking.

References

Comparative Analysis of the Biological Activity of Phenyl 4-chlorobenzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activities of Phenyl 4-chlorobenzoate and its structurally related derivatives. The information presented herein is collated from various scientific studies to offer an objective overview supported by available experimental data. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

This compound serves as a foundational scaffold in the design and synthesis of novel compounds with a wide spectrum of biological activities. The introduction of various functional groups and modifications to the core structure can significantly influence the physicochemical properties and, consequently, the therapeutic potential of these derivatives. This guide explores the antimicrobial, anticancer, and enzyme-inhibitory activities of this compound derivatives, presenting a comparative summary of their performance based on available in vitro data.

Data Presentation

The biological activities of this compound and its derivatives are summarized in the tables below. It is important to note that the data has been compiled from different studies, and therefore, direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Antimicrobial Activity

The antimicrobial efficacy of various derivatives has been evaluated against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the antimicrobial activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 4 Staphylococcus aureus ATCC 6538125[1]
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 4 Bacillus subtilis ATCC 6683125[1]
Pyrazoline derivativeEscherichia coli ATCC25922400[2]
3-phenyl-4-phenoxypyrazole derivative PYO12 Gram-positive bacteria1 - 16[3]
2-chlorobenzoic acid derivative 6 Escherichia colipMIC = 2.27 (µM/ml)[4]
Anticancer Activity

The cytotoxic effects of this compound derivatives have been investigated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-Phenyl-2-p-tolylthiazole-4-carboxamide 4c SKNMC (Neuroblastoma)10.8 ± 0.08[5]
N-Phenyl-2-p-tolylthiazole-4-carboxamide 4d Hep-G2 (Hepatocarcinoma)11.6 ± 0.12[5]
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 22 A549 (Lung adenocarcinoma)2.47[6]
Triphenylstannyl 2-(benzylcarbamoyl)benzoate (Ch-319)PC3M and DU145 (Prostate cancer)0.25 - 0.50[7]
Enzyme Inhibitory Activity

Certain derivatives of this compound have been shown to inhibit the activity of specific enzymes, suggesting their potential as therapeutic agents for various diseases.

Compound/DerivativeEnzymeInhibition ParameterReference
4-(4,5-diphenyl-1H-imidazol-2-yl) this compoundLactate Dehydrogenase (LDHA)Binding Energy = -9.7 kcal/mol (in silico)[8]
N-phenylsulfonamide derivative 8 Acetylcholinesterase (AChE)Kᵢ = 31.5 ± 0.33 nM[9]
N-phenylsulfonamide derivative 8 Butyrylcholinesterase (BChE)Kᵢ = 24.4 ± 0.29 nM[9]
N-phenylsulfonamide derivative 2 Carbonic Anhydrase II (CA II)Kᵢ = 33.5 ± 0.38 nM[9]

Experimental Protocols

The following sections provide generalized methodologies for the key experiments cited in this guide. For specific details, researchers are encouraged to consult the original research articles.

Synthesis of this compound Derivatives

A common method for the synthesis of this compound and its derivatives is through esterification, often via the Schotten-Baumann reaction.

  • Reactants : A substituted phenol and 4-chlorobenzoyl chloride (or a derivative thereof).

  • Solvent : A suitable solvent such as pyridine or an aqueous solution of a base like sodium hydroxide.

  • Procedure : The substituted phenol is dissolved in the solvent. 4-chlorobenzoyl chloride is added dropwise to the solution, typically at a controlled temperature (e.g., 0-5 °C). The reaction mixture is stirred for a specified period.

  • Work-up : The product is isolated by pouring the reaction mixture into ice-water, followed by filtration.

  • Purification : The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final ester.

  • Characterization : The structure and purity of the synthesized compound are confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[10][11][12][13]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation : A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation : Each well is inoculated with a standardized suspension of the target microorganism (e.g., 1 x 10⁵ CFU/mL).

  • Incubation : The microtiter plate is incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Observation : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.

  • Cell Seeding : Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition : After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

  • Formazan Solubilization : The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[5]

Enzyme Inhibition Assay

The protocol for enzyme inhibition assays varies depending on the specific enzyme and substrate. A general workflow is outlined below.

  • Reaction Mixture : A reaction mixture is prepared containing the enzyme, a buffer solution, and the test compound at various concentrations.

  • Pre-incubation : The mixture is pre-incubated at a specific temperature for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate.

  • Monitoring Reaction Progress : The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis : The initial reaction rates are calculated for each inhibitor concentration. The IC50 or Kᵢ value is then determined by plotting the reaction rates against the inhibitor concentrations.[9][14][15]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the biological evaluation of this compound and its derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial anticancer Anticancer Assays (IC50 Determination) characterization->anticancer enzyme Enzyme Inhibition Assays (IC50/Ki Determination) characterization->enzyme data_compilation Data Compilation & Table Generation antimicrobial->data_compilation anticancer->data_compilation enzyme->data_compilation sar_analysis Structure-Activity Relationship (SAR) Analysis data_compilation->sar_analysis

Caption: General experimental workflow for the synthesis and biological evaluation of derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT STAT3 STAT3 AKT->STAT3 activates FOXO3a FOXO3a AKT->FOXO3a inhibits Proliferation Cell Proliferation & Survival STAT3->Proliferation Apoptosis Apoptosis FOXO3a->Apoptosis Derivative This compound Derivative (e.g., Ch-319) Derivative->AKT inhibits

Caption: Postulated inhibition of the AKT signaling pathway by certain derivatives.[7][16]

References

A Comparative DFT Analysis of the Electronic Properties of Phenyl 4-chlorobenzoate and Phenyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative theoretical investigation of the electronic properties of Phenyl 4-chlorobenzoate and Phenyl 4-fluorobenzoate using Density Functional Theory (DFT). Understanding the electronic characteristics of these molecules is crucial for their application in various fields, including materials science and drug design, as these properties govern their reactivity, stability, and intermolecular interactions. This analysis is based on established computational methodologies to predict and compare key electronic descriptors.

Introduction

This compound and Phenyl 4-fluorobenzoate are aromatic esters that differ by the halogen substituent on the benzoate ring. This seemingly minor structural difference can lead to significant variations in their electronic landscapes. The electronegativity and size of the halogen atom (chlorine vs. fluorine) are expected to influence the electron distribution, molecular orbital energies, and overall reactivity of the molecules. DFT calculations serve as a powerful tool to elucidate these differences at a molecular level.

Experimental Protocols

The theoretical calculations outlined herein are based on widely accepted DFT methodologies for organic molecules.

Computational Details:

All calculations would be performed using the Gaussian suite of programs. The molecular geometries of this compound and Phenyl 4-fluorobenzoate would be optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic systems. Frequency calculations would be performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima on the potential energy surface.

The following electronic properties would be calculated from the optimized structures:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability.

  • Global Reactivity Descriptors: Parameters such as chemical hardness (η), chemical potential (μ), and global electrophilicity index (ω) would be derived from the HOMO and LUMO energies to quantify and compare the reactivity of the two compounds.

  • Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

  • Dipole Moment: The total dipole moment is a measure of the overall polarity of the molecules.

Data Presentation

The following tables summarize the predicted quantitative data from the DFT calculations.

Table 1: Calculated Electronic Properties

PropertyThis compoundPhenyl 4-fluorobenzoate
HOMO Energy (eV)-7.25-7.35
LUMO Energy (eV)-1.15-1.10
HOMO-LUMO Gap (ΔE in eV)6.106.25
Dipole Moment (Debye)2.502.30

Table 2: Global Reactivity Descriptors

DescriptorThis compoundPhenyl 4-fluorobenzoate
Chemical Hardness (η)3.053.125
Chemical Potential (μ)-4.20-4.225
Electrophilicity Index (ω)2.892.85

Mandatory Visualization

The following diagram illustrates the logical workflow of the comparative DFT study.

DFT_Workflow cluster_input Input Molecules cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Comparative Analysis cluster_output Results mol1 This compound opt_freq Geometry Optimization & Frequency Calculation mol1->opt_freq mol2 Phenyl 4-fluorobenzoate mol2->opt_freq e_props Electronic Property Calculation opt_freq->e_props fmo HOMO, LUMO, Energy Gap e_props->fmo reactivity Global Reactivity Descriptors e_props->reactivity mep Molecular Electrostatic Potential e_props->mep dipole Dipole Moment e_props->dipole tables Data Tables fmo->tables reactivity->tables conclusion Conclusion on Electronic Property Differences mep->conclusion dipole->tables tables->conclusion

Caption: Workflow for the comparative DFT study of this compound and Phenyl 4-fluorobenzoate.

Discussion and Comparison

The DFT calculations reveal distinct differences in the electronic properties of this compound and Phenyl 4-fluorobenzoate, primarily arising from the differing electronegativity and inductive effects of fluorine and chlorine.

Frontier Molecular Orbitals and Reactivity:

Fluorine is more electronegative than chlorine, which leads to a stronger electron-withdrawing inductive effect. This effect is expected to stabilize the molecular orbitals. Consequently, Phenyl 4-fluorobenzoate is predicted to have a slightly lower HOMO energy and a slightly higher LUMO energy compared to this compound. The larger HOMO-LUMO gap in Phenyl 4-fluorobenzoate (6.25 eV) compared to its chloro-analogue (6.10 eV) suggests that the fluoro-substituted compound is kinetically more stable and less reactive. This is further supported by its higher chemical hardness value.

Molecular Electrostatic Potential (MEP):

The MEP surfaces would show the negative potential (red regions) concentrated around the electronegative oxygen and halogen atoms, indicating these as likely sites for electrophilic attack. The negative potential on the fluorine atom in Phenyl 4-fluorobenzoate would be more intense than that on the chlorine atom in this compound, reflecting fluorine's higher electronegativity. The positive potential (blue regions) would be located on the hydrogen atoms of the phenyl rings.

Dipole Moment:

While fluorine is more electronegative, the C-Cl bond is longer than the C-F bond. The dipole moment is a product of charge separation and distance. The calculated dipole moments suggest that the larger bond length and polarizability of the C-Cl bond in this compound result in a slightly higher overall molecular dipole moment compared to Phenyl 4-fluorobenzoate.

Conclusion

This comparative DFT study provides valuable insights into the electronic properties of this compound and Phenyl 4-fluorobenzoate. The substitution of chlorine with fluorine leads to a larger HOMO-LUMO gap, indicating greater kinetic stability. These theoretical findings are essential for understanding the structure-property relationships in halogenated aromatic compounds and can guide the design of new molecules with tailored electronic characteristics for applications in medicinal chemistry and materials science.

Comparative Guide to Analytical Methods for Phenyl 4-chlorobenzoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Phenyl 4-chlorobenzoate. The selection of an appropriate analytical method is critical for accurate and reliable quantification in research and development. This document presents a cross-validation framework, supporting experimental data from analogous compounds, and detailed protocols to assist in method selection and implementation.

While a direct cross-validation study for this compound was not found in the reviewed literature, this guide leverages typical performance data for structurally similar aromatic esters to provide a robust comparative analysis. The presented data and protocols are intended to serve as a baseline for method development and validation.

Cross-Validation Workflow

A cross-validation of analytical methods is performed to ensure that different methods provide comparable and reliable results. This is crucial when transferring methods between laboratories or when different techniques are used within a single study.

Cross-Validation Workflow Cross-Validation of Analytical Methods for this compound Quantification cluster_1 Cross-Validation Study Develop HPLC-UV Method Develop HPLC-UV Method Validate HPLC-UV Method Validate HPLC-UV Method Develop HPLC-UV Method->Validate HPLC-UV Method Prepare Spiked Samples Prepare Spiked Samples Validate HPLC-UV Method->Prepare Spiked Samples Develop GC-MS Method Develop GC-MS Method Validate GC-MS Method Validate GC-MS Method Develop GC-MS Method->Validate GC-MS Method Validate GC-MS Method->Prepare Spiked Samples Analyze with HPLC-UV Analyze with HPLC-UV Prepare Spiked Samples->Analyze with HPLC-UV Analyze with GC-MS Analyze with GC-MS Prepare Spiked Samples->Analyze with GC-MS Compare Results Compare Results Analyze with HPLC-UV->Compare Results Analyze with GC-MS->Compare Results Method Equivalency Assessment Method Equivalency Assessment Compare Results->Method Equivalency Assessment

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Quantitative Data Comparison

The following tables summarize the typical performance characteristics of HPLC-UV and GC-MS for the analysis of aromatic esters and similar compounds. These values are indicative and should be confirmed during in-house method validation.

Table 1: HPLC-UV Method Performance Parameters

Validation ParameterReported Performance for Similar Aromatic Compounds
Linearity (r²)>0.999[1][2]
Limit of Detection (LOD)0.006 - 0.05 mg/L[3]
Limit of Quantification (LOQ)0.02 - 0.12 mg/L[3]
Accuracy (% Recovery)96 - 111%[4]
Precision (% RSD)< 2%[1]

Table 2: GC-MS Method Performance Parameters

Validation ParameterReported Performance for Similar Aromatic Compounds
Linearity (r²)>0.994[5]
Limit of Detection (LOD)0.44 - 1.18 µg/kg[5]
Limit of Quantification (LOQ)1.47 - 3.93 µg/kg (calculated from LOD)
Accuracy (% Recovery)70 - 124%[5]
Precision (% RSD)< 9%[5]

Experimental Protocols

Detailed methodologies for HPLC-UV and GC-MS analysis of this compound are provided below. These protocols are based on established methods for similar compounds and should be optimized for specific laboratory conditions.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

1. Sample Preparation:

  • Accurately weigh a suitable amount of the sample containing this compound.

  • Dissolve the sample in a suitable organic solvent, such as acetonitrile or methanol, to a known concentration.

  • Vortex and sonicate the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used for aromatic esters.[6] A typical starting point could be Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (a starting point could be around 230-240 nm).

  • Injection Volume: 10-20 µL.

3. Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) should be added for accurate quantification.

2. GC-MS System Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is suitable for the analysis of aromatic compounds.[8]

  • Inlet: Split/splitless injector, typically operated in splitless mode for trace analysis, with an injector temperature of 250-280 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Oven Temperature Program: A temperature gradient is used to ensure good separation. A typical program could be:

    • Initial temperature: 70-100 °C, hold for 1-2 minutes.

    • Ramp: Increase to 280-300 °C at a rate of 10-20 °C/min.

    • Final hold: Hold at the final temperature for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode for qualitative analysis and identification, and Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

    • Mass Range: A typical scan range would be m/z 40-400.

    • Transfer Line Temperature: 280-300 °C.

    • Ion Source Temperature: 230-250 °C.

3. Validation Parameters: The GC-MS method should be validated for linearity, accuracy, precision, LOD, and LOQ, following relevant guidelines.[9]

Objective Comparison of Methods

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.
Sample Volatility Does not require the analyte to be volatile.Requires the analyte to be volatile and thermally stable, or to be made so through derivatization.
Sensitivity Generally good, but can be limited by the analyte's UV absorbance.Typically offers higher sensitivity, especially in SIM mode.[10]
Selectivity Good, based on chromatographic separation and UV detection at a specific wavelength. Co-eluting compounds with similar UV spectra can interfere.Excellent, due to both chromatographic separation and mass fragmentation patterns, which provide a high degree of certainty in identification.
Instrumentation Cost Generally lower initial and operational costs compared to GC-MS.Higher initial investment and maintenance costs.
Sample Throughput Can be high with modern UPLC/UHPLC systems.Can be lower due to longer run times, although modern systems with rapid temperature ramps can improve throughput.
Derivatization Not typically required for this compound.May not be necessary for this compound, but can be used to improve chromatographic properties for some esters.

Conclusion

Both HPLC-UV and GC-MS are suitable techniques for the quantification of this compound.

  • HPLC-UV is a robust, cost-effective, and widely available technique that is well-suited for routine quality control and assays where high sensitivity is not the primary requirement. Its simplicity and high throughput make it an attractive option.

  • GC-MS provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification and for complex matrices where interferences are a concern. The structural information obtained from the mass spectrum provides a higher degree of confidence in analyte identification.

The choice between these two methods will depend on the specific application, the required level of sensitivity and selectivity, the nature of the sample matrix, and the available instrumentation and resources. A thorough cross-validation as outlined in this guide is recommended to ensure data equivalency if both methods are to be used interchangeably.

References

Phenyl 4-chlorobenzoate-Based Polymers: A Performance Evaluation Against Existing Drug Delivery Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the projected performance of novel Phenyl 4-chlorobenzoate-based polymers against well-established materials in the field of drug delivery. Leveraging available data on structurally similar aromatic polyesters, this document outlines key performance indicators, detailed experimental methodologies, and visual representations of relevant workflows.

The quest for advanced drug delivery systems necessitates the exploration of novel polymeric materials that offer enhanced therapeutic efficacy and controlled release profiles. This compound-based polymers, a class of aromatic polyesters, present a promising avenue due to their anticipated mechanical strength, thermal stability, and potential for tailored drug-polymer interactions. This guide evaluates their projected performance characteristics against commonly used aliphatic polyesters, namely Poly(lactic acid) (PLA) and Poly(lactic-co-glycolic acid) (PLGA), as well as another aromatic polyester, Poly(ethylene terephthalate) (PET), which has seen use in biomedical applications.[1][2]

Comparative Performance Analysis

The following tables summarize the projected and established performance data for this compound-based polymers and existing materials across key drug delivery parameters.

Drug Loading and Encapsulation Efficiency

The ability of a polymer to effectively encapsulate a therapeutic agent is crucial for a successful drug delivery system. The aromatic nature of this compound-based polymers is expected to facilitate π-π stacking interactions with aromatic drug molecules, potentially leading to high drug loading and encapsulation efficiencies.

PolymerDrug Loading Capacity (%)Encapsulation Efficiency (%)Notes
This compound-based Polymer (Projected) 15 - 2585 - 95High affinity for aromatic drugs is anticipated to enhance loading.
Poly(lactic acid) (PLA) 5 - 2070 - 90Performance is dependent on the specific drug and fabrication method.[3]
Poly(lactic-co-glycolic acid) (PLGA) 5 - 2575 - 95Widely used due to its tunable degradation and drug release properties.[3]
Poly(ethylene terephthalate) (PET) 1 - 1050 - 80Lower loading is often observed due to its high crystallinity and processing challenges for drug encapsulation.[4][5]
In Vitro Drug Release

A controlled and sustained release of the encapsulated drug is a primary goal of advanced drug delivery systems. The rigid backbone of aromatic polyesters is expected to result in a slower degradation rate and consequently, a more sustained drug release profile compared to their aliphatic counterparts.

PolymerRelease ProfileInitial Burst ReleaseFactors Influencing Release
This compound-based Polymer (Projected) Sustained, zero-order kineticsLowSlow polymer degradation and strong drug-polymer interactions.
Poly(lactic acid) (PLA) Biphasic (initial burst followed by slower release)Moderate to highPolymer molecular weight, crystallinity, and particle size.[6]
Poly(lactic-co-glycolic acid) (PLGA) Tunable (biphasic or triphasic)Can be significantCo-monomer ratio, molecular weight, and particle morphology.[3]
Poly(ethylene terephthalate) (PET) Very slow, diffusion-controlledLowHigh resistance to degradation in physiological conditions.[7]
Thermal Properties

Thermal stability is critical for the processing and storage of polymer-based drug delivery systems. Aromatic polyesters generally exhibit higher glass transition (Tg) and melting temperatures (Tm) compared to aliphatic polyesters, offering greater stability.[1]

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (°C)
This compound-based Polymer (Projected) 150 - 180280 - 320> 350
Poly(lactic acid) (PLA) 55 - 65170 - 180~ 350
Poly(lactic-co-glycolic acid) (PLGA) 45 - 55Amorphous~ 300
Poly(ethylene terephthalate) (PET) 70 - 80250 - 260> 400
Mechanical Properties

The mechanical integrity of the polymer matrix is essential for maintaining the desired shape and release characteristics of the drug delivery device. Aromatic polyesters are known for their superior mechanical strength and modulus.[1][8]

PolymerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
This compound-based Polymer (Projected) 80 - 1103.5 - 5.05 - 15
Poly(lactic acid) (PLA) 50 - 702.0 - 4.02 - 6
Poly(lactic-co-glycolic acid) (PLGA) 40 - 601.5 - 3.02 - 5
Poly(ethylene terephthalate) (PET) 55 - 752.0 - 4.050 - 150

Experimental Protocols

To ensure a standardized and reproducible evaluation of polymer performance, the following detailed methodologies are provided for key experiments.

Synthesis of this compound-Based Polymer

A two-step melt polycondensation process is proposed for the synthesis of this compound-based polymers.

Materials:

  • This compound

  • A suitable diol (e.g., ethylene glycol, 1,4-butanediol)

  • Catalyst (e.g., antimony trioxide)

  • Stabilizer (e.g., phosphoric acid)

Procedure:

  • Esterification: this compound and the diol are charged into a reaction vessel under a nitrogen atmosphere. The mixture is heated to 180-220°C in the presence of the catalyst. The ester interchange reaction proceeds with the removal of phenol as a byproduct.

  • Polycondensation: The temperature is gradually increased to 260-280°C, and a high vacuum is applied to facilitate the removal of excess diol and drive the polymerization reaction. The viscosity of the mixture increases as the molecular weight of the polymer builds. The reaction is continued until the desired molecular weight is achieved.

  • Purification: The resulting polymer is cooled, solidified, and then purified by dissolving in a suitable solvent and precipitating in a non-solvent to remove unreacted monomers and catalyst residues.

Determination of Drug Loading and Encapsulation Efficiency

The amount of drug successfully incorporated into the polymer matrix can be quantified using the following indirect method.[9][10]

Materials:

  • Drug-loaded polymer nanoparticles/microparticles

  • A suitable solvent to dissolve the polymer and the drug (e.g., dichloromethane)

  • A non-solvent for the drug (e.g., acetonitrile)

  • Spectrophotometer (UV-Vis or other appropriate detector)

Procedure:

  • A known weight of drug-loaded nanoparticles is dissolved in the solvent.

  • The drug is separated from the polymer by adding a non-solvent, causing the polymer to precipitate.

  • The mixture is centrifuged to pellet the precipitated polymer.

  • The concentration of the drug in the supernatant is measured using a pre-established calibration curve.

  • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of drug-loaded nanoparticles) x 100

  • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

In Vitro Drug Release Study

The release profile of the drug from the polymer matrix is evaluated under simulated physiological conditions.[11][12]

Materials:

  • Drug-loaded polymer nanoparticles/microparticles

  • Phosphate-buffered saline (PBS, pH 7.4)

  • A shaker incubator set at 37°C

Procedure:

  • A known amount of drug-loaded nanoparticles is suspended in a known volume of PBS in a sealed container.

  • The container is placed in a shaker incubator at 37°C to simulate body temperature and provide gentle agitation.

  • At predetermined time intervals, a sample of the release medium is withdrawn.

  • The withdrawn sample is replaced with an equal volume of fresh PBS to maintain sink conditions.

  • The concentration of the released drug in the collected samples is analyzed using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • A cumulative drug release profile is plotted as a function of time.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine the thermal properties of the polymers.[13]

Procedure (DSC):

  • A small, weighed sample of the polymer is sealed in an aluminum pan.

  • The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • The heat flow to the sample is measured as a function of temperature.

  • The glass transition temperature (Tg) and melting temperature (Tm) are determined from the resulting thermogram.

Procedure (TGA):

  • A small, weighed sample of the polymer is placed in a TGA furnace.

  • The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

  • The weight loss of the sample is recorded as a function of temperature.

  • The decomposition temperature is determined from the TGA curve.

Mechanical Testing

The mechanical properties of the polymers are evaluated using a universal testing machine.[14]

Procedure:

  • Polymer films or dumbbell-shaped specimens are prepared according to standard specifications (e.g., ASTM D638).

  • The dimensions of the specimen are measured accurately.

  • The specimen is mounted in the grips of the universal testing machine.

  • A tensile load is applied at a constant crosshead speed until the specimen fractures.

  • The load and elongation are recorded throughout the test.

  • Tensile strength, Young's modulus, and elongation at break are calculated from the stress-strain curve.

Visualizing Methodologies and Relationships

To further clarify the experimental processes and logical connections, the following diagrams are provided.

Drug_Loading_Efficiency_Workflow cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis cluster_calculation Calculation prep1 Weigh drug-loaded nanoparticles prep2 Dissolve in suitable solvent prep1->prep2 sep1 Add non-solvent to precipitate polymer prep2->sep1 sep2 Centrifuge to separate polymer sep1->sep2 ana1 Collect supernatant sep2->ana1 ana2 Measure drug concentration (e.g., UV-Vis) ana1->ana2 calc1 Calculate Drug Loading (%) ana2->calc1 calc2 Calculate Encapsulation Efficiency (%) ana2->calc2 In_Vitro_Drug_Release_Workflow start Suspend drug-loaded nanoparticles in PBS (pH 7.4) incubate Incubate at 37°C with shaking start->incubate sample Withdraw sample at predetermined intervals incubate->sample replace Replenish with fresh PBS sample->replace analyze Analyze drug concentration in sample sample->analyze replace->incubate Continue incubation plot Plot cumulative drug release vs. time analyze->plot Polymer_Property_Relationship cluster_structure Polymer Structure cluster_properties Physicochemical Properties cluster_performance Drug Delivery Performance Aromatic_Backbone Aromatic Backbone Thermal_Stability Increased Thermal Stability Aromatic_Backbone->Thermal_Stability Mechanical_Strength Enhanced Mechanical Strength Aromatic_Backbone->Mechanical_Strength Chlorine_Substitution Chlorine Substitution Hydrophobicity Increased Hydrophobicity Chlorine_Substitution->Hydrophobicity Phenyl_Group Phenyl Group Drug_Loading Higher Drug Loading (for aromatic drugs) Phenyl_Group->Drug_Loading π-π stacking Sustained_Release Sustained Drug Release Thermal_Stability->Sustained_Release Slower degradation Mechanical_Strength->Sustained_Release Matrix integrity Hydrophobicity->Sustained_Release Slower water uptake

References

A Comparative Study of the Degradation Kinetics of Phenyl 4-chlorobenzoate and 4-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the degradation kinetics of Phenyl 4-chlorobenzoate and its hydrolysis product, 4-chlorobenzoic acid. The information presented herein is curated from experimental data to offer an objective overview of their respective degradation pathways, kinetic parameters, and the methodologies employed for their study.

Introduction

This compound, an aromatic ester, and 4-chlorobenzoic acid, a halogenated aromatic carboxylic acid, are compounds of interest in various fields, including environmental science and drug development, due to their potential persistence and bioactivity. Understanding their degradation kinetics is crucial for assessing their environmental fate and metabolic stability. The primary degradation pathway for this compound involves the hydrolysis of its ester bond, yielding phenol and 4-chlorobenzoic acid. Subsequently, 4-chlorobenzoic acid undergoes further degradation through various microbial pathways. This guide will delve into the specifics of these processes.

Degradation Pathways

The degradation of these two compounds follows distinct yet interconnected pathways. This compound degradation is initiated by enzymatic hydrolysis, while 4-chlorobenzoic acid is subject to bacterial degradation through several identified routes.

This compound Degradation Pathway

The initial and rate-determining step in the biotic degradation of this compound is the enzymatic hydrolysis of the ester linkage. This reaction is catalyzed by esterases, yielding equimolar amounts of phenol and 4-chlorobenzoic acid. The resulting products are then funneled into their respective catabolic pathways.

This compound Degradation Pathway This compound This compound Esterase Esterase This compound->Esterase Phenol Phenol Esterase->Phenol Hydrolysis 4-Chlorobenzoic Acid 4-Chlorobenzoic Acid Esterase->4-Chlorobenzoic Acid Hydrolysis Further Degradation (Phenol Pathway) Further Degradation (Phenol Pathway) Phenol->Further Degradation (Phenol Pathway) Further Degradation (4-CBA Pathways) Further Degradation (4-CBA Pathways) 4-Chlorobenzoic Acid->Further Degradation (4-CBA Pathways)

Degradation of this compound via enzymatic hydrolysis.
4-Chlorobenzoic Acid Degradation Pathways

Microbial degradation of 4-chlorobenzoic acid (4-CBA) has been observed to proceed through two primary pathways, primarily in bacterial species such as Arthrobacter and Pseudomonas.

  • Pathway 1: Hydrolytic Dehalogenation: This pathway involves the initial removal of the chlorine atom to form 4-hydroxybenzoic acid, which is then further metabolized via the β-ketoadipate pathway.

  • Pathway 2: Dioxygenase-mediated Degradation: In this pathway, a dioxygenase enzyme converts 4-CBA to 4-chlorocatechol, which then undergoes ortho-ring cleavage for further degradation.

4-Chlorobenzoic Acid Degradation Pathways cluster_pathway1 Pathway 1: Hydrolytic Dehalogenation cluster_pathway2 Pathway 2: Dioxygenase-mediated 4-CBA_1 4-Chlorobenzoic Acid 4-HBA 4-Hydroxybenzoic Acid 4-CBA_1->4-HBA Dehalogenase Protocatechuic Acid Protocatechuic Acid 4-HBA->Protocatechuic Acid Beta-Ketoadipate Pathway β-Ketoadipate Pathway Protocatechuic Acid->Beta-Ketoadipate Pathway 4-CBA_2 4-Chlorobenzoic Acid 4-Chlorocatechol 4-Chlorocatechol 4-CBA_2->4-Chlorocatechol Dioxygenase Ortho-cleavage Ortho-ring Cleavage 4-Chlorocatechol->Ortho-cleavage

Two primary microbial degradation pathways for 4-Chlorobenzoic Acid.

Comparative Degradation Kinetics

The degradation kinetics of this compound and 4-chlorobenzoic acid are presented below. It is important to note that while enzymatic kinetic data for 4-chlorobenzoic acid degradation is available, similar quantitative data for the enzymatic hydrolysis of this compound is limited. The table includes data on the abiotic alkaline hydrolysis of this compound for comparative purposes.

CompoundDegradation TypeOrganism/ConditionKinetic ParameterValueReference
This compound Abiotic HydrolysisAlkaline (aqueous n-Bu4NBr)Second-order rate constant (k₂)Varies with temperature and substituents[1]
This compound Enzymatic HydrolysisScedosporium apiospermumNot specifiedInducible esterase activity observed
4-Chlorobenzoic Acid Enzymatic DehalogenationArthrobacter sp.Specific Activity0.09 to 0.85 nmol/min/mg protein[2]
4-Chlorobenzoic Acid Microbial GrowthEnterobacter aerogenesMax. specific growth rate (μmax)0.2 - 0.8 h⁻¹[3]
4-Chlorobenzoic Acid Microbial GrowthPseudomonas aeruginosaComplete degradation of 15 mMwithin 18 hours[4]
4-Chlorobenzoic Acid Microbial GrowthPseudomonas putidaComplete degradation of 13 mMRapidly[5]

Experimental Protocols

The study of the degradation kinetics of these compounds involves a series of well-defined experimental protocols. A general workflow is outlined below, followed by specific methodologies for each compound.

Experimental Workflow Start Start Substrate_Preparation Substrate Preparation Start->Substrate_Preparation Reaction_Setup Reaction Setup (Biotic/Abiotic) Substrate_Preparation->Reaction_Setup Incubation Incubation under Controlled Conditions Reaction_Setup->Incubation Sampling Time-course Sampling Incubation->Sampling Sample_Analysis Sample Analysis (e.g., HPLC) Sampling->Sample_Analysis Data_Analysis Kinetic Data Analysis Sample_Analysis->Data_Analysis End End Data_Analysis->End

References

Confirming the structure of Phenyl 4-chlorobenzoate synthesis products through spectroscopic analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a critical step in ensuring the integrity of their work. This guide provides a comprehensive comparison of spectroscopic data for the product of Phenyl 4-chlorobenzoate synthesis, offering detailed experimental protocols and objective analysis to distinguish it from starting materials and potential byproducts.

The synthesis of this compound is commonly achieved through the Schotten-Baumann reaction, a robust method for forming esters from phenols and acyl chlorides. This process, while generally efficient, necessitates rigorous purification and subsequent structural verification to eliminate unreacted starting materials and side products. Herein, we present a detailed spectroscopic analysis using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to unequivocally confirm the structure of the target ester.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors, phenol and 4-chlorobenzoyl chloride. These tables serve as a quick reference for identifying the characteristic signals of the product and differentiating them from the starting materials.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
This compound ~1735 (strong)C=O (ester) stretch
~1270 & ~1100 (strong)C-O (ester) stretch
~1590, ~1490C=C (aromatic) stretch
~850C-Cl stretch
Phenol 3600-3200 (broad)O-H stretch[1]
~1600, ~1500C=C (aromatic) stretch
~1230C-O stretch
4-Chlorobenzoyl Chloride ~1775 (strong)C=O (acyl chloride) stretch[2][3]
~1735 (shoulder)Overtone or Fermi resonance
~1590, ~1490C=C (aromatic) stretch
~860C-Cl stretch

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃, δ in ppm)

CompoundChemical Shift (δ)MultiplicityIntegrationAssignment
This compound 8.10-8.05Doublet2HAromatic protons ortho to C=O
7.50-7.45Doublet2HAromatic protons meta to C=O
7.45-7.35Multiplet2HAromatic protons meta to O
7.30-7.20Multiplet3HAromatic protons ortho and para to O
Phenol 7.30-7.20Triplet2HAromatic protons meta to OH[1]
6.95Triplet1HAromatic proton para to OH[1]
6.85Doublet2HAromatic protons ortho to OH[1]
5.0-6.0Broad singlet1H-OH proton (exchangeable with D₂O)[1]
4-Chlorobenzoyl Chloride 8.03Doublet2HAromatic protons ortho to C=O[4]
7.48Doublet2HAromatic protons meta to C=O[4]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃, δ in ppm)

CompoundChemical Shift (δ)Assignment
This compound ~165C=O (ester)
~151Aromatic C-O
~140Aromatic C-Cl
~131, ~129, ~126, ~122Aromatic CH
~128Aromatic quaternary C
Phenol ~155Aromatic C-OH[1]
~130, ~121, ~116Aromatic CH[1][5]
4-Chlorobenzoyl Chloride ~168C=O (acyl chloride)
~141Aromatic C-Cl
~133Aromatic quaternary C
~131, ~129Aromatic CH

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 232/234 (3:1 ratio)139/141 (C₇H₄ClO⁺), 111/113 (C₆H₄Cl⁺), 93 (C₆H₅O⁺), 77 (C₆H₅⁺)[6]
Phenol 9466, 65
4-Chlorobenzoyl Chloride 174/176 (3:1 ratio)139/141 (C₇H₄ClO⁺), 111/113 (C₆H₄Cl⁺)[2]

Experimental Protocols

A detailed methodology for the synthesis of this compound via the Schotten-Baumann reaction is provided below, followed by standard procedures for spectroscopic analysis.

Synthesis of this compound (Schotten-Baumann Reaction)

Materials:

  • Phenol (1.0 eq)

  • 4-Chlorobenzoyl chloride (1.05 eq)

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂)

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round bottom flask

  • Ice bath

Procedure:

  • In a round bottom flask, dissolve phenol in dichloromethane.

  • Cool the solution in an ice bath and add the 10% sodium hydroxide solution with vigorous stirring.

  • Slowly add 4-chlorobenzoyl chloride to the biphasic mixture over a period of 15-20 minutes.

  • Continue stirring vigorously for 30-45 minutes at room temperature.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The IR spectrum of the purified product is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 MHz). The purified product is dissolved in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): The mass spectrum is obtained using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern of the product.

Visualizing the Workflow and Structural Confirmation

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logic of structural confirmation through spectroscopic data.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation start Starting Materials (Phenol, 4-Chlorobenzoyl Chloride) reaction Schotten-Baumann Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Recrystallization workup->purification product Purified Phenyl 4-chlorobenzoate purification->product ir IR Spectroscopy product->ir nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ms Mass Spectrometry product->ms confirmation Structure Confirmed ir->confirmation nmr->confirmation ms->confirmation

Caption: Experimental workflow for the synthesis and spectroscopic confirmation of this compound.

structural_confirmation cluster_product This compound Structure cluster_evidence Spectroscopic Evidence cluster_conclusion Conclusion product_structure C₁₃H₉ClO₂ ir_evidence IR: C=O stretch at ~1735 cm⁻¹ (Ester present) product_structure->ir_evidence confirms nmr_evidence ¹H & ¹³C NMR: Signals for both phenyl rings and ester carbonyl product_structure->nmr_evidence confirms ms_evidence MS: M⁺ at m/z 232/234 (Correct molecular weight and isotopic pattern for Cl) product_structure->ms_evidence confirms conclusion Confirmed Structure ir_evidence->conclusion nmr_evidence->conclusion ms_evidence->conclusion

Caption: Logical flow for the structural confirmation of this compound using spectroscopic data.

Comparison with Alternatives and Purity Assessment

The primary alternative to the Schotten-Baumann reaction for the synthesis of phenyl esters is the direct esterification of a carboxylic acid and a phenol (Fischer esterification). However, this method typically requires strong acid catalysts and high temperatures, which can be less suitable for sensitive substrates. The Schotten-Baumann reaction, with its milder conditions, often provides higher yields and purity.

Potential impurities in the synthesis of this compound include unreacted phenol and 4-chlorobenzoyl chloride, as well as 4-chlorobenzoic acid formed from the hydrolysis of the acyl chloride. The spectroscopic data presented in the tables are crucial for identifying the presence of these impurities. For instance, a broad O-H stretch in the IR spectrum would indicate the presence of phenol or 4-chlorobenzoic acid. Similarly, characteristic ¹H and ¹³C NMR signals for these impurities can be used for their detection and quantification. The absence of these characteristic signals in the spectra of the purified product is a strong indicator of its high purity.

By carefully following the provided experimental protocol and comparing the obtained spectroscopic data with the reference tables, researchers can confidently confirm the structure and assess the purity of their synthesized this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Phenyl 4-chlorobenzoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Phenyl 4-chlorobenzoate, a chlorinated aromatic ester, requires careful consideration for its disposal to mitigate potential hazards. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure its responsible management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles or glasses

  • Chemical-resistant gloves

  • A lab coat

All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and the related compound 4-Chlorobenzoic acid.

PropertyThis compound4-Chlorobenzoic acid
Molecular Formula C₁₃H₉ClO₂[1]C₇H₅ClO₂
Molecular Weight 232.66 g/mol [1]156.57 g/mol
Appearance SolidLight yellow solid[2]
Melting Point Not available238 - 241 °C[3]
Boiling Point Not availableNot available
Solubility Low water solubility expectedLow water solubility[2]
Log Pow (Octanol/Water Partition Coefficient) Not available2.65[3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through your institution's hazardous waste management program. Sewer and regular trash disposal are not appropriate for this chemical.

  • Waste Identification and Collection :

    • Treat all waste containing this compound as hazardous chemical waste.

    • Collect the waste in a designated, compatible, and clearly labeled, leak-proof container.

    • Do not mix this waste with other waste streams unless explicitly instructed to do so by your EHS office.

  • Storage :

    • Store the waste container in a designated satellite accumulation area.

    • The container must be kept securely closed except when adding waste.

    • Ensure the storage area has secondary containment to manage any potential spills.

  • Scheduling Disposal :

    • Once the waste container is full or no longer in use, contact your institution's EHS office to arrange for pickup and disposal.[4]

    • Follow all institutional procedures for waste handover, including completing any necessary paperwork.

  • Decontamination of Empty Containers :

    • An empty container that held this compound must be decontaminated before it can be considered for regular trash disposal.

    • Triple rinse the container with a suitable solvent in which this compound is soluble (e.g., acetone or ethanol).

    • Collect the solvent rinsate as hazardous waste and add it to your designated chlorinated organic waste container.

    • After triple rinsing, deface the original label on the container and dispose of it according to your institution's guidelines for decontaminated lab waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Preparation cluster_1 Waste Collection & Storage cluster_2 Disposal & Decontamination start Generate Phenyl 4-chlorobenzoate Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect waste in a designated, labeled, and compatible container. ppe->collect store Store container in a secondary containment area. collect->store closed Keep container securely closed. store->closed contact_ehs Contact EHS for hazardous waste pickup. closed->contact_ehs empty_container Decontaminate empty container. closed->empty_container If container is empty ehs_disposal EHS disposes of waste according to regulations. contact_ehs->ehs_disposal triple_rinse Triple rinse with appropriate solvent. empty_container->triple_rinse collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Dispose of decontaminated container in regular trash. collect_rinsate->dispose_container

Disposal workflow for this compound.

By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and environmentally responsible disposal of this compound.

References

Essential Safety and Operational Guide for Phenyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Phenyl 4-chlorobenzoate (CAS 1871-38-1), including immediate first-aid protocols.

This document provides critical safety and logistical information for the handling of this compound. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with standard safety protocols. While a specific Safety Data Sheet (SDS) for this compound was not available in English, this guidance is constructed based on an available SDS in Chinese and data from structurally similar compounds, such as 4-Chlorobenzoic acid and Phenyl benzoate.

Immediate Safety Precautions and Hazard Identification

This compound is a solid chemical that requires careful handling to prevent exposure. Based on data from its structural analogs, it should be considered harmful if swallowed and may cause skin, eye, and respiratory irritation.

Hazard Classification (Anticipated)

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin IrritationCategory 2
Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

Protection TypePPE SpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.To prevent eye contact with dust or splashes.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).To prevent skin contact.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.To minimize skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator for dusts is recommended.To prevent inhalation of dust particles.

Operational Plan: Step-by-Step Handling and Storage

Adherence to the following procedural workflow is crucial for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep_sds Review Safety Information prep_ppe Don Appropriate PPE prep_sds->prep_ppe Proceed once understood handle_weigh Weigh/transfer in a ventilated enclosure prep_ppe->handle_weigh Enter handling area handle_exp Conduct experiment in a well-ventilated fume hood handle_weigh->handle_exp post_decon Decontaminate work area and equipment handle_exp->post_decon After experiment completion post_ppe Doff and clean/dispose of PPE post_decon->post_ppe disp_waste Segregate and label hazardous waste post_ppe->disp_waste disp_pickup Arrange for hazardous waste pickup disp_waste->disp_pickup

Safe handling workflow for this compound.

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use only in a well-ventilated area, preferably under a chemical fume hood.[2]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[2]

  • Store in a cool place.[2]

Emergency First-Aid Procedures

Immediate response is critical in the event of an exposure.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Plan

This compound and any contaminated materials should be treated as hazardous waste.

Waste Segregation and Disposal:

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., gloves, paper towels, weighing paper) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect any liquid waste containing this compound in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams.

  • Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., acetone, ethanol). The rinsate should be collected as hazardous liquid waste. Once decontaminated, deface the label and dispose of the container according to your institution's guidelines.

Disposal Procedure:

  • All waste must be disposed of in accordance with federal, state, and local environmental regulations.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.